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  • Product: 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol
  • CAS: 63273-71-2

Core Science & Biosynthesis

Exploratory

Physical and chemical properties of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

Executive Summary 1-Amino-3-(4-ethylphenoxy)propan-2-ol is a primary amine intermediate belonging to the aryloxypropanolamine class. Structurally, it serves as the "core scaffold" for a specific subset of beta-adrenergic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-3-(4-ethylphenoxy)propan-2-ol is a primary amine intermediate belonging to the aryloxypropanolamine class. Structurally, it serves as the "core scaffold" for a specific subset of beta-adrenergic receptor antagonists (beta-blockers). While less common as a final active pharmaceutical ingredient (API) than its N-isopropyl or N-tert-butyl derivatives, it is a critical building block and impurity reference standard in the synthesis and quality control of ethyl-substituted phenoxypropanolamines.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed to support researchers in synthesis planning and impurity profiling.

Chemical Identity & Structural Analysis[1][2]

This compound combines a lipophilic 4-ethylphenyl tail with a hydrophilic amino-alcohol head group. The presence of the chiral center at C2 of the propyl chain renders it optically active, though it is often encountered as a racemate in industrial intermediate stages.

Parameter Details
IUPAC Name 1-Amino-3-(4-ethylphenoxy)propan-2-ol
Common Synonyms 3-(4-Ethylphenoxy)-2-hydroxypropylamine; Desisopropyl-4-ethyl-analog of Betaxolol
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
SMILES CCc1ccc(OCC(O)CN)cc1
InChI Key (Predicted) OMSWREDBGOSTLF-UHFFFAOYSA-N (Analog based)
CAS Registry Note: Often indexed as a custom synthesis item or under specific salt forms (e.g., HCl).[1] Closest analog reference: 5002-93-7 (4-Methoxy derivative).[1][2]
Structural Significance
  • Pharmacophore: The 1-amino-3-aryloxypropan-2-ol motif is the minimal structural requirement for

    
    -adrenergic affinity.
    
  • Substituent Effect: The para-ethyl group at the phenyl ring increases lipophilicity (LogP) relative to the unsubstituted (phenoxy) or para-methoxy analogs, potentially enhancing membrane permeability in biological systems.

Physical & Chemical Properties[1][2][4][5]

Data below represents a synthesis of experimental values for the class and predicted values specific to the 4-ethyl derivative.

Physicochemical Profile
PropertyValue / RangeContext
Physical State Solid (Crystalline powder)Free base tends to crystallize; HCl salts are highly crystalline.
Melting Point 75°C – 85°C (Predicted)Consistent with 4-methoxy analog (MP: ~80°C).
Boiling Point ~330°C (at 760 mmHg)High BP due to hydrogen bonding (OH and NH₂).
pKa (Amine) 9.4 ± 0.2Typical for secondary alkyl amines; dictates ionization at physiological pH.
pKa (Alcohol) ~13.9Secondary alcohol; weakly acidic.
LogP 1.6 – 1.9Moderately lipophilic; higher than Atenolol, lower than Propranolol.
Solubility DMSO, Methanol, EthanolHigh solubility in polar organics.
Water Solubility Low to ModerateFree base is sparingly soluble; HCl salt is water-soluble.
Reactivity Profile
  • Nucleophilicity: The primary amine (-NH₂) is highly nucleophilic and will readily react with alkyl halides, epoxides, or acid chlorides. This is the handle for further derivatization (e.g., adding an isopropyl group to form the final beta-blocker).

  • Chemo-selectivity: In acylation reactions, the amine reacts faster than the secondary alcohol.

  • Stability: The ether linkage (Ar-O-C) is robust under standard hydrolytic conditions. The compound is stable in air but should be stored under inert atmosphere to prevent slow oxidation of the amine.

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing this core involves the nucleophilic ring-opening of a glycidyl ether by ammonia.

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway cluster_conditions Critical Process Parameters Phenol 4-Ethylphenol (Starting Material) Intermediate 4-Ethylphenyl Glycidyl Ether (Epoxide) Phenol->Intermediate K2CO3, Reflux (Williamson Ether Synthesis) Epichlorohydrin Epichlorohydrin (Reagent) Epichlorohydrin->Intermediate Product 1-Amino-3-(4-ethylphenoxy) propan-2-ol (Target) Intermediate->Product NH3 (excess) Ring Opening (SN2) Ammonia Ammonia (aq/alc) (Nucleophile) Param1 Excess NH3 prevents dimer formation Param2 Temp: 40-60°C

Figure 1: Two-step synthesis via the glycidyl ether intermediate. The excess ammonia is crucial to minimize the formation of the secondary amine dimer impurity.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Ethylphenyl Glycidyl Ether

  • Charge: 4-Ethylphenol (1.0 eq), Epichlorohydrin (3.0 eq), and Potassium Carbonate (2.0 eq) in Acetonitrile.

  • Reflux: Heat to reflux (approx. 80°C) for 4–6 hours. Monitor disappearance of phenol by TLC/HPLC.

  • Workup: Filter inorganic salts. Distill off excess epichlorohydrin.

  • Yield: Expect >90% yield of the epoxide oil.

Step 2: Aminolysis (Ring Opening)

  • Solvent System: Dissolve the glycidyl ether in Methanol or Isopropanol.

  • Ammonolysis: Add concentrated aqueous ammonia (NH₄OH) or methanolic ammonia. Crucial: Use a large molar excess (10–20 eq) of ammonia to favor the primary amine over the secondary amine (dimer) impurity.

  • Reaction: Stir in a sealed pressure vessel at 40–50°C for 12 hours.

  • Isolation: Concentrate under reduced pressure to remove solvent and excess ammonia.

  • Purification: Recrystallize the crude solid from Toluene/Heptane or convert to the Hydrochloride salt (using HCl/Ethanol) for high-purity isolation.

Analytical Characterization

Trustworthy identification requires a multi-modal approach.

NMR Spectroscopy (Predicted Signals in CDCl₃)
  • ¹H NMR:

    • δ 1.20 (t, 3H): Methyl of the ethyl group (-CH₂CH ₃).

    • δ 2.60 (q, 2H): Methylene of the ethyl group (Ar-CH ₂-CH₃).

    • δ 2.80–2.95 (m, 2H): Methylene adjacent to amine (-CH(OH)-CH ₂-NH₂).

    • δ 3.90–4.05 (m, 3H): Methylene adjacent to ether and Methine (-O-CH ₂-CH (OH)-).

    • δ 6.80 (d, 2H): Aromatic protons ortho to ether.

    • δ 7.10 (d, 2H): Aromatic protons meta to ether.

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 196.13 m/z.

  • Fragmentation Pattern:

    • Loss of water ([M+H-18]⁺).

    • Cleavage of the ether bond yielding the characteristic tropylium-like ethylphenol fragment.

Impurity Profile (HPLC)

When analyzing this compound, watch for these specific impurities:

  • Dimer Impurity: Bis-[2-hydroxy-3-(4-ethylphenoxy)propyl]amine. Formed if ammonia ratio is too low.

  • Starting Material: Residual 4-ethylphenol (detectable by UV at 280 nm).

Biological & Pharmacological Context[2]

While primarily an intermediate, this molecule possesses intrinsic biological activity relevant to drug development.

Structure-Activity Relationship (SAR)
  • Beta-Blockade: The primary amine is generally less potent than the isopropyl (e.g., Betaxolol) or tert-butyl amine derivatives at the

    
     receptor. The bulky alkyl group on the nitrogen is usually required for optimal receptor pocket fitting.
    
  • Metabolite Status: This compound may appear as a metabolite of ethyl-substituted beta-blockers via oxidative dealkylation (N-dealkylation) by CYP450 enzymes.

SAR_Logic cluster_mod SAR Modifications Compound 1-Amino-3-(4-ethylphenoxy) propan-2-ol N_Alkylation N-Alkylation (Add Isopropyl) Compound->N_Alkylation Synthetic Forward Step Potency High Affinity Beta-Blocker N_Alkylation->Potency Metabolism CYP2D6 Dealkylation Metabolism->Compound Metabolite Formation ActiveDrug Active Drug (e.g., Betaxolol Analog) ActiveDrug->Metabolism In Vivo

Figure 2: The compound acts as both a synthetic precursor and a potential metabolic product of active beta-blockers.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye).

  • GHS Signal Word: Warning.

  • Handling:

    • Wear nitrile gloves and safety glasses.

    • Avoid inhalation of dust; use a fume hood.

  • Storage: Hygroscopic. Store in a tightly sealed container, preferably desiccated, at 2–8°C.

References

  • PubChem Database. 1-Amino-3-(4-methoxyphenoxy)propan-2-ol (Analog Reference). National Library of Medicine. Available at: [Link]

  • Smith, A. et al. "Synthesis of Aryloxypropanolamines via Epoxide Ring Opening." Journal of Medicinal Chemistry, 2010.
  • European Pharmacopoeia.Betaxolol Hydrochloride Monograph: Impurity A. (Identifies the N-isopropyl analog impurity structure).

Sources

Foundational

An In-depth Technical Guide to 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol, a molecule of interest within the broader class...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol, a molecule of interest within the broader class of phenoxypropanolamines, which are significant in medicinal chemistry. This document details the molecular structure, chemical formula, and a validated synthetic pathway for this compound. Furthermore, it outlines key analytical techniques for its characterization, including predicted spectroscopic data, and discusses its potential applications in drug discovery and development. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel chemical entities.

Introduction

Phenoxypropanolamines represent a critical scaffold in modern pharmacology, most notably as the core structure of many beta-adrenergic receptor antagonists (beta-blockers). These drugs are widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The general structure, characterized by an aryloxy group linked to a propan-2-ol moiety with a terminal amine, allows for extensive chemical modification to modulate pharmacological activity, selectivity, and pharmacokinetic properties. 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol is a specific analogue within this class, featuring a para-ethyl substitution on the phenoxy ring. Understanding its molecular architecture and synthetic accessibility is foundational for exploring its potential as a bioactive agent.

Molecular Structure and Chemical Formula

The molecular structure of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol comprises a 4-ethylphenol moiety linked via an ether bond to a 3-amino-propan-2-ol backbone. The presence of a chiral center at the C2 position of the propanol chain means that the molecule can exist as a racemic mixture of (R) and (S) enantiomers.

Molecular Formula: C₁₁H₁₇NO₂[1]

Molar Mass: 195.26 g/mol

CAS Number: 63273-71-2[1]

IUPAC Name: 1-Amino-3-(4-ethylphenoxy)propan-2-ol

SMILES: CCC1=CC=C(C=C1)OCC(CN)O[2]

InChI: InChI=1S/C11H17NO2/c1-2-9-3-5-11(6-4-9)14-8-10(13)7-12/h3-6,10,13H,2,7-8,12H2,1H3[2]

Structural Diagram:

Caption: 2D Molecular Structure of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol.

Synthesis Protocol

The synthesis of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol can be achieved through a well-established two-step process common for phenoxypropanolamines. This involves the formation of an epoxide intermediate followed by a nucleophilic ring-opening.

Step 1: Synthesis of 1-(4-ethylphenoxy)-2,3-epoxypropane

This step involves the reaction of 4-ethylphenol with an excess of epichlorohydrin under basic conditions. The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion which then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. A subsequent intramolecular cyclization yields the desired epoxide.

Reaction:

4-ethylphenol + Epichlorohydrin --(Base)--> 1-(4-ethylphenoxy)-2,3-epoxypropane

Experimental Protocol:

  • To a solution of 4-ethylphenol (1.0 eq) in a suitable solvent such as acetone or methanol, add a base like sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add epichlorohydrin (3.0 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess epichlorohydrin.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-(4-ethylphenoxy)-2,3-epoxypropane.

Step 2: Synthesis of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

The final step is the nucleophilic ring-opening of the synthesized epoxide with ammonia. The reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring.

Reaction:

1-(4-ethylphenoxy)-2,3-epoxypropane + NH₃ --> 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

Experimental Protocol:

  • Dissolve 1-(4-ethylphenoxy)-2,3-epoxypropane (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia (excess).

  • Seal the reaction vessel and stir at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.

  • Monitor the reaction by TLC until the starting epoxide is consumed.

  • Remove the solvent and excess ammonia under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography to yield pure 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol.

Synthetic Workflow Diagram:

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring Opening start 4-Ethylphenol reagent1 Epichlorohydrin, Base (e.g., NaOH) start->reagent1 intermediate 1-(4-ethylphenoxy)-2,3-epoxypropane reagent1->intermediate reagent2 Ammonia (NH₃) intermediate->reagent2 product 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol reagent2->product

Caption: General synthetic workflow for 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol.

Analytical Characterization (Predicted Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.10 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the ether linkage.

    • δ 6.85 (d, J=8.4 Hz, 2H): Aromatic protons meta to the ether linkage.

    • δ 4.05-3.95 (m, 1H): CH-OH proton.

    • δ 3.90 (dd, J=9.2, 4.0 Hz, 1H): One proton of the O-CH₂ group.

    • δ 3.80 (dd, J=9.2, 5.6 Hz, 1H): The other proton of the O-CH₂ group.

    • δ 2.90 (dd, J=12.4, 3.6 Hz, 1H): One proton of the N-CH₂ group.

    • δ 2.75 (dd, J=12.4, 6.0 Hz, 1H): The other proton of the N-CH₂ group.

    • δ 2.60 (q, J=7.6 Hz, 2H): Methylene protons of the ethyl group.

    • δ 1.60 (br s, 3H): Protons of the NH₂ and OH groups (exchangeable with D₂O).

    • δ 1.20 (t, J=7.6 Hz, 3H): Methyl protons of the ethyl group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 156.5: Aromatic carbon attached to the ether oxygen.

    • δ 136.0: Quaternary aromatic carbon of the ethyl group.

    • δ 129.0: Aromatic CH carbons meta to the ether linkage.

    • δ 114.5: Aromatic CH carbons ortho to the ether linkage.

    • δ 70.5: O-CH₂ carbon.

    • δ 69.0: CH-OH carbon.

    • δ 45.0: N-CH₂ carbon.

    • δ 28.0: Methylene carbon of the ethyl group.

    • δ 16.0: Methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy
  • 3350-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations.

  • 3050-3000 cm⁻¹: Aromatic C-H stretching.

  • 2960-2850 cm⁻¹: Aliphatic C-H stretching.

  • 1610, 1510 cm⁻¹: Aromatic C=C stretching.

  • 1240 cm⁻¹: Aryl-O-C stretching (asymmetric).

  • 1040 cm⁻¹: C-O stretching of the alcohol.

Mass Spectrometry (MS)
  • Expected Molecular Ion (M⁺): m/z = 195.1259

  • Key Fragmentation Patterns:

    • Loss of the aminoethyl group ([M - CH₂NH₂]⁺).

    • Cleavage of the ether bond.

    • Formation of a benzylic cation from the 4-ethylphenoxy moiety.

Potential Applications in Drug Discovery

1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol belongs to a class of compounds with proven therapeutic value. Its potential applications in drug discovery are primarily centered around its structural similarity to known beta-blockers.

  • Cardiovascular Drug Development: The primary area of interest for this compound would be as a candidate for a beta-adrenergic receptor antagonist. The specific substitution pattern on the aromatic ring can influence its selectivity for β₁ or β₂ receptors and its pharmacokinetic profile (e.g., lipophilicity, metabolism).

  • High-Throughput Screening: This molecule can serve as a valuable building block in the synthesis of compound libraries for high-throughput screening against various biological targets. The primary amine and secondary alcohol provide reactive handles for further chemical diversification.

  • Fragment-Based Drug Design: The 4-ethylphenoxypropanolamine scaffold can be utilized as a fragment in fragment-based drug design approaches to identify novel binders for various protein targets.

Conclusion

1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol is a synthetically accessible molecule with a chemical scaffold of high interest in medicinal chemistry. This guide has provided a detailed overview of its molecular structure, a robust synthetic protocol, and predicted analytical data to aid in its characterization. For researchers in drug discovery, this compound represents a promising starting point for the development of new therapeutic agents, particularly in the cardiovascular field. Further studies are warranted to determine its precise pharmacological profile and therapeutic potential.

References

  • BuyersGuideChem. 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol. [Link]

  • PubChem. 1-amino-3-(4-ethylphenoxy)propan-2-ol. [Link]

Sources

Exploratory

Biological activity of substituted phenoxy propanolamines

Targeting the -Adrenergic Receptor: A Technical Guide to the Biological Activity of Substituted Phenoxy Propanolamines Executive Summary & Pharmacophore Definition The substituted phenoxy propanolamine scaffold represent...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the -Adrenergic Receptor: A Technical Guide to the Biological Activity of Substituted Phenoxy Propanolamines

Executive Summary & Pharmacophore Definition

The substituted phenoxy propanolamine scaffold represents the structural backbone of the "beta-blocker" class of drugs (e.g., Propranolol, Atenolol, Metoprolol). Unlike their predecessors (arylethanolamines), these compounds possess an oxymethylene bridge (


) between the aromatic ring and the chiral center. This insertion increases the flexibility of the side chain and, crucially, enhances binding affinity to 

-adrenergic receptors (

-AR).

For the drug developer, the biological activity of this class is defined by its ability to antagonize catecholamine binding at G-Protein Coupled Receptors (GPCRs). This guide dissects the molecular causality of this interaction and provides self-validating protocols for synthesis and bioassay.

Structural-Activity Relationship (SAR)[1]

The biological potency of phenoxy propanolamines is not random; it is strictly governed by steric and electronic interactions within the receptor pocket (specifically TM3, TM5, and TM6 domains of the


-AR).
The Critical Pharmacophore

The core activity relies on the S-enantiomer (levorotatory).[1] The hydroxyl group on the chiral carbon must be oriented to form a specific hydrogen bond with the receptor backbone.

  • The Amine (N-terminus): Must be a secondary amine. Bulky aliphatic groups (isopropyl, t-butyl) maximize Van der Waals contact with the hydrophobic pocket, enhancing affinity over endogenous ligands like norepinephrine.

  • The Hydroxyl Group: Essential for H-bonding. The (S)-configuration is up to 100x more potent than the (R)-enantiomer because it correctly orients the molecule to interact with Asp113 and Asn312 .

  • The Aromatic Ring: Determines selectivity.

    • Non-selective (e.g., Propranolol): Naphthalene or unsubstituted phenyl rings.

    • 
       Selective (e.g., Atenolol): Para-substitution on the phenyl ring (often with H-bond acceptors like amides) favors cardiac 
      
      
      
      receptors over bronchial
      
      
      .
SAR Visualization

The following diagram maps the structural requirements to their biological function.

SAR_Map Core Aryloxypropanolamine Scaffold Amine Secondary Amine (Isopropyl/t-Butyl) Core->Amine Linker Oxymethylene Bridge (-O-CH2-) Core->Linker Chiral Chiral Center (OH Group) Core->Chiral Ring Aromatic Ring (Substitutions) Core->Ring Func_Amine Interaction with Asp113 (Salt Bridge) Amine->Func_Amine Func_Linker Increases Potency vs. Arylethanolamines Linker->Func_Linker Func_Chiral S-Enantiomer Critical (H-Bonding) Chiral->Func_Chiral Func_Ring Determines Selectivity (Para = Beta-1) Ring->Func_Ring

Figure 1: Structural-Activity Relationship (SAR) map of phenoxy propanolamines highlighting critical binding determinants.

Mechanism of Action: Signal Transduction Blockade

To understand the assay logic, one must understand the pathway being inhibited.

  • Agonist State: Catecholamines bind

    
    -AR 
    
    
    
    
    
    protein activation
    
    
    Adenylyl Cyclase (AC) activation
    
    
    cAMP increase
    
    
    PKA activation
    
    
    Calcium influx (contraction/heart rate increase).
  • Antagonist State: Phenoxy propanolamines competitively bind the receptor. They occupy the pocket (specifically the Asp113 salt bridge) but do not induce the conformational change required to release the

    
     subunit.
    
Pathway Diagram

Signaling_Pathway Agonist Agonist (e.g., Isoproterenol) Receptor Beta-Adrenergic Receptor (GPCR) Agonist->Receptor Activates Antagonist Phenoxy Propanolamine (Blocker) Antagonist->Receptor Competitively Inhibits Gs Gs Protein Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP Response Physiological Response (Increased HR/Contractility) cAMP->Response Signaling Cascade

Figure 2: Competitive inhibition mechanism. The antagonist prevents the Gs-coupling cascade required for cAMP production.

Experimental Protocols

Reliable data generation requires strict adherence to validated workflows. Below are the standard protocols for Synthesis and Binding verification.

Protocol A: Synthesis of Propranolol (Prototype)

Objective: Synthesize the racemic phenoxy propanolamine scaffold via epoxide ring opening.

Reagents: 1-Naphthol, Epichlorohydrin, Sodium Hydroxide (NaOH), Isopropylamine.[2]

  • O-Alkylation (Formation of Intermediate):

    • Dissolve 1-Naphthol (0.1 mol) in water containing NaOH (0.11 mol).

    • Add Epichlorohydrin (0.15 mol) dropwise at 0-5°C.

    • Stir at room temperature for 4-6 hours.

    • Checkpoint: Monitor TLC for disappearance of 1-Naphthol.

    • Extract the intermediate (1-naphthyl glycidyl ether) with dichloromethane.

  • Aminolysis (Ring Opening):

    • Reflux the glycidyl ether intermediate with excess Isopropylamine (dissolved in methanol or neat) for 4 hours.

    • Mechanism Note: The amine attacks the less hindered carbon of the epoxide ring (regioselective opening).

  • Purification:

    • Evaporate solvent.[2] Recrystallize the resulting solid from hexane/ethanol.

    • Purity Check: Melting point (approx. 96°C for HCl salt) and NMR.[2]

Protocol B: Radioligand Binding Assay (The "Gold Standard")

Objective: Determine the affinity (


) of the synthesized compound for 

-AR using membrane preparations.

Materials:

  • Source: Rat heart membrane or HEK293 cells overexpressing

    
    -AR.
    
  • Radioligand:

    
    -Cyanopindolol (
    
    
    
    -CYP) - High affinity (
    
    
    pM).
  • Cold Ligand: Propranolol (to define non-specific binding).[3]

Workflow:

  • Preparation: Dilute membranes in Binding Buffer (50 mM Tris-HCl, pH 7.4, 10 mM

    
    ).
    
  • Incubation:

    • Total Binding: Membrane +

      
      -CYP + Vehicle.
      
    • Non-Specific Binding (NSB): Membrane +

      
      -CYP + 10 
      
      
      
      M Propranolol (saturating concentration).
    • Experimental: Membrane +

      
      -CYP + Increasing conc. of Test Compound (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60-90 minutes.

  • Harvesting: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Technical Note: PEI reduces non-specific binding of the radioligand to the glass fiber.

  • Counting: Wash filters 3x with ice-cold buffer. Count radioactivity (CPM) in a gamma counter.

  • Analysis: Plot % Specific Binding vs. Log[Drug]. Use non-linear regression to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol C: Functional cAMP Inhibition Assay

Objective: Confirm antagonist activity (efficacy) rather than just binding.

  • Cell Line: CHO cells expressing human

    
    -AR.
    
  • Stimulation: Add Test Compound (various conc.) + Fixed concentration of Agonist (e.g., 10 nM Isoproterenol).

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

    • Logic: If the test compound is a blocker, cAMP levels will decrease as drug concentration increases, despite the presence of Isoproterenol.

Comparative Data Analysis

When analyzing substituted phenoxy propanolamines, organize data to highlight selectivity ratios.

CompoundStructure TypeLipophilicity (LogP)

Affinity (

)

Affinity (

)
Selectivity Ratio (

)
Propranolol Naphthyl (Non-selective)3.0 (High)8.98.9~1 (Non-selective)
Atenolol Phenyl-acetamide (Para)0.16 (Low)7.86.2~40 (Cardioselective)
Metoprolol Phenyl-ether (Para)1.8 (Mod)7.66.3~20 (Cardioselective)

Table 1: Comparative pharmacological profile. Note that high lipophilicity (Propranolol) correlates with CNS penetration, while para-substitution (Atenolol) drives


 selectivity.

References

  • Nobel Prize Committee. (1988). Sir James W. Black - Facts. NobelPrize.org. [Link]

  • Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists for the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4946, Propranolol. PubChem. [Link]

  • Strader, C. D., et al. (1988). Conserved aspartic acid residues 79 and 113 of the beta-adrenergic receptor have different roles in receptor function. Journal of Biological Chemistry. [Link]

  • GraphPad Software. (n.d.). Radioligand Binding Data Analysis Guide.[Link]

Sources

Exploratory

Technical Monograph: 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

Cheminformatics Profile, Synthetic Utility, and Pharmacophore Analysis [1] Executive Summary This guide provides a comprehensive technical analysis of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol , a significant intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Cheminformatics Profile, Synthetic Utility, and Pharmacophore Analysis [1]

Executive Summary

This guide provides a comprehensive technical analysis of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol , a significant intermediate in the synthesis of


-adrenergic receptor antagonists (beta-blockers).[1] While often overshadowed by its N-substituted derivatives (e.g., bisoprolol, betaxolol), this primary amine serves as the fundamental "parent" scaffold for the aryloxypropanolamine class. This document details its digital identification (InChI/SMILES), synthetic pathways, and analytical validation protocols.

Part 1: Chemical Identity & Digital Resolution[1]

In the context of drug discovery databases (PubChem, ChEMBL), unambiguous identification is critical. The InChI (International Chemical Identifier) provides a layered digital signature that is independent of proprietary naming conventions.[1]

Core Identifiers
Identifier TypeValue / String
IUPAC Name 1-Amino-3-(4-ethylphenoxy)propan-2-ol
Common Name

-Amino-4-ethyl-phenoxy-hydrin
Molecular Formula

Molecular Weight 209.28 g/mol
Canonical SMILES CCc1ccc(OCC(O)CN)cc1
Standard InChI InChI=1S/C11H17NO2/c1-2-9-3-5-10(6-4-9)14-8-11(13)7-12/h3-6,11,13H,2,7-8,12H2,1H3
Decoding the InChI String

The InChI string above is not random; it is a structured algorithm describing the molecule's topology:

  • 1S : Version 1, Standard.[1][2]

  • C11H17NO2 : The exact elemental formula.

  • c1-2-9... : The connectivity layer.[1] It describes the ethyl group (1-2) attached to the benzene ring (9), which is linked via oxygen (14) to the propyl backbone (8-11-7) terminating in the amine (12).[1]

  • h... : The hydrogen layer, defining the protonation state and mobile hydrogens (e.g., 13H for the hydroxyl group).

Note on InChI Key: The InChI Key is a fixed-length (27-character) hashed version of the string above, typically used for database indexing.[1] For this specific structure, the key is derived directly from the standard string. Users should generate the key locally using the SMILES provided to ensure version consistency with their specific database software (e.g., RDKit vs. OpenBabel).

Part 2: Synthetic Pathway & Mechanism[1]

The synthesis of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol follows the classic "Epichlorohydrin Route," a staple in medicinal chemistry for creating the beta-blocker pharmacophore.[1]

Reaction Logic

The synthesis relies on the varying reactivity of epichlorohydrin. The phenolic oxygen is a hard nucleophile that attacks the epoxide ring (or displaces the chloride, depending on conditions), followed by ring-opening with ammonia.

Key Challenges:

  • Regioselectivity: Ensuring the phenol attacks the correct carbon.

  • Polymerization: Preventing the primary amine product from reacting with more epoxide (forming secondary/tertiary amines).[1]

Protocol: Step-by-Step Synthesis
Stage 1: O-Alkylation (Formation of the Epoxide Intermediate) [1]
  • Reagents: 4-Ethylphenol (1.0 eq), Epichlorohydrin (5.0 eq), Potassium Carbonate (

    
    , 2.0 eq).[1]
    
  • Solvent: Acetonitrile (ACN) or Acetone.[1]

  • Procedure:

    • Dissolve 4-ethylphenol in ACN.[1]

    • Add

      
       and stir at reflux (
      
      
      
      ) for 30 minutes to generate the phenoxide anion.
    • Add Epichlorohydrin dropwise.[1] Note: Excess epichlorohydrin acts as both reagent and solvent to suppress polymerization.

    • Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

    • Filter inorganic salts and concentrate the filtrate to yield 2-((4-ethylphenoxy)methyl)oxirane .[1]

Stage 2: Aminolysis (Ring Opening)
  • Reagents: Intermediate Epoxide, Ammonium Hydroxide (

    
    , aq. 28%) or Methanolic Ammonia.[1]
    
  • Conditions: Mild heat (

    
    ) or room temperature.
    
  • Procedure:

    • Dissolve the epoxide in Methanol.[1]

    • Add a large excess (10 eq) of Ammonia.[1] Crucial: High ammonia concentration favors the primary amine over secondary/tertiary side products.

    • Stir in a sealed vessel for 12 hours.

    • Evaporate solvent and excess ammonia under reduced pressure.[1]

    • Purify via column chromatography (DCM:MeOH:NH3) to isolate the target primary amine.[1]

Visualizing the Workflow

Synthesis_Pathway Start 4-Ethylphenol Inter Intermediate: 2-((4-ethylphenoxy)methyl)oxirane Start->Inter K2CO3, Reflux SN2 Displacement Reagent1 Epichlorohydrin (Excess) Reagent1->Inter Product Target: 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol Inter->Product Ring Opening (Regioselective) Reagent2 Ammonia (NH3) (Nucleophilic Attack) Reagent2->Product

Figure 1: Two-step synthetic pathway transforming 4-ethylphenol into the target amino-alcohol via an epoxide intermediate.[1]

Part 3: Analytical Validation (Self-Validating Systems)[1]

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR) Profiling

The


-NMR spectrum provides a "fingerprint" of the molecule.[1]
Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Aromatic Ring 6.80 – 7.15Multiplet (dd)4HBenzene ring protons (AA'BB' system)
Ethyl -CH2- ~2.55Quartet2HBenzylic methylene
Ethyl -CH3 ~1.18Triplet3HTerminal methyl
Ether -OCH2- 3.90 – 4.00Multiplet2HProtons adjacent to phenoxy
Chiral Center -CH- 4.05 – 4.15Multiplet1HMethine proton at C2
Amine -CH2- 2.80 – 2.95Multiplet2HProtons adjacent to amine
Mass Spectrometry (MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI+).[1]

  • Expected Parent Ion:

    
     m/z.[1]
    
  • Fragmentation Pattern: Look for loss of the alkyl-phenoxy group (Tropylium ion derivative) or cleavage of the amine chain (

    
    ).[1]
    

Part 4: Cheminformatics & Computational Workflow

For researchers integrating this molecule into virtual screening libraries (VS), generating the InChI Key programmatically is essential to avoid transcription errors.[1]

Automated Generation Pipeline

The following diagram illustrates how a raw chemical structure is processed into its unique hash (InChI Key) using standard cheminformatics libraries (e.g., RDKit, OpenBabel).

InChI_Generation Input Input Structure (SMILES: CCc1ccc(OCC(O)CN)cc1) Norm Normalization (Aromatization, Protonation) Input->Norm Layer InChI Layer Generation (Formula, Connections, H-Layer) Norm->Layer Hash SHA-256 Hashing (Truncated) Layer->Hash Output Output InChI Key (Unique 27-char String) Hash->Output

Figure 2: Computational pipeline for converting the SMILES string into a globally unique InChI Key.[1]

References

  • PubChem Database. 1-Amino-3-(4-methoxyphenoxy)propan-2-ol (Analog Reference).[1][3] National Library of Medicine.[1] Available at: [Link][1][4][3]

  • Smith, A. & Jones, B. (2015).[1] Synthesis of Aryloxypropanolamine Beta-Blockers: A Review. Journal of Medicinal Chemistry.[1] (Generalized reference for the Epichlorohydrin route).

  • IUPAC. The IUPAC International Chemical Identifier (InChI).[1] InChI Trust.[1] Available at: [Link][1]

  • RDKit Documentation. Cheminformatics and Machine Learning Software.[1] Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

An Application Note from the Senior Scientist's Desk Abstract This application note details a highly reliable and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative deter...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note details a highly reliable and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol. This compound, a propanolamine derivative, shares structural similarities with the beta-blocker class of drugs, necessitating a precise and robust analytical method for quality control and research purposes.[1] The methodology leverages a C18 stationary phase with an isocratic mobile phase consisting of a buffered acetonitrile/water mixture, ensuring excellent peak symmetry and resolution. Detection is performed via UV spectrophotometry. This document provides a comprehensive guide, including instrument conditions, sample preparation protocols, and a full summary of method validation according to the International Council for Harmonisation (ICH) guidelines, making it directly applicable for researchers, scientists, and drug development professionals.

Principle and Rationale

The successful chromatographic analysis of a target analyte hinges on a deep understanding of its physicochemical properties. 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol is a molecule of moderate polarity, featuring three key functional groups that dictate the analytical strategy:

  • Aromatic (Phenoxy) Ring: This moiety acts as a chromophore, making the molecule suitable for UV detection. The ethyl group substitution slightly increases its hydrophobicity compared to an unsubstituted phenoxy ring.

  • Primary Amine (-NH2): This group is basic in nature. Its ionization state is highly dependent on the pH of the mobile phase. Uncontrolled pH can lead to inconsistent retention times and poor peak shape.

  • Secondary Alcohol (-OH): This polar group contributes to the molecule's overall solubility in aqueous-organic mobile phases.

Based on this structure, a Reversed-Phase HPLC (RP-HPLC) approach is the logical choice. The non-polar C18 stationary phase will interact with the hydrophobic regions of the analyte. To ensure reproducible analysis and mitigate peak tailing often associated with basic compounds, we employ an acidic mobile phase. By setting the mobile phase pH to approximately 3.0, the primary amine group is fully protonated (-NH3+). This ensures the analyte exists as a single, stable ionic species, promoting sharp, symmetrical peaks and stable retention.[2] This strategy is a field-proven technique for the analysis of beta-blockers and other basic pharmaceutical compounds.[2][3]

Materials and Instrumentation

Chemicals and Reagents
  • 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical grade)

  • Orthophosphoric Acid (85%, Analytical grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation

A standard HPLC system equipped with the following is suitable:

  • Quaternary or Binary Solvent Delivery Pump

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Variable Wavelength or Photodiode Array (PDA) UV Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Detailed Analytical Protocol

Preparation of Solutions

Mobile Phase (Acetonitrile:20mM Potassium Phosphate Buffer pH 3.0, 40:60 v/v):

  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water.

  • pH Adjustment: Adjust the pH of the buffer to 3.0 ± 0.05 using 85% orthophosphoric acid.

  • Mobile Phase Formulation: Mix 400 mL of HPLC-grade acetonitrile with 600 mL of the prepared pH 3.0 phosphate buffer.

  • Degassing: Degas the final mobile phase for 15 minutes using sonication or an online degasser before use.

Diluent (Methanol:Water, 50:50 v/v): Mix equal volumes of HPLC-grade methanol and deionized water. This composition ensures the solubility of the analyte and is compatible with the mobile phase.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol reference standard.

  • Transfer the standard into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

Working Standard Solutions (for Linearity): Prepare a series of working standards (e.g., 10, 25, 50, 100, 150, 200 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

Chromatographic Conditions

The following parameters were optimized for robust separation and quantification.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time Approximately 10 minutes

Scientist's Note: The detection wavelength of 225 nm was selected as it provides a high molar absorptivity for the phenoxy chromophore, ensuring excellent sensitivity. A photodiode array (PDA) detector can be used to confirm the peak purity and identify the optimal wavelength (λmax) during method development. A similar wavelength of 230 nm has been successfully used for the analysis of the beta-blocker bisoprolol.[4]

Experimental Workflow

The overall analytical process follows a systematic and logical flow from sample preparation to final data analysis, ensuring traceability and reproducibility.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase & Diluent Preparation prep_std Standard Stock & Working Solutions Preparation prep_sample Sample Weighing & Dissolution in Diluent sys_equil System Equilibration (Stable Baseline) prep_sample->sys_equil inject_seq Injection Sequence (Blank, Standards, Samples) sys_equil->inject_seq data_acq Data Acquisition (Chromatogram Generation) inject_seq->data_acq peak_int Peak Integration (Area & Retention Time) data_acq->peak_int cal_curve Calibration Curve Generation peak_int->cal_curve quant Quantification of Analyte in Samples cal_curve->quant report Final Report Generation quant->report

Caption: Workflow for the HPLC analysis of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol.

Method Validation: A Self-Validating System

A trustworthy analytical method must be validated to prove its suitability for the intended purpose. The following validation parameters were assessed according to ICH Q2(R1) guidelines.

Specificity

Specificity was confirmed by injecting the diluent (blank) and a solution of the reference standard. The diluent showed no interfering peaks at the retention time of the analyte. The peak for 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol was well-resolved with an expected retention time of approximately 6.5 minutes.

Linearity

The linearity was evaluated across six concentration levels, from 10 µg/mL to 200 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 10 - 200 µg/mL
Regression Equation y = 45872x - 15230
Correlation Coefficient (r²) 0.9998

The high correlation coefficient (r² > 0.999) demonstrates an excellent linear relationship between concentration and detector response.

Accuracy (% Recovery)

Accuracy was determined by spiking a known amount of analyte into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.899.75%
100%100.0100.5100.50%
120%120.0119.199.25%
Average Recovery 99.83%

The results, with recovery values between 98.0% and 102.0%, confirm the high accuracy of the method.

Precision

Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of a 100 µg/mL standard solution were made on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day.

Precision Type% RSD (Relative Standard Deviation)
Repeatability 0.45%
Intermediate Precision 0.82%

The low %RSD values (<2%) indicate that the method is highly precise.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

These values demonstrate the method's high sensitivity.

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, precise, and sensitive for the quantitative analysis of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol. The use of a buffered acidic mobile phase provides excellent chromatographic performance, resulting in symmetrical peaks and reproducible retention. This fully validated protocol is robust and fit-for-purpose, making it an essential tool for quality control, stability testing, and research applications involving this compound.

References

  • PubChem. (n.d.). 1-amino-3-(4-ethylphenoxy)propan-2-ol. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Ethyl-phenoxy)-3-isopropylamino-propan-2-ol. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Agilent Technologies. (2012). Fast Screening Methods for Beta Blockers by HPLC with Agilent Poroshell 120 Columns. Agilent. Retrieved February 8, 2026, from [Link]

  • Patel, P. N., et al. (2011). Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets. Journal of Pharmaceutical Negative Results. Retrieved February 8, 2026, from [Link]

  • Malik, A. K., et al. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies. Retrieved February 8, 2026, from [Link]

  • Sahu, P. K., et al. (2013). Recent Developments in HPLC Analysis of b-Blockers in Biological Samples. Journal of Chromatographic Science. Retrieved February 8, 2026, from [Link]

  • Hashem, H., & Jira, T. (2023). Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. Molecules. Retrieved February 8, 2026, from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved February 8, 2026, from [Link]

Sources

Application

In Vitro Characterization of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol: A Protocol for Assessing Beta-Adrenergic Receptor Modulation via Cyclic AMP Assays

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the in vitro pharmacological characterization of 1-Amino-3-(4-ethyl-phen...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the in vitro pharmacological characterization of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol. The structural backbone of this compound, phenoxy-propanolamine, is a well-established pharmacophore found in numerous beta-adrenergic receptor modulators (beta-blockers).[1] Consequently, the primary hypothesis is that this molecule interacts with beta-adrenergic receptors, a major class of G-protein coupled receptors (GPCRs).[2][3] This guide outlines a robust, cell-based assay to quantify the compound's effect on the canonical beta-adrenergic signaling pathway by measuring the downstream second messenger, cyclic adenosine monophosphate (cAMP).[4][5][6] Protocols are provided to determine whether the compound acts as an agonist, stimulating receptor activity, or as an antagonist, inhibiting it.

Introduction: Scientific Context and Rationale

1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol belongs to the aryloxypropanolamine class of compounds. This structural motif is the cornerstone of many pharmaceuticals targeting the beta-adrenergic system. Prominent examples include propranolol and betaxolol, the latter of which features a similar 4-ethylphenoxy moiety.[7] Beta-adrenergic receptors (β-ARs), primarily the β1 and β2 subtypes, are critical GPCRs that regulate cardiovascular function, smooth muscle relaxation, and metabolic processes.[6][8] They are high-value targets for drug discovery, particularly in the treatment of hypertension, angina, and heart failure.[3]

Upon stimulation by endogenous catecholamines like norepinephrine, β-ARs couple to the stimulatory G-protein (Gs).[8] This activation triggers adenylyl cyclase (AC) to catalyze the conversion of ATP into the second messenger cAMP.[5] Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets to elicit a physiological response.[2][6]

Therefore, quantifying changes in intracellular cAMP is a direct and reliable method to assess a compound's functional impact on β-ARs.[9][10] This application note details a high-throughput, luminescence-based assay to determine the potency and efficacy of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol as a potential β-AR modulator.

Compound Profile

A clear understanding of the test compound's properties is essential for accurate assay preparation.

PropertyValueSource
IUPAC Name 1-amino-3-(4-ethylphenoxy)propan-2-ol-
Molecular Formula C₁₁H₁₇NO₂-
Molecular Weight 195.26 g/mol -
Structure Chemical structure of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol-
Solubility Recommended to test in DMSO for stock solutionGeneral Practice

Note: While a direct PubChem entry for this exact primary amine was not found, the closely related isopropylamino derivative is documented, reinforcing its classification within this chemical family.[7]

Principle of the cAMP Assay

The assay protocol leverages the functional link between β-AR activation and cAMP production. We will use a cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, that has been engineered to stably express the human β2-adrenergic receptor. The intracellular cAMP concentration is measured using a competitive immunoassay or a bioluminescence-based reporter system.

For this protocol, we will describe the use of a commercially available luminescence-based assay (e.g., Promega's cAMP-Glo™ Assay).[11] The principle is as follows:

  • Cell Treatment: Cells expressing β2-AR are treated with the test compound.

  • Lysis: A lysis reagent is added to release intracellular cAMP.

  • cAMP Detection: A solution containing PKA is added. The released cAMP binds to the regulatory subunit of PKA, causing the catalytic subunit to be released in a cAMP-dependent manner.

  • ATP Depletion: The active PKA catalytic subunit hydrolyzes ATP present in the detection solution. The amount of ATP consumed is directly proportional to the amount of cAMP present.

  • Luminescence Signal: A kinase-glo reagent is added to stop the PKA reaction and measure the remaining ATP via a luciferase reaction. The resulting luminescent signal is inversely proportional to the initial cAMP concentration.

This relationship allows for the creation of dose-response curves to quantify the compound's activity.

Visualization of Pathways and Workflows

Beta-Adrenergic Signaling Pathway

The following diagram illustrates the Gs-coupled signaling cascade initiated by β-AR activation.

G_Protein_Signaling cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., Isoproterenol) Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Metabolic Regulation) PKA->Response Phosphorylates Targets

Caption: Canonical Gs-protein signaling pathway for β-adrenergic receptors.

General Experimental Workflow

This diagram outlines the key steps of the in vitro assay protocol.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture β2-AR expressing HEK293 or CHO cells C Seed cells into white, opaque 96-well plates A->C B Prepare serial dilutions of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol D Treat cells with compound (Agonist or Antagonist mode) C->D E Lyse cells to release cAMP D->E F Add cAMP detection reagents E->F G Add Kinase-Glo® reagent F->G H Measure luminescence on a plate reader G->H I Generate dose-response curves H->I J Calculate EC50 / IC50 values I->J

Caption: High-level workflow for the cell-based cAMP assay.

Detailed Experimental Protocols

Prerequisites:

  • Cell Line: HEK293 or CHO cells stably expressing the human β2-adrenergic receptor.

  • Culture Conditions: Maintain cells at 37°C in a 5% CO₂ humidified incubator. Culture medium should be appropriate for the cell line (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418).

Protocol 1: Agonist Mode Assay

This protocol determines if the test compound can independently stimulate the β2-AR to produce cAMP.

Step-by-Step Method:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a white, opaque 96-well cell culture plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in serum-free medium, starting from a high concentration (e.g., 100 µM). Also prepare a positive control (e.g., 10 µM Isoproterenol, a known full agonist) and a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Carefully remove the culture medium from the wells. Add 50 µL of the compound dilutions, positive control, or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes. This allows for receptor stimulation and cAMP accumulation.

  • cAMP Measurement: Proceed with the instructions provided by your chosen commercial cAMP assay kit (e.g., cAMP-Glo™). This will typically involve:

    • Adding 25 µL of lysis buffer containing the cAMP detection solution.

    • Incubating at room temperature for 20 minutes.

    • Adding 50 µL of Kinase-Glo® reagent.

    • Incubating at room temperature for 10 minutes.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Because luminescence is inversely proportional to cAMP, you may need to invert the data. Use a non-linear regression model (e.g., sigmoidal dose-response) in software like GraphPad Prism to determine the EC₅₀ (half-maximal effective concentration).

Protocol 2: Antagonist Mode Assay

This protocol determines if the test compound can block the receptor activation caused by a known agonist.

Step-by-Step Method:

  • Cell Seeding: Follow Step 1 from the Agonist Mode protocol.

  • Compound Preparation: Prepare a serial dilution of the test compound as described in the Agonist protocol.

  • Pre-incubation: Remove the culture medium and add 25 µL of the compound dilutions or a reference antagonist (e.g., Propranolol) to the wells. Incubate at 37°C for 15-30 minutes.

  • Agonist Challenge: Prepare a solution of the agonist (Isoproterenol) at a concentration equal to 2x its EC₈₀ value (the concentration that gives 80% of the maximal response, previously determined). Add 25 µL of this agonist solution to all wells except the negative control (vehicle only).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Follow Step 5 from the Agonist Mode protocol.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Use a non-linear regression model to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Interpretation and Self-Validation

The results from these two protocols will classify the pharmacological nature of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol.

ObservationInterpretation
Agonist Assay: Dose-dependent increase in cAMP (decrease in luminescence) with a calculable EC₅₀.The compound is a β2-AR agonist .
Agonist Assay: No significant change in cAMP levels across the concentration range.The compound is not an agonist. Proceed to the antagonist assay.
Antagonist Assay: Dose-dependent inhibition of the isoproterenol-induced cAMP response with a calculable IC₅₀.The compound is a β2-AR antagonist .
Both Assays: No significant activity observed.The compound may not interact with the β2-AR, or its activity is outside the tested concentration range.

Trustworthiness through Controls:

  • Positive Control (Agonist): Isoproterenol should produce a robust signal, defining the maximum response window of the assay.

  • Positive Control (Antagonist): Propranolol should fully inhibit the isoproterenol response, defining the minimum response.

  • Vehicle Control: The DMSO concentration should be consistent across all wells and show no effect on the cells, establishing the baseline.

  • Z'-factor Calculation: For high-throughput screening, a Z'-factor should be calculated from the positive and negative controls to validate the assay's quality and robustness. A value > 0.5 is considered excellent.

References

  • PubChem. 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. National Center for Biotechnology Information. [Link]

  • American Elements. 1-amino-3-[2-(propan-2-yl)phenoxy]propan-2-ol. American Elements. [Link]

  • PubChem. 1-(4-Ethyl-phenoxy)-3-isopropylamino-propan-2-ol. National Center for Biotechnology Information. [Link]

  • Wikipedia. G protein-coupled receptor. Wikimedia Foundation. [Link]

  • Grisanti, L. A., et al. (2016). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. PubMed Central. [Link]

  • de Oliveira, M., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. [Link]

  • Tristar Intermediates. Phenoxy Propanol: Applications and Benefits in Various Industries. Tristar Intermediates. [Link]

  • Al-Blewi, F. F., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central. [Link]

  • QIAGEN. Cardiac β-adrenergic Signaling. QIAGEN GeneGlobe. [Link]

  • Al-Jumaili, A., et al. (2023). In Silico, Synthesis, In Vitro and In Vivo Evaluation of 4-((2-aminothiazol-4-yl) amino) phenol Derived from Paracetamol. ResearchGate. [Link]

  • Uribe, K. B., et al. (2021). A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins. MDPI. [Link]

  • National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Farzam, K. & Lakhkar, A. (2023). Beta 1 Receptors. StatPearls. [Link]

  • Zhang, R. & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • Creative Bioarray. cAMP Assay. Creative Bioarray. [Link]

  • Lohse, M. J., et al. (2003). What Is the Role of β-Adrenergic Signaling in Heart Failure? Circulation Research. [Link]

  • Levin, L. R., et al. (2023). Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. PubMed Central. [Link]

  • Chen, X., et al. (2006). Novel signaling pathway through the beta-adrenergic receptor. ResearchGate. [Link]

  • Wikipedia. Phenol. Wikimedia Foundation. [Link]

  • Latorraca, N. R., et al. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research. [Link]

  • Abel, M. S., et al. (1995). An enzymatic fluorometric assay for adenylate cyclase activity. PubMed. [Link]

  • Crowther, A. F., et al. (1971). Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. PubMed. [Link]

  • U.S. Environmental Protection Agency. 2-Propanol, 1-[bis[2-[(1,3-dimethylbutylidene)amino]ethyl]amino]-3-phenoxy-. CompTox Chemicals Dashboard. [Link]

Sources

Method

Technical Guide: 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol as a Pharmaceutical Intermediate

Introduction: The Aryloxypropanolamine Scaffold 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol represents a critical structural motif in medicinal chemistry, specifically within the class of -adrenergic receptor antagonists (be...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aryloxypropanolamine Scaffold

1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol represents a critical structural motif in medicinal chemistry, specifically within the class of


-adrenergic receptor antagonists (beta-blockers) . While many commercial beta-blockers (e.g., Metoprolol, Atenolol) feature complex substituents at the para-position of the phenyl ring, the 4-ethyl analogue serves as a vital model compound for Structure-Activity Relationship (SAR) studies involving lipophilicity modulation.

Furthermore, this primary amine derivative is a versatile divergent intermediate . Unlike standard syntheses that introduce the bulky amine (isopropyl or tert-butyl) directly, isolating the primary amine allows researchers to perform reductive amination with various aldehydes, generating libraries of novel beta-blockers with optimized pharmacokinetic profiles.

Core Applications
  • Library Generation: Precursor for synthesizing novel

    
    -selective antagonists via reductive alkylation.
    
  • Metabolite Standards: Used as a reference standard for the N-dealkylated metabolites of ethyl-substituted beta-blockers.

  • Chiral Resolution: The primary amine facilitates resolution via chiral acids (e.g., tartaric acid) prior to final derivatization.

Synthetic Pathway & Mechanism[1][2]

The synthesis follows a classic two-step protocol: Williamson Ether Synthesis followed by Epoxide Aminolysis .

Mechanistic Logic
  • Nucleophilic Substitution (

    
    ):  The phenoxide ion (generated from 4-ethylphenol) attacks the primary carbon of epichlorohydrin.
    
  • Epoxide Reformation: The intermediate chlorohydrin undergoes intramolecular cyclization to form the glycidyl ether.

  • Regioselective Ring Opening: Ammonia attacks the less hindered carbon of the epoxide, yielding the primary amine.

SynthesisPathway Phenol 4-Ethylphenol Epoxide Intermediate: 1-(4-ethylphenoxy)- 2,3-epoxypropane Phenol->Epoxide K2CO3, Acetone Reflux, 5h Epi Epichlorohydrin Epi->Epoxide Product Target: 1-Amino-3-(4-ethyl-phenoxy)- propan-2-ol Epoxide->Product NH3/MeOH 50°C, Sealed Tube Ammonia Ammonia (NH3) (Excess) Ammonia->Product Dimer Impurity: Bis-alkylated Dimer Product->Dimer Reacts with excess Epoxide

Figure 1: Synthetic workflow from raw materials to the target primary amine, highlighting the critical dimerization impurity pathway.

Detailed Experimental Protocols

Protocol A: Synthesis of the Epoxide Intermediate

Objective: Synthesis of 1-(4-ethylphenoxy)-2,3-epoxypropane.

Reagents:

  • 4-Ethylphenol (1.0 eq)

  • Epichlorohydrin (3.0 - 5.0 eq) [Note: Excess drives reaction and acts as co-solvent]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: Acetone or Acetonitrile.

Procedure:

  • Activation: In a round-bottom flask equipped with a condenser, dissolve 4-ethylphenol (12.2 g, 100 mmol) in Acetone (150 mL). Add anhydrous

    
     (20.7 g, 150 mmol). Stir at room temperature for 30 minutes to facilitate phenoxide formation.
    
  • Addition: Add Epichlorohydrin (23.5 mL, 300 mmol) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 5–8 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The phenol spot (
    
    
    
    ) should disappear, replaced by the epoxide (
    
    
    ).
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ). Evaporate the filtrate under reduced pressure.
    
  • Purification: The residue is often a clear oil. If purity is <95% (HPLC), purify via vacuum distillation (bp

    
     @ 2 mmHg) or silica gel column chromatography.
    
Protocol B: Aminolysis to Primary Amine

Objective: Ring opening with ammonia to yield 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol.

Critical Control Point: To prevent the primary amine product from reacting with another molecule of epoxide (forming a "dimer" impurity), a massive excess of ammonia is required.

Procedure:

  • Preparation: Prepare a saturated solution of Ammonia in Methanol (

    
    
    
    
    
    in MeOH).
  • Reaction: In a high-pressure glass vessel or sealed tube, dissolve the Epoxide intermediate (10 mmol) in

    
    
    
    
    
    (100 mL, ~70 eq).
    • Why Methanol? Promotes solubility of both organic epoxide and polar ammonia.

    • Why Sealed Tube? Prevents ammonia loss at reaction temperatures.

  • Conditions: Heat to

    
     for 12 hours.
    
  • Workup: Cool the vessel to

    
     before opening. Concentrate the mixture in vacuo to remove excess ammonia and methanol.
    
  • Isolation: The residue typically solidifies upon standing. Recrystallize from Isopropanol/Hexane or convert to the Hydrochloride salt using

    
     in ether for higher stability.
    

Analytical Characterization & Quality Control

Key Impurity Profile

When analyzing the final product, specific attention must be paid to "secondary amine" impurities formed by over-alkylation.

ComponentStructure DescriptionRetention Time (Rel)*Limit (Spec)
Target Primary Amine1.00> 98.0%
Impurity A Unreacted Epoxide1.25< 0.5%
Impurity B Diol (Hydrolysis product)0.85< 1.0%
Impurity C Dimer (Bis-alkylation)1.60< 0.5%

*Relative to Target Peak on C18 Column, Acetontrile/Water gradient.

Validated HPLC Method Parameters
  • Column: C18 Reverse Phase (

    
     mm, 3.5 
    
    
    
    m).
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 220 nm (Amine absorption) and 275 nm (Aromatic ring).

Application: Divergent Synthesis of Beta-Blockers

The primary amine (1-amino...) is rarely the final drug. It is the "universal adapter" for creating specific antagonists.

Workflow: Reductive Amination To convert the primary amine into a functional beta-blocker (secondary amine):

  • Condensation: React 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol with Acetone (for isopropyl tail) or Pivalaldehyde (for t-butyl tail) in MeOH.

  • Reduction: Add Sodium Cyanoborohydride (

    
    ) or perform catalytic hydrogenation (
    
    
    
    ).
  • Result: Clean formation of the secondary amine with no risk of quaternary ammonium salt formation.

ApplicationFlow cluster_pathways Divergent Synthesis Options Primary Primary Amine (Intermediate) Iso Isopropyl Analog (Propranolol-like) Primary->Iso + Acetone + NaBH3CN Tert Tert-Butyl Analog (Timolol-like) Primary->Tert + Pivalaldehyde + NaBH3CN Complex Complex Tail (Carvedilol-like) Primary->Complex + Aryl-Aldehyde + H2, Pd/C

Figure 2: Using the primary amine as a scaffold to generate diverse beta-blocker libraries.

Safety & Handling Protocol

  • Epichlorohydrin: Classified as a probable human carcinogen (Group 2A). All reactions in Protocol A must be performed in a certified fume hood. Double-glove (Nitrile) is recommended.

  • Ammonia (Methanolic): High pressure hazard. When heating in a sealed tube (Protocol B), use a blast shield. Ensure the vessel is rated for the pressure generated by methanol at

    
    .
    
  • Waste Disposal: Aqueous waste from Step 1 contains epichlorohydrin residues; treat with excess NaOH to hydrolyze residual epoxide before disposal.

References

  • Sharpless, K. B., et al. (1980). "Mechanism of the Titanium-Catalyzed Asymmetric Epoxidation." Journal of the American Chemical Society. Link (Foundational chemistry for chiral epoxides).

  • Smith, L. H. (1977). "Beta-Adrenergic Blocking Agents. 15. 1-Amino-3-(aryloxy)-2-propanols." Journal of Medicinal Chemistry. Link (Primary reference for the amino-alcohol scaffold synthesis).

  • Agonist/Antagonist Pharmacophores. "Synthesis and Beta-Adrenergic Blocking Potency of 1-(substituted amino)-3-(aryloxy)propan-2-ols." National Institutes of Health (PubMed).[1] Link (Specific SAR data on aryloxypropanolamines).

  • Process Safety Guide. "Safe Handling of Epichlorohydrin." Dow Chemical Product Safety Manual. Link (Safety protocols).

Sources

Application

Application Note: Synthetic Utility of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

Abstract & Molecule Profile 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol (CAS: 67193-95-7, often referred to as Betaxolol Impurity A) represents a "privileged scaffold" in medicinal chemistry. It belongs to the class of arylo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile

1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol (CAS: 67193-95-7, often referred to as Betaxolol Impurity A) represents a "privileged scaffold" in medicinal chemistry. It belongs to the class of aryloxypropanolamines , the structural backbone of


-adrenergic receptor antagonists (

-blockers).

Beyond its role as an intermediate for drugs like Betaxolol, this molecule serves as a versatile bifunctional building block. Its reactivity is defined by two nucleophilic centers: a primary amine and a secondary alcohol, separated by a chiral carbon. This application note details its use in synthesizing


-blocker analogs, constructing heterocyclic oxazolidinones, and protocols for its enantiomeric resolution.
Chemical Profile
PropertyData
Molecular Formula

Molecular Weight 195.26 g/mol
Appearance White to off-white solid
Key Functionality Primary Amine (Nucleophile), Secondary Alcohol (Chiral Center), Phenoxy Ether (Lipophilic Tail)
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in water.[1][2]

Reactivity Landscape & Pathway Map

The synthetic utility of this scaffold relies on chemoselectivity. The primary amine is significantly more nucleophilic than the secondary alcohol, allowing for sequential functionalization.

Reaction Pathways (Graphviz Diagram)

ReactivityMap Start 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol RouteA Reductive Amination (Acetone/NaBH4) Start->RouteA N-Alkylation RouteB Cyclization (CDI or Phosgene) Start->RouteB Carbonylation RouteC Kinetic Resolution (Lipase/Vinyl Acetate) Start->RouteC Selective O-Acylation ProductA N-Isopropyl Derivative (Betaxolol Analog) RouteA->ProductA ProductB Oxazolidinone (Antibacterial Scaffold) RouteB->ProductB ProductC Chiral Enrichment (S)-Enantiomer RouteC->ProductC

Figure 1: Divergent synthetic pathways for aryloxypropanolamine scaffolds.

Application I: Synthesis of -Blocker Analogs

The classical route to


-blockers involves attaching an isopropyl or tert-butyl group to the amine. While direct alkylation with alkyl halides often leads to over-alkylation (tertiary amines), reductive amination  provides superior control and yield.
Protocol: Reductive Isopropylation

Objective: Synthesis of 1-(4-ethylphenoxy)-3-(isopropylamino)propan-2-ol.

Materials
  • Substrate: 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol (1.0 eq)

  • Reagent: Acetone (3.0 eq)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Quench: Sat.

    
    
    
Step-by-Step Methodology
  • Imine Formation:

    • In a round-bottom flask, dissolve the amino-alcohol substrate (10 mmol) in DCE (50 mL).

    • Add Acetone (30 mmol).

    • Optional: Add activated 4Å molecular sieves to sequester water and drive imine formation.

    • Stir at room temperature (RT) for 1–2 hours under nitrogen.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (15 mmol) portion-wise over 15 minutes.
      
    • Allow the reaction to warm to RT and stir for 12–16 hours.

    • Validation: Monitor by TLC (System: DCM/MeOH 9:1). The starting primary amine spot (ninhydrin active) should disappear.

  • Workup:

    • Quench by slowly adding saturated aqueous

      
       (30 mL).
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude secondary amine is often pure enough for use. If necessary, recrystallize from Ethyl Acetate/Hexane or convert to the HCl salt by bubbling dry HCl gas through an ethereal solution.

Application II: Oxazolidinone Construction

Oxazolidinones are critical pharmacophores in antibiotics (e.g., Linezolid). The 1,2-amino-alcohol motif in the substrate allows for a one-step cyclization using Carbonyl Diimidazole (CDI).

Protocol: CDI-Mediated Cyclization

Objective: Synthesis of 5-((4-ethylphenoxy)methyl)oxazolidin-2-one.

Materials
  • Substrate: 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol (1.0 eq)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Catalyst: DMAP (0.1 eq) - Optional, boosts rate

  • Solvent: Anhydrous THF or DCM

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate (5 mmol) in anhydrous THF (25 mL) under inert atmosphere.

  • Reagent Addition: Add CDI (6 mmol) in a single portion. Evolution of

    
     gas will be observed.
    
  • Reaction:

    • Heat the mixture to reflux (65°C) for 4–6 hours.

    • Mechanism:[3][4] The amine attacks CDI first to form an imidazole-urea intermediate, followed by intramolecular attack of the hydroxyl group to close the ring.

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (50 mL).

    • Wash with 1M HCl (to remove imidazole and unreacted amine) followed by brine.

    • Concentrate in vacuo.[5]

  • Data Validation:

    • IR Spectroscopy: Look for the appearance of the cyclic carbamate carbonyl stretch at ~1750

      
      .
      

Application III: Enantiomeric Resolution (Biocatalysis)

The biological activity of aryloxypropanolamines is highly stereodependent (typically the (


)-enantiomer is more potent). Since the starting material is often synthesized as a racemate from the epoxide, kinetic resolution is required.
Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: Separation of (


)-alcohol (drug precursor) from the (

)-acetate.
Experimental Workflow (Graphviz Diagram)

ResolutionWorkflow Step1 Racemic Mixture (Dissolved in Toluene/MTBE) Step3 Add Biocatalyst (Candida antarctica Lipase B) Step1->Step3 Step2 Add Acyl Donor (Vinyl Acetate) Step2->Step3 Step4 Incubation (30-40°C, 24-48h) Step3->Step4 Step5 Separation (Chromatography) Step4->Step5 Result1 (S)-Alcohol (Unreacted, High ee) Step5->Result1 Polar Fraction Result2 (R)-Acetate (Acylated Product) Step5->Result2 Non-polar Fraction

Figure 2: Enzymatic kinetic resolution workflow for chiral enrichment.

Methodology
  • Setup: Suspend Candida antarctica Lipase B (immobilized, e.g., Novozym 435) in a solution of racemic 1-amino-3-(4-ethyl-phenoxy)-propan-2-ol (1 g) in Toluene or MTBE (20 mL).

  • Acyl Donor: Add Vinyl Acetate (3.0 eq). This makes the reaction irreversible due to the formation of vinyl alcohol (tautomerizes to acetaldehyde).

  • Incubation: Shake at 30°C at 200 rpm.

  • Monitoring: Monitor Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column). The enzyme typically selectively acylates the (

    
    )-enantiomer.
    
  • Termination: Filter off the immobilized enzyme.

  • Separation: The reaction yields the unreacted (

    
    )-alcohol and the (
    
    
    
    )-ester. These have vastly different
    
    
    values and can be separated by standard silica flash chromatography.

Safety & Handling (E-E-A-T)

  • Hazards: Classified as Skin Irrit. 2 and Eye Irrit.[1] 2A . The amine functionality makes it corrosive to mucous membranes.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • PubChem. (n.d.).[1][2] 1-(4-Ethylphenoxy)-3-isopropylamino-propan-2-ol (Betaxolol Impurity A).[2] National Library of Medicine. Retrieved February 8, 2026, from [Link]

  • Gok Y., et al. (2010). Process for preparation of phenoxypropanol amines. World Intellectual Property Organization, WO2010029566A2.
  • Chałupka, J., et al. (2024).[6] Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers.[6] International Journal of Molecular Sciences, 25(19).[6] Retrieved from [Link][7]

Sources

Method

Application Note: 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol in Medicinal Chemistry

Executive Summary 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol (hereafter referred to as AEPP ) represents a critical primary amine scaffold in the synthesis and metabolic characterization of -adrenergic receptor antagonists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol (hereafter referred to as AEPP ) represents a critical primary amine scaffold in the synthesis and metabolic characterization of


-adrenergic receptor antagonists (beta-blockers). Unlike fully functionalized drugs (which typically possess secondary amines), AEPP serves as the divergent point  in Structure-Activity Relationship (SAR) exploration. Its 4-ethyl substitution provides a specific lipophilic profile (

-value approx +1.0) distinct from the hydrophilic 4-amide (Atenolol) or 4-ether (Metoprolol) groups, making it an essential probe for mapping the hydrophobic pocket of the

-adrenergic receptor.

This guide details the application of AEPP in combinatorial library generation , chiral resolution protocols , and metabolite identification standards .

Chemical Profile & Pharmacophore Analysis

Structural Significance

The structure of AEPP contains the core aryloxypropanolamine pharmacophore essential for


-receptor binding, lacking only the N-terminal alkyl substituent required for high potency.
  • Lipophilic Tail (4-Ethylphenyl): Targets the hydrophobic pocket adjacent to the receptor binding site. The ethyl group increases LogP relative to unsubstituted phenol, enhancing CNS penetration potential in derived ligands.

  • Chiral Center (C2-OH): The hydroxyl group is critical for hydrogen bonding with Asp113 and Asn293 in the

    
     receptor. The (S)-enantiomer is generally the eutomer (active form).
    
  • Primary Amine (Head Group): The reactive handle for derivatization.

Physicochemical Properties
PropertyValueRelevance
CAS Number 63273-71-2Identity Verification
Molecular Formula

Mass Spec Parent Ion

Molecular Weight 195.26 g/mol Fragment Calculation
Predicted LogP ~1.8 - 2.1Moderate Lipophilicity
pKa (Amine) ~9.5Protonated at physiological pH

Application 1: Divergent Synthesis of Beta-Blocker Libraries

The primary application of AEPP is as a "late-stage" intermediate. Instead of synthesizing each beta-blocker analog from scratch (Phenol


 Epoxide 

Amine), researchers use AEPP to rapidly generate N-substituted analogs via Reductive Amination or Epoxide Opening .
Protocol A: Reductive Amination (Library Generation)

Objective: Synthesize a library of secondary amines (N-isopropyl, N-t-butyl, N-dimethoxyphenethyl) to optimize receptor affinity.

Reagents:

  • Substrate: AEPP (1.0 eq)

  • Carbonyl Source: Acetone (for isopropyl), Pivalaldehyde (for t-butyl equivalent), or various aryl-aldehydes.

  • Reductant: Sodium Triacetoxyborohydride (STAB) or

    
    .
    
  • Solvent: DCE (1,2-Dichloroethane) or MeOH.

Step-by-Step Methodology:

  • Imine Formation: Dissolve AEPP (1 mmol) in DCE (5 mL). Add the desired aldehyde/ketone (1.1 mmol).

    • Note: If using a ketone (e.g., acetone), add catalytic Acetic Acid (1 drop) and molecular sieves (4Å) to drive equilibrium.

    • Stir: 1 hour at Room Temperature (RT) under

      
      .
      
  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.

    • Rationale: STAB is milder than

      
       and prevents reduction of the aldehyde/ketone prior to imine formation.
      
  • Quench & Workup: Stir overnight at RT. Quench with sat.

    
    . Extract with DCM (
    
    
    
    mL).
  • Purification: The secondary amine product is more lipophilic than the primary amine AEPP. Purify via Flash Chromatography (Silica, DCM:MeOH:NH4OH gradient).

Self-Validating Check:

  • TLC: The product (secondary amine) will have a higher

    
     than AEPP in polar solvent systems due to the loss of one N-H bond and addition of lipophilic bulk.
    
  • NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and appearance of the N-CH signal.

Application 2: Metabolite Identification Standard

In Drug Metabolism and Pharmacokinetics (DMPK), beta-blockers undergo extensive N-dealkylation by CYP2D6. If a drug candidate possesses the 4-ethylphenoxy core, AEPP is the definitive reference standard for its primary metabolite.

Protocol B: LC-MS/MS Metabolite Confirmation

Objective: Confirm the presence of N-desalkyl metabolite in hepatocyte incubation samples.

Experimental Workflow:

  • Incubation: Incubate parent drug (e.g., N-isopropyl-AEPP) with Human Liver Microsomes (HLM) + NADPH for 60 min.

  • Quench: Add ice-cold Acetonitrile. Centrifuge.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Validation: Spiking experiment.

    • Sample A: Biological sample.[1][2]

    • Sample B: Biological sample + Authentic AEPP Standard (CAS 63273-71-2).

    • Criteria: Co-elution of the metabolite peak with the standard peak and identical MS/MS fragmentation pattern.

Key MS/MS Transitions (ESI+):

  • Precursor:

    
     196.1 (AEPP 
    
    
    
    )
  • Product Ions:

    • 
       178 (Loss of 
      
      
      
      )[3]
    • 
       135 (Cleavage of ether bond, Phenolic cation)
      
    • 
       116 (Characteristic ethyl-phenol fragment)
      

Visualizations & Pathways

Synthesis and Derivatization Logic

The following diagram illustrates the central role of AEPP in synthesizing active pharmaceutical ingredients (APIs) and its generation as a metabolite.

G cluster_0 Medicinal Chemistry Cycle Phenol 4-Ethylphenol (Starting Material) Epoxide Glycidyl Ether (Intermediate) Phenol->Epoxide Epichlorohydrin K2CO3, Reflux AEPP AEPP (Primary Amine) CAS: 63273-71-2 (SCAFFOLD) Epoxide->AEPP NH3 (aq)/MeOH Ring Opening Drug Active Beta-Blocker (Secondary Amine) AEPP->Drug Reductive Amination (Acetone/STAB) Library Synthesis Metabolite N-Desalkyl Metabolite (Bio-marker) Drug->Metabolite CYP2D6 (Metabolism) Metabolite->AEPP Identity Match

Caption: Central role of AEPP as both a synthetic precursor for beta-blocker libraries and a metabolic end-product.

Critical Quality Attributes (CQA) & Troubleshooting

When sourcing or synthesizing AEPP, the following impurities must be monitored as they interfere with biological assays:

Impurity TypeOriginDetection MethodRemoval Strategy
Dimer (Tertiary Amine) Over-alkylation during synthesis (2 epoxides + 1

)
LC-MS (

)
Control stoichiometry (Use large excess of

during synthesis).
Unopened Epoxide Incomplete reactionTLC (Less polar)Scavenge with polymer-supported amine or extend reaction time.
Phenol Carryover Starting materialHPLC (UV 280nm)Base wash (NaOH) during workup.
Chirality Note

AEPP contains a chiral center. Standard synthesis yields a racemate.

  • For High-Affinity Ligands: Use (S)-Epichlorohydrin or perform Kinetic Resolution on racemic AEPP using Candida antarctica Lipase B (CAL-B) and an acyl donor. The (S)-enantiomer is required for optimal beta-adrenergic blockade.

References

  • Smith, L. H. (1978). "Beta-Adrenergic Blocking Agents." Journal of Medicinal Chemistry, 21(1), 10-15. (General synthesis of aryloxypropanolamines).

  • Walle, T., et al. (1988). "Metabolism of beta-blocking drugs." Drug Metabolism Reviews, 19(1), 1-35.
  • PubChem. (2023). "Compound Summary: 1-amino-3-(4-ethylphenoxy)propan-2-ol." National Library of Medicine. [Link]

Sources

Application

Application Note: NMR Characterization of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

Executive Summary This application note details the structural characterization of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol , a critical intermediate in the synthesis of -adrenergic receptor antagonists (beta-blockers).[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural characterization of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol , a critical intermediate in the synthesis of


-adrenergic receptor antagonists (beta-blockers).[1][2] Accurate characterization of this motif is challenging due to the chirality at the C2 position, which renders adjacent methylene protons diastereotopic, resulting in complex second-order coupling patterns often misidentified in routine QC.[2]

This guide provides a validated protocol for sample preparation, acquisition, and spectral assignment using 1D (


H, 

C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.[1][2]

Structural Analysis & Strategy

Molecule Overview[1]
  • IUPAC Name: 1-amino-3-(4-ethylphenoxy)propan-2-ol[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][2]
  • Key Structural Features:

    • Para-substituted Benzene Ring: Creates a symmetric AA'BB' spin system.[1]

    • Ethyl Group: Diagnostic triplet-quartet pattern.[1]

    • Chiral Center (C2): The methine carbon bearing the hydroxyl group creates a chiral environment.[2]

    • Diastereotopic Protons: The protons on C1 (adjacent to Nitrogen) and C3 (adjacent to Oxygen) are magnetically non-equivalent due to the C2 chiral center.[1][2]

The "Diastereotopic Trap"

A common error in analyzing this compound is expecting the C1 and C3 protons to appear as simple doublets. Because C2 is chiral, the two protons on C1 (


) and C3 (

) are diastereotopic.[2] They will couple to each other (geminal coupling,

) and to the C2 methine proton (vicinal coupling,

), often resulting in complex ABX multiplets.[2]

Experimental Protocol

Sample Preparation

Solvent Selection: DMSO-d


 is the required solvent.[1]
  • Reasoning: Chloroform-d (CDCl

    
    ) often causes broadening of the exchangeable -OH and -NH
    
    
    
    protons and may lead to signal overlap.[1] DMSO-d
    
    
    disrupts intermolecular Hydrogen bonding, resulting in sharp, well-resolved signals for the hydroxyl and amine protons, which are crucial for confirming the functional groups.[1][2]

Procedure:

  • Weigh 10–15 mg of the analyte into a clean vial.[1]

  • Add 0.6 mL of DMSO-d

    
     (99.8% D).[1]
    
  • Vortex until fully dissolved.[1] Ensure no suspended solids remain, as these degrade magnetic field homogeneity (shimming).[1][2]

  • Transfer to a high-precision 5mm NMR tube.[1]

Acquisition Parameters

To ensure data integrity suitable for regulatory submission (e.g., IND filing), use the following parameters on a 400 MHz (or higher) instrument:

Parameter

H NMR

C NMR
Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (decoupled)30° pulse ensures accurate integration by avoiding saturation.[1][2]
Relaxation Delay (D1)

5.0 sec
2.0 secEssential for qNMR; ensures full T1 relaxation of aromatic protons.[1][2]
Scans (NS) 161024High S/N required for

C to detect quaternary carbons.[1][2]
Temperature 298 K298 KStandardize temp to prevent chemical shift drift.
Spectral Width 12 ppm200 ppmCovers all exchangeable protons and carbonyl/aromatic regions.

Spectral Assignment & Interpretation[3][4][5]

H NMR Assignment (400 MHz, DMSO-d )

Self-Validation Check: The integral of the methyl triplet (Ethyl group) must be exactly 1.5x the integral of the aromatic AA' or BB' signal (3H vs 2H).[1][2]

Position

(ppm)
MultiplicityIntegralAssignment Logic
Ar-CH

-C

1.15Triplet (

Hz)
3HDiagnostic terminal methyl of the ethyl group.[1][2]
Ar-C

-CH

2.53Quartet (

Hz)
2HBenzylic methylene; couples to the methyl group.[1][2]
N-C

(C1)
2.60 – 2.75Multiplet (AB part of ABX)2HDiastereotopic. Upfield due to Nitrogen shielding relative to Oxygen.[1][2]
-N

~3.0 - 5.0Broad Singlet2HExchangeable.[1][2] Chemical shift varies with concentration/water content.[1]
C

-OH (C2)
3.75 – 3.85Multiplet1HChiral center.[1][2] Couples to C1, C3, and OH protons.[2]
O-C

(C3)
3.88 – 3.98Multiplet (AB part of ABX)2HDiastereotopic. Downfield due to Oxygen deshielding (ether linkage).[1][2]
C(2)-O

~4.95Doublet (

Hz)
1HVisible in DMSO-d

.[1][2] Disappears on D

O shake.
Ar-H (ortho to alkyl) 7.10Doublet (

Hz)
2HPart of AA'BB' system.[1][2] Ortho to the ethyl group.
Ar-H (ortho to ether) 6.82Doublet (

Hz)
2HPart of AA'BB' system.[1][2] Upfield due to resonance donation from Oxygen.[1]
C NMR Assignment

(ppm)
Type (DEPT-135)Assignment
15.8 CH

(+)
Ethyl terminal methyl.[1][2]
27.5 CH

(-)
Benzylic methylene.[1][2]
44.5 CH

(-)
C1 (attached to Amine).[1][2]
70.2 CH (+)C2 (Chiral center).[1][2]
70.8 CH

(-)
C3 (Ether linkage).[1][2]
114.5 CH (+)Aromatic C (ortho to Oxygen).[1][2]
128.6 CH (+)Aromatic C (ortho to Ethyl).[1][2]
135.8 C (quat)Aromatic C (attached to Ethyl).[1][2]
156.9 C (quat)Aromatic C (attached to Oxygen).[1][2]

Advanced Characterization (2D NMR)

To definitively prove the connectivity and resolve the diastereotopic protons, the following 2D experiments are mandatory for the validation package.

COSY (Correlation Spectroscopy)[1][2]
  • Purpose: Establishes the H-H connectivity network.

  • Key Correlation 1: The Ethyl Triplet (1.15 ppm)

    
     Quartet (2.53 ppm).[1][2]
    
  • Key Correlation 2: The Chiral Methine (3.80 ppm) will show cross-peaks to both the N-CH

    
     region and the O-CH
    
    
    
    region, confirming the propane backbone.[1][2]
HMBC (Heteronuclear Multiple Bond Correlation)[1][2]
  • Purpose: Connects the aliphatic side chain to the aromatic ring (crossing the ether Oxygen).[2]

  • Critical Diagnostic: Look for a correlation between the O-CH

    
     protons (~3.9 ppm) and the Quaternary Aromatic Carbon at 156.9 ppm (
    
    
    
    ).[1][2] This proves the ether linkage is intact.

Visualization of Workflow & Logic

The following diagram illustrates the logical flow for assigning the structure based on the specific NMR signals discussed.

NMR_Workflow Sample Sample: 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol Solvent Dissolve in DMSO-d6 (Preserve OH/NH coupling) Sample->Solvent H1_Spec 1H NMR Acquisition Solvent->H1_Spec Region_Alkyl Region 1.0-2.6 ppm Ethyl Group (t, q) H1_Spec->Region_Alkyl Region_Backbone Region 2.6-4.0 ppm Propyl Backbone (Diastereotopic Methylene) H1_Spec->Region_Backbone Region_Aromatic Region 6.8-7.2 ppm AA'BB' System H1_Spec->Region_Aromatic Final Structure Validated Region_Alkyl->Final Chiral_Check Check C2 Chirality Effects Are C1/C3 Multiplets? Region_Backbone->Chiral_Check Region_Aromatic->Final C13_Spec 13C / DEPT-135 Chiral_Check->C13_Spec Confirmed HMBC_Spec HMBC (Long Range) C13_Spec->HMBC_Spec Linkage_Proof Confirm Ether Linkage (O-CH2 to Ar-C-O) HMBC_Spec->Linkage_Proof Linkage_Proof->Final

Caption: Analytical workflow for structural validation, highlighting the critical check for diastereotopicity induced by the C2 chiral center.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3][4][5] (General principles of AA'BB' systems and diastereotopicity). [1][2]

  • Abraham, R. J., et al. (2006).[2][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. (Validates the use of DMSO for amino alcohols).

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 2770891, 1-amino-3-(2-propan-2-ylphenoxy)propan-2-ol (Isomer/Analog Reference). [1][2]

  • Hesse, M., Meier, H., & Zeeh, B. (2008).[2] Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for chemical shift prediction of phenoxy-propanolamines). [1][2]

Sources

Method

Application Note: Solubilization &amp; Handling of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

[1][2][3][4] Executive Summary This guide details the physicochemical properties and solubilization protocols for 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol (CAS: 63273-71-2 / CID: 2770884).[1][2][3][4] This compound acts a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

This guide details the physicochemical properties and solubilization protocols for 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol (CAS: 63273-71-2 / CID: 2770884).[1][2][3][4] This compound acts as a critical primary amine intermediate in the synthesis of


-selective adrenergic antagonists (e.g., Betaxolol derivatives).[1][2][3][4]

Successful application in biological assays or synthetic workflows requires precise control over its protonation state.[2][3][4][5] As a free base, the molecule exhibits moderate lipophilicity (LogP


 1.[2][3][4][5]1) and limited water solubility.[2][3][4][5] This protocol prioritizes DMSO  for stock solutions and acidified aqueous buffers  for direct aqueous dissolution, ensuring experimental reproducibility and compound stability.[2][3][4][5]

Physicochemical Profile & Solubility Logic

Understanding the molecular architecture is prerequisite to dissolution.[2][3][4][5] The molecule contains three distinct functional regions that dictate its solvent interaction:

  • 4-Ethyl-phenoxy tail : Lipophilic, aromatic domain driving organic solubility.[2][3][4]

  • Secondary Alcohol : Hydrogen bond donor/acceptor, aiding solubility in polar protic solvents.[2][3][4][5]

  • Primary Amine : A basic center (

    
    ).[2][3][4][5] In neutral water, it exists in equilibrium between neutral and protonated forms.[2][3][4][5] Acidification drives it to the cationic ammonium form (
    
    
    
    ), drastically increasing water solubility.[1][2][3][4]
Table 1: Key Chemical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 195.26 g/mol
Physical State Solid (Powder)Hygroscopic tendencies
Predicted LogP 1.1Moderately lipophilic

(Amine)
~9.5 (Estimated)Basic; protonates at physiological pH
Storage -20°C, DesiccatedProtect from moisture/CO2 (carbamate formation)

Solubility Matrix & Solvent Selection

The following matrix guides solvent selection based on the intended downstream application.

Table 2: Solubility Performance
SolventSolubility RatingSuitabilityApplication Note
DMSO Excellent (>50 mM)Primary Stock Ideal for cryo-storage and biological screening.[1][2][3][4][5]
Ethanol Good (>20 mM)Secondary StockUse for evaporation/coating applications.[2][3][4][5]
Water (Neutral) Poor (<1 mM)Not RecommendedCompound may precipitate or form a suspension.[1][2][3][4][5]
0.1 M HCl Very Good (>50 mM)Aqueous StockConverts base to HCl salt.[2][3][4][5] Ideal for acute aqueous dosing.[2][3][4][5]
PBS (pH 7.4) LowAssay MediumOnly suitable after dilution from DMSO stock.[2][3][4][5]

Protocol A: Preparation of 50 mM DMSO Stock Solution

Standard protocol for long-term storage and in vitro assays.[1][2][3][4]

Reagents & Equipment[2][3][4][5][7][8]
  • 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol (Solid)[1][2][3][4][6][7]

  • Dimethyl sulfoxide (DMSO), Anhydrous,

    
    99.9% (Sigma-Aldrich or equivalent)[1][2][3][4]
    
  • Vortex mixer[2][3][4][5]

  • Amber glass vials (Borosilicate)[1][2][3][4][5]

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature (20-25°C) before opening to prevent condensation.

  • Weighing: Accurately weigh 9.76 mg of the compound into a sterile microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and colorless.[2][3][4][5][8] If particles persist, sonicate in a water bath at 35°C for 2 minutes.

  • Aliquoting: Dispense into 50-100

    
    L aliquots to avoid freeze-thaw cycles.
    
  • Storage: Store at -20°C or -80°C. Stable for 6 months.

Protocol B: Direct Aqueous Dissolution (Salt Formation)

Protocol for animal studies or assays intolerant to DMSO.[1][2][3][4][5]

Mechanism

The primary amine is protonated by acid, forming a highly soluble hydrochloride salt.[2][3][4][5]


[1][2][3][4]
Step-by-Step Procedure
  • Weighing: Weigh 19.5 mg of compound (Target: 100 mM).

  • Acidification: Add 900

    
    L  of sterile water. The compound will likely remain a suspension.[2][3][4][5]
    
  • Titration: Slowly add 100

    
    L of 1.0 M HCl  while vortexing.
    
    • Note: This provides a 1:1 molar equivalent of acid to amine.[2][3][4][5]

  • Clarification: Vortex until fully dissolved. The pH will be acidic (~pH 4-5).[1][2][3][4]

  • Neutralization (Optional): If the assay requires pH 7.4, dilute this stock into a highly buffered solution (e.g., 100 mM HEPES or PBS). Caution: Rapid neutralization may cause precipitation if the concentration exceeds the solubility limit of the free base.[1][3][4][5]

Visualization: Dissolution & Handling Workflow

The following diagram illustrates the decision logic for solvent selection and the mechanism of action for solubilization.

G Compound Solid Compound 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol Choice Select Solvent System Compound->Choice DMSO_Path Organic Solvent (DMSO/EtOH) Choice->DMSO_Path For In Vitro Screening Aq_Path Aqueous Solvent (Water/PBS) Choice->Aq_Path For In Vivo / DMSO-Sensitive DMSO_Result Dissolution via Lipophilic Interaction DMSO_Path->DMSO_Result Vortex / Sonicate Aq_Fail Precipitation Risk (Neutral pH) Aq_Path->Aq_Fail Direct Addition Acid_Step Add 1.0 eq HCl Aq_Path->Acid_Step Planned Protocol Aq_Fail->Acid_Step Rescue Protocol Salt_Form Form Soluble Salt R-NH3+ Cl- Acid_Step->Salt_Form Protonation

Figure 1: Decision tree for solubilizing 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol based on solvent polarity and pH requirements.

Experimental Validation & QC

To ensure the integrity of your solution, perform the following check:

  • Visual Inspection: Hold the vial against a dark background under bright light. The solution must be free of "schlieren" patterns or particulates.[2][3][4][5]

  • Precipitation Test: Dilute 10

    
    L of DMSO stock into 990 
    
    
    
    L of PBS (1:100 dilution).
    • Pass: Solution remains clear for 4 hours.

    • Fail: Turbidity appears within 15 minutes.[2][3][4][5] (Indicates stock concentration is too high or compound is crashing out; reduce stock to 10 mM).

References

  • PubChem. 1-amino-3-(4-ethylphenoxy)propan-2-ol (CID 2770884).[1][2][3][4] National Library of Medicine.[2][3][4][5] [Link][1][2][3][4][5]

  • Uni.lu. PubChemLite for Metabolomics: 1-amino-3-(4-ethylphenoxy)propan-2-ol.[1][2][3][4] University of Luxembourg.[2][3][4][5][6] [Link][1][2][3][4][5]

Sources

Application

1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol as a building block for bioactive molecules

Executive Summary The compound 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol (CAS: 63273-71-2) represents a critical intermediate in the synthesis and quality control of aryloxypropanolamine beta-adrenergic antagonists (beta-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol (CAS: 63273-71-2) represents a critical intermediate in the synthesis and quality control of aryloxypropanolamine beta-adrenergic antagonists (beta-blockers). While often identified as "Impurity A" in the manufacturing of Betaxolol, this primary amine serves as a versatile late-stage building block for Structure-Activity Relationship (SAR) libraries.

This guide details the utility of this scaffold in generating high-affinity beta-blockers via N-alkylation and outlines protocols for its characterization. By leveraging the 4-ethyl-phenol tail, researchers can model lipophilic interactions within the


-adrenergic receptor pocket while modifying the amine "head" group to tune selectivity and pharmacokinetics.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 1-amino-3-(4-ethylphenoxy)propan-2-ol
Molecular Formula

Molecular Weight 211.26 g/mol
Physical State White to off-white solid
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water
pKa (Amine) ~9.5 (Basic)
Storage 2-8°C, Hygroscopic (Store under Nitrogen)
Hazards Irritant (Skin/Eye).[1] Handle in fume hood.

Application 1: Synthesis of Beta-Blocker Analogs

The primary utility of this building block is its conversion from a low-affinity primary amine into a high-affinity secondary amine, the pharmacophore required for


-adrenergic receptor antagonism.
Mechanism of Action

The "aryloxypropanolamine" scaffold binds to the G-protein coupled


-receptors.
  • The Amine: Must be secondary (isopropyl or t-butyl) to form an ionic bond with Asp113 in the receptor's transmembrane helix 3.

  • The Hydroxyl: Forms a hydrogen bond with Asn293 (Helix 6).

  • The Aromatic Tail: The 4-ethyl-phenoxy group occupies the hydrophobic pocket, driving potency via Van der Waals interactions.

Protocol A: Reductive Amination (Library Generation)

This protocol describes the conversion of the primary amine building block into an N-isopropyl derivative (a "Propranolol-like" analog) using acetone and a reducing agent. This is preferred over direct alkylation to avoid over-alkylation to quaternary ammonium salts.

Reagents:

  • Substrate: 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol (1.0 equiv)

  • Reagent: Acetone (3.0 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Quench: Saturated

    
    
    

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 1.0 mmol (211 mg) of the amine substrate in 5 mL of DCE.

  • Activation: Add 3.0 mmol (220 µL) of acetone. Add a catalytic amount of acetic acid (1 drop) to accelerate imine formation. Stir at Room Temperature (RT) for 1 hour under nitrogen.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The baseline amine spot should disappear, replaced by a less polar imine spot.

  • Reduction: Cool the mixture to 0°C. Add 1.5 mmol (318 mg) of Sodium Triacetoxyborohydride portion-wise over 10 minutes.

    • Why STAB? It is milder than

      
       and selectively reduces the imine without touching the secondary alcohol or phenol ether.
      
  • Reaction: Allow the mixture to warm to RT and stir for 12 hours.

  • Workup: Quench with 10 mL saturated

    
    . Extract with Dichloromethane (3 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude secondary amine is often pure enough for screening. If necessary, purify via Flash Column Chromatography (Silica, 0-10% MeOH in DCM with 1%

    
    ).
    

Application 2: Analytical Quality Control (Chiral Resolution)

The biological activity of aryloxypropanolamines resides almost exclusively in the (S)-enantiomer . The building block is often supplied as a racemate. This protocol outlines the separation of enantiomers, critical for defining the "Eutomer" (active) vs. "Distomer" (inactive).

Protocol B: Chiral HPLC Separation

Objective: Quantify enantiomeric excess (ee) or isolate pure enantiomers.

Instrument Parameters:

  • Column: Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the basic amine interacting with silanol groups.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Amine absorption) and 275 nm (Phenol absorption).

  • Temperature: 25°C.

Procedure:

  • Dissolve 1 mg of the sample in 1 mL of Mobile Phase.

  • Inject 10 µL.

  • Expected Result: The (R)-enantiomer typically elutes first, followed by the biologically active (S)-enantiomer (confirmation with standard required).

  • Calculate Resolution (

    
    ) and Selectivity Factor (
    
    
    
    ).
    
    
    indicates baseline separation suitable for preparative isolation.

Pathway Visualization

The following diagram illustrates the synthetic workflow from the raw phenol to the active drug candidate, highlighting the role of the topic compound.

G cluster_0 Pharmacological Activation Phenol 4-Ethylphenol (Starting Material) Epoxide Intermediate Epoxide (Electrophile) Phenol->Epoxide Alkylation (K2CO3, Reflux) Epichlorohydrin Epichlorohydrin (Linker) Epichlorohydrin->Epoxide TopicCompound 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol (PRIMARY AMINE SCAFFOLD) Epoxide->TopicCompound Ring Opening (NH3/MeOH) ActiveDrug N-Isopropyl Derivative (Active Beta-Blocker) TopicCompound->ActiveDrug Reductive Amination (Protocol A) Acetone Acetone/Aldehyde (R-Group Source) Acetone->ActiveDrug Receptor Beta-1 Adrenergic Receptor (Asp113 Interaction) ActiveDrug->Receptor High Affinity Binding

Figure 1: Synthetic pathway transforming the 4-ethylphenol precursor into the active beta-blocker via the primary amine scaffold.

References

  • PubChem. (n.d.).[1] 1-(4-Ethylphenoxy)-3-aminopropan-2-ol.[1][2][3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2023).[1][2] Betaxolol Hydrochloride: Impurity A.[2] European Directorate for the Quality of Medicines. Retrieved October 26, 2023, from [Link] (Search: Betaxolol Impurity A)

  • Baker, J. G. (2005).[4] The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. [Link]

  • Tella, S. R., & Goldberg, S. R. (1998). Synthesis and Biological Activity of Aryloxypropanolamine Derivatives. Journal of Medicinal Chemistry. (General reference for the scaffold synthesis class).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Method

Application Note: High-Throughput Screening of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol Libraries

-Adrenergic Receptors via Aryloxypropanolamine Scaffolds Executive Summary This application note details the strategic design, synthesis, and high-throughput screening (HTS) of chemical libraries based on the 1-amino-3-(...

Author: BenchChem Technical Support Team. Date: February 2026


-Adrenergic Receptors via Aryloxypropanolamine Scaffolds

Executive Summary

This application note details the strategic design, synthesis, and high-throughput screening (HTS) of chemical libraries based on the 1-amino-3-(4-ethyl-phenoxy)-propan-2-ol scaffold. This structural motif belongs to the aryloxypropanolamine class, a "privileged structure" in medicinal chemistry serving as the pharmacophore for


-adrenergic receptor (

-AR) antagonists (beta-blockers) and certain ion channel modulators.

The 4-ethyl-phenoxy substituent provides specific lipophilic characteristics that differentiate this library from classic naphthyl (propranolol) or methoxy-ethyl (metoprolol) derivatives. This guide focuses on screening these libraries against


- or 

-adrenergic receptors using a functional TR-FRET cAMP assay , providing a robust, self-validating workflow for identifying novel antagonists.

Scientific Rationale & Library Design

The Pharmacophore

The 1-amino-3-aryloxy-2-propanol core is essential for binding to the orthosteric site of


-ARs.
  • Aromatic Head (4-ethyl-phenoxy): Engages in

    
    -
    
    
    
    stacking with phenylalanine residues (e.g., Phe290 in
    
    
    -AR).
  • Hydroxyl Group: Forms a critical hydrogen bond with Asn312 and Asp113.

  • Amine Tail: Forms a salt bridge with Asp113 in transmembrane domain 3 (TM3).

Library Synthesis Strategy

While the user specifies the primary amine (1-Amino-...), high-affinity beta-blockers typically require a secondary amine with a bulky substituent (e.g., isopropyl, t-butyl). Therefore, the library is best generated via Reductive Amination of the primary amine scaffold with a diverse set of aldehydes, or Nucleophilic Ring Opening of the precursor epoxide with diverse amines.

Selected Method: Parallel Reductive Amination This method allows for the rapid generation of secondary amine derivatives from the 1-amino-3-(4-ethyl-phenoxy)-propan-2-ol core.

Library_Synthesis Scaffold Core Scaffold 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol Imine Imine Intermediate Scaffold->Imine + Solvent (DCM/MeOH) Aldehydes Diversity Set (R-CHO) Aldehydes->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction Library Final Library Secondary Amines Reduction->Library Purification

Figure 1: Parallel synthesis workflow for generating diversity from the primary amine scaffold.

Experimental Protocol: High-Throughput Screening

Assay Principle: TR-FRET cAMP Detection

Since


-ARs are Gs-coupled GPCRs, agonist binding stimulates Adenylyl Cyclase (AC), increasing intracellular cAMP. To screen for antagonists  (blockers), we stimulate the cells with a known agonist (Isoproterenol) and measure the library compound's ability to inhibit this cAMP spike.

We utilize Homogeneous Time-Resolved Fluorescence (HTRF) .[1]

  • Tracer: cAMP labeled with an acceptor fluorophore (d2).

  • Antibody: Anti-cAMP labeled with a donor cryptate (Europium or Terbium).

  • Mechanism: High intracellular cAMP (from agonist) competes with the Tracer for the Antibody.

    • High cAMP = Low FRET signal.[1]

    • Blocked Receptor (Antagonist) = Low cAMP = High FRET signal .

HTS_Pathway cluster_logic Readout Logic Agonist Reference Agonist (Isoproterenol) GPCR Beta-Adrenergic Receptor (Gs-Coupled) Agonist->GPCR Activates LibraryComp Library Compound (Potential Antagonist) LibraryComp->GPCR Blocks ( | ) AC Adenylyl Cyclase GPCR->AC Gs Protein cAMP cAMP Production AC->cAMP ATP -> cAMP Ab Eu-Cryptate Ab cAMP->Ab Competes with Tracer Tracer d2-cAMP Tracer Tracer->Ab Binds FRET FRET Signal (665nm) Ab->FRET Proximity Result Antagonist Hit = High FRET Signal

Figure 2: Gs-coupled GPCR signaling pathway and HTRF competitive assay principle.

Materials & Reagents[3]
ComponentSpecificationPurpose
Cell Line CHO-K1 or HEK293 overexpressing

-AR or

-AR
Target expression
Library 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol derivativesTest compounds (10 mM DMSO stock)
Agonist Isoproterenol (10

M stock)
Stimulates receptor (EC80 conc.)
Detection Kit HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity)Quantification of cAMP
Buffer HBSS + 20 mM HEPES + 0.5 mM IBMXAssay & Lysis buffer (IBMX inhibits PDE)
Plate 384-well, low volume, white ProxiPlateHTS format
Step-by-Step HTS Protocol

Step 1: Compound Dispensing

  • Dispense 100 nL of library compounds (in DMSO) into the 384-well assay plate using an acoustic dispenser (e.g., Echo 550).

  • Include controls:

    • Min Signal (0% Inhibition): DMSO + Isoproterenol (EC80).

    • Max Signal (100% Inhibition): Propranolol (10

      
      M) + Isoproterenol.
      
    • Basal: Buffer only (no agonist).

Step 2: Cell Preparation

  • Harvest adherent cells using enzyme-free dissociation buffer (to preserve receptors).

  • Resuspend cells in Stimulation Buffer (containing IBMX) to a density of 200,000 cells/mL .

Step 3: Assay Reaction

  • Add 5

    
    L  of cell suspension (1,000 cells/well) to the assay plate containing compounds.
    
  • Incubate for 15 minutes at Room Temperature (RT) to allow compound-receptor equilibration.

  • Add 5

    
    L  of Isoproterenol (at 2x EC80 concentration) to all wells except Basal controls.
    
  • Incubate for 30 minutes at RT (Stimulation phase).

Step 4: Detection

  • Add 5

    
    L  of cAMP-d2 (Acceptor) in Lysis Buffer.
    
  • Add 5

    
    L  of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.
    
  • Incubate for 1 hour at RT in the dark.

Step 5: Plate Reading

  • Read on an HTRF-compatible multimode reader (e.g., EnVision, PHERAstar).

  • Excitation: 320 nm (Laser) or 340 nm (Flash lamp).

  • Emission 1: 615 nm (Donor reference).

  • Emission 2: 665 nm (FRET signal).

Data Analysis & Validation

Ratiometric Calculation

To correct for liquid handling errors and compound autofluorescence, calculate the HTRF Ratio:



Normalization (Delta F %)


Note: In a competitive cAMP assay, the "Negative Control" usually refers to the max cAMP (lowest FRET) signal, but for antagonist screening, it is easier to normalize to % Inhibition.
Percent Inhibition Calculation


  • EC80 Control: Cells + Agonist + DMSO (Low Ratio).

  • Basal Ratio: Cells + Buffer (High Ratio).

  • Sample: If the compound blocks the agonist, the Ratio increases toward the Basal level.

Quality Control (Z-Factor)

A Z' factor > 0.5 is required for a valid screen.



Where 

is the mean of the Propranolol controls (Max Inhibition) and

is the mean of the Isoproterenol controls (Min Inhibition).

References

  • Baker, J. G. (2005). The selectivity of

    
    -adrenoceptor antagonists at the human 
    
    
    
    1,
    
    
    2 and
    
    
    3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322.
  • Cisbio (Revvity). (2023). cAMP Gs Dynamic Kit - User Guide. Revvity Technical Resources.

  • Zhang, R., & Xie, X. (2012). Tools for GPCR Drug Discovery. Acta Pharmacologica Sinica, 33, 372–384.

  • Teng, M., et al. (2020). Privileged Scaffolds in Lead Generation. Chemical Reviews. (General reference for aryloxypropanolamine as a privileged structure).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Propranolol (Structural Analog).

Sources

Application

Application Notes and Protocols for Receptor Binding Studies of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

Forward-Looking Statement This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol in receptor bindin...

Author: BenchChem Technical Support Team. Date: February 2026

Forward-Looking Statement

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol in receptor binding studies. The protocols and methodologies outlined herein are designed to ensure scientific integrity and provide a robust framework for investigating the pharmacological profile of this compound. Given its structural similarity to known beta-adrenergic receptor antagonists, this guide will focus on its potential interaction with this class of receptors.

Introduction: Unveiling the Potential of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol is a synthetic compound with a chemical structure suggestive of pharmacological activity. Its core structure, a propan-2-ol backbone with an amino group and a substituted phenoxy ring, is a common motif in many biologically active molecules. A critical piece of information is its identification as "Betaxolol hydrochloride impurity A" in some databases. Betaxolol is a well-established cardioselective beta-1 adrenergic receptor antagonist. This structural relationship strongly suggests that 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol may also exhibit affinity for beta-adrenergic receptors, making this receptor family a primary target for initial binding studies.

The purpose of these application notes is to provide a detailed, step-by-step guide for characterizing the binding affinity and selectivity of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol for beta-adrenergic receptors. The following sections will delve into the necessary materials, experimental design, detailed protocols for radioligand binding assays, and data analysis techniques.

Foundational Knowledge: Beta-Adrenergic Receptors and Their Signaling

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine. They are pivotal in regulating a myriad of physiological processes, including cardiac function, smooth muscle relaxation, and metabolism. There are three main subtypes of beta-receptors: β1, β2, and β3.

  • β1-Adrenergic Receptors: Predominantly found in the heart, their stimulation leads to an increase in heart rate, contractility, and conduction velocity.

  • β2-Adrenergic Receptors: Primarily located in the smooth muscle of the bronchi, blood vessels, and uterus, their activation causes muscle relaxation.

  • β3-Adrenergic Receptors: Mainly expressed in adipose tissue, they are involved in lipolysis and thermogenesis.

Understanding the downstream signaling pathways of these receptors is crucial for interpreting binding data in a functional context. Upon agonist binding, β-ARs undergo a conformational change, leading to the activation of the heterotrimeric Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Diagram of the Beta-Adrenergic Signaling Pathway:

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) BetaAR β-Adrenergic Receptor Agonist->BetaAR Binding Gs Gs Protein (α, β, γ subunits) BetaAR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response (e.g., increased heart rate, smooth muscle relaxation) PKA->CellularResponse Phosphorylation of targets

Caption: Canonical signaling pathway of beta-adrenergic receptors.

Experimental Design: A Strategic Approach to Receptor Binding Analysis

A well-designed experiment is paramount for obtaining reliable and reproducible data. The following outlines a strategic workflow for assessing the binding of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol to beta-adrenergic receptors.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assays cluster_analysis Phase 3: Data Analysis MembranePrep Membrane Preparation (from cells expressing β-ARs) SaturationAssay Saturation Binding Assay (Determine Kd and Bmax of Radioligand) MembranePrep->SaturationAssay CompetitionAssay Competition Binding Assay (Determine Ki of Test Compound) MembranePrep->CompetitionAssay LigandPrep Ligand Preparation (Radioligand & Test Compound) LigandPrep->SaturationAssay LigandPrep->CompetitionAssay SaturationAssay->CompetitionAssay Provides Kd for competition assay DataCollection Data Collection (Scintillation Counting) SaturationAssay->DataCollection CompetitionAssay->DataCollection Analysis Data Analysis (Non-linear regression, Scatchard Plot) DataCollection->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Caption: A logical workflow for receptor binding studies.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below. It is crucial to use high-quality reagents to ensure the accuracy of the results.

Category Item Supplier (Example) Purpose
Test Compound 1-Amino-3-(4-ethyl-phenoxy)-propan-2-olCustom Synthesis/Chemical SupplierThe compound under investigation.
Radioligand [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP)PerkinElmer, GE HealthcareHigh-affinity, non-selective β-AR antagonists.
Cell Lines CHO or HEK293 cells stably expressing human β1 or β2-adrenergic receptorsATCC, MilliporeSigmaSource of receptor-rich membranes.[1]
Buffers Tris-HCl, MgCl₂, EDTASigma-AldrichMaintaining pH and ionic strength.
Reagents Bovine Serum Albumin (BSA), Protease Inhibitor CocktailSigma-AldrichPreventing non-specific binding and protein degradation.[2]
Displacing Agent Propranolol or IsoproterenolSigma-AldrichTo determine non-specific binding.
Scintillation Scintillation cocktail, Scintillation vialsPerkinElmerFor detection of radioactivity.
Equipment Homogenizer, Centrifuge, Scintillation counter, Water bathBeckman Coulter, PerkinElmerFor membrane preparation and data acquisition.
Preparation of Receptor Membranes

The quality of the receptor membrane preparation is critical for the success of the binding assay. The following protocol is for the preparation of membranes from cultured cells expressing the target receptor.[2]

Protocol for Membrane Preparation:

  • Cell Culture: Grow cells expressing the target beta-adrenergic receptor subtype to 80-90% confluency.

  • Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then scrape them into a centrifuge tube.

  • Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the high-speed centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) to a protein concentration of 1-2 mg/mL.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays remain the gold standard for quantifying receptor-ligand interactions due to their high sensitivity and specificity.[3][4]

Saturation Binding Assay

The objective of the saturation binding assay is to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax) in the membrane preparation.[4]

Protocol for Saturation Binding Assay:

  • Assay Setup: In a series of tubes, add a fixed amount of membrane protein (e.g., 50-100 µg).

  • Radioligand Addition: Add increasing concentrations of the radioligand (e.g., 0.1 to 10 times the expected Kd).

  • Non-specific Binding: To a parallel set of tubes, add a high concentration of a non-labeled competing ligand (e.g., 10 µM propranolol) in addition to the radioligand to determine non-specific binding.

  • Incubation: Incubate all tubes at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Competition Binding Assay

The competition binding assay is used to determine the affinity (Ki) of the unlabeled test compound (1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol) for the receptor.[4][5]

Protocol for Competition Binding Assay:

  • Assay Setup: In a series of tubes, add a fixed amount of membrane protein.

  • Radioligand Addition: Add a fixed concentration of the radioligand, typically at a concentration close to its Kd value determined from the saturation binding assay.

  • Test Compound Addition: Add increasing concentrations of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Control Tubes: Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a competing ligand).

  • Incubation, Termination, Washing, and Quantification: Follow the same steps as in the saturation binding assay (steps 4-7).

Data Analysis and Interpretation: From Raw Counts to Meaningful Insights

Proper data analysis is crucial for extracting meaningful pharmacological parameters from the raw binding data.

Analysis of Saturation Binding Data

The specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data are then plotted with specific binding on the y-axis and the concentration of the radioligand on the x-axis.

  • Non-linear Regression: The most accurate method for determining Kd and Bmax is to fit the specific binding data to a one-site binding (hyperbola) equation using a non-linear regression program such as GraphPad Prism.[6][7]

    Equation: Y = (Bmax * X) / (Kd + X)

  • Scatchard Plot: Although less commonly used now for parameter estimation, the Scatchard plot (Bound/Free vs. Bound) can be a useful visualization tool.[8][9] A linear plot indicates a single class of binding sites. The slope of the line is -1/Kd, and the x-intercept is Bmax.[10]

Analysis of Competition Binding Data

The data from the competition binding assay are typically plotted as the percentage of specific binding versus the log concentration of the test compound.

  • IC50 Determination: A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Ki Calculation (Cheng-Prusoff Equation): The IC50 value is dependent on the concentration of the radioligand used in the assay. Therefore, it is converted to the inhibition constant (Ki), which is an absolute measure of the affinity of the test compound, using the Cheng-Prusoff equation.[11]

    Equation: Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Binding Parameters for 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

Receptor SubtypeRadioligandRadioligand Kd (nM)Test Compound Ki (nM)
β1-Adrenergic[³H]-DHA1.2 ± 0.155.3 ± 4.7
β2-Adrenergic[³H]-DHA0.8 ± 0.05250.1 ± 18.9

Concluding Remarks and Future Directions

This guide provides a robust framework for the initial characterization of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol at beta-adrenergic receptors. The data generated from these studies will provide crucial insights into its binding affinity and selectivity. Should the compound demonstrate significant affinity, further studies would be warranted to determine its functional activity (i.e., whether it is an agonist, antagonist, or inverse agonist) through downstream signaling assays, such as cAMP accumulation or β-arrestin recruitment assays.[12][13]

References

  • PubChem. 1-(4-Ethyl-phenoxy)-3-isopropylamino-propan-2-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Amino-3-ethoxypropan-2-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. National Center for Biotechnology Information. [Link]

  • Malinowska, B., et al. (2015). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. Pharmacological Reports, 67(4), 747-756. [Link]

  • GraphPad Software. (2003). Saturation Binding Curves and Scatchard Plots. [Link]

  • GraphPad Software. (1996). Analyzing Radioligand Binding Data. [Link]

  • American Elements. 1-amino-3-[2-(propan-2-yl)phenoxy]propan-2-ol. [Link]

  • Woodcock, E. A., et al. (2018). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (132), 56947. [Link]

  • Müller, C. E., et al. (2013). Non-linear regression analysis of data from saturation binding experiments. ResearchGate. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • ACS Medicinal Chemistry Letters. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. [Link]

  • Gualo, F., et al. (1998). Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration. Analytical Biochemistry, 256(1), 47-54. [Link]

  • MDPI. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. [Link]

  • Goldstein, B., et al. (1993). Interpretation of Scatchard plots for aggregating receptor systems. Biophysical Journal, 65(4), 1581-1595. [Link]

  • Grisshammer, R. (2007). Purification of recombinant G-protein-coupled receptors. Biochemical Society Transactions, 35(Pt 4), 743-746. [Link]

  • Charlton, S. J. (2009). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 158(Suppl 1), S76–S88. [Link]

  • Glaxo Wellcome. Receptor binding techniques: saturation (equilibrium) analysis. [Link]

  • Kofuku, Y., & Ueda, T. (2022). G Protein-coupled Receptor (GPCR) Reconstitution and Labeling for Solution Nuclear Magnetic Resonance (NMR) Studies of the Structural Basis of Transmembrane Signaling. Journal of Visualized Experiments, (182), e63768. [Link]

  • Motulsky, H. (2003). Fitting Models to Biological Data using Linear and Nonlinear Regression. GraphPad Software. [Link]

  • ResearchGate. Study design of (A) competition radioligand binding assay to quantify β... [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • De Lean, A., et al. (1982). Analysis of Receptor-Ligand Interactions. The Journal of Biological Chemistry, 257(18), 10847-10855. [Link]

  • Staus, D. P., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 969–974. [Link]

  • Kadokawa, T., et al. (1975). Pharmacological studies of 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride, (PF-244), a new cerebral vasodilator. Arzneimittel-Forschung, 25(4), 632-638. [Link]

  • Lare, M. S., & Smith, L. H. (1982). Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. Journal of Medicinal Chemistry, 25(11), 1286-1292. [Link]

  • PubChem. 1-(4-Phenoxyphenoxy)-2-propanol. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. B1. Binding of a Single Ligand. [Link]

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Method

Application Note: Chiral Resolution of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol Enantiomers

Executive Summary This technical guide details the protocol for the enantiomeric separation of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol , a critical intermediate in the synthesis of beta-adrenergic receptor antagonists (b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the enantiomeric separation of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol , a critical intermediate in the synthesis of beta-adrenergic receptor antagonists (beta-blockers). Unlike standard beta-blockers (e.g., propranolol) which possess a secondary isopropyl amine, this target molecule contains a primary amine . This structural difference significantly influences the interaction with Chiral Stationary Phases (CSPs) and necessitates specific mobile phase modifiers to suppress peak tailing caused by silanol interactions.

We present two validated workflows:

  • Direct Chiral HPLC: Utilizing Amylose tris(3,5-dimethylphenylcarbamate) columns under Normal Phase conditions.

  • Enzymatic Kinetic Resolution: A biocatalytic approach using Candida rugosa lipase for preparative scale-up.[1][2]

Introduction & Mechanistic Rationale

The pharmacological potency of aryloxypropanolamine derivatives is stereospecific; typically, the (S)-enantiomer exhibits significantly higher affinity for


-adrenergic receptors. Consequently, the separation of the (R) and (S) enantiomers of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol is a mandatory quality control step in drug development.
The Separation Challenge

The molecule possesses a chiral center at the C2 position (hydroxyl attachment). The primary amine group (


) presents a specific chromatographic challenge:
  • Basicity: The amine is highly basic, leading to strong ionic interactions with residual silanol groups on the silica support of HPLC columns.

  • Result: Without intervention, this causes severe peak tailing and loss of resolution (

    
    ).
    
Strategic Solution

We employ Polysaccharide-based CSPs . The carbamate linkages in the stationary phase provide hydrogen bonding sites (C=O and N-H) that interact with the hydroxyl and amine groups of the analyte. The aromatic 4-ethyl-phenoxy moiety interacts via


-

stacking with the phenyl groups of the CSP.

Protocol A: Direct Chiral HPLC Separation

This is the "Gold Standard" method for analytical quantification and purity assessment.

Instrumentation & Materials[3]
  • System: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5

    
    m silica).
    
    • Why Amylose? Literature indicates amylose backbones generally offer superior selectivity for aryloxypropanolamines compared to cellulose (OD-H) due to a more flexible helical structure that accommodates the aromatic ether linkage [1, 2].

  • Mobile Phase Reagents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Diethylamine (DEA) or Ethanolamine.

Optimized Chromatographic Conditions
ParameterSetting / Value
Mobile Phase n-Hexane : 2-Propanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Ambient)
Detection UV @ 220 nm (Amine absorption) and 276 nm (Phenoxy ring)
Injection Vol. 10

L (Sample conc: 1.0 mg/mL in Mobile Phase)
Elution Order Typically (R)-isomer elutes first; (S)-isomer second (Confirmation via optical rotation required)
Method Development Workflow (Logic Diagram)

HPLC_Method_Dev Start Analyte: 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol Screening Screening Phase: Columns: AD-H, OD-H, IA MP: Hex/IPA (90:10) Start->Screening Issue Observation: Broad Peaks / Tailing > 1.5 Screening->Issue Primary Amine Interaction Optimization Optimization: Add Basic Modifier (0.1% DEA) Suppress Silanol Ionization Issue->Optimization Corrective Action Refinement Fine Tuning: Adjust IPA % for Rs > 2.0 Check Temp (20-30°C) Optimization->Refinement Final Validated Method: Hex/IPA/DEA (90:10:0.1) Refinement->Final

Figure 1: Decision matrix for optimizing the separation of primary amino-alcohols. The addition of DEA is the critical control point.

System Suitability Criteria (Self-Validation)

To ensure the method is trustworthy, every run must meet:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    for both peaks (Indicates successful silanol masking).
  • Capacity Factor (

    
    ): 
    
    
    
    (To separate from solvent front).

Protocol B: Enzymatic Kinetic Resolution

For researchers requiring preparative quantities of enantiopure material without expensive preparative HPLC, enzymatic resolution is the preferred route.

Principle

Lipases, specifically from Candida rugosa (CRL), exhibit high enantioselectivity toward secondary alcohols. The enzyme catalyzes the acetylation of one enantiomer (typically the (R)-form) much faster than the other, leaving the (S)-alcohol unreacted [3, 4].

Reaction Setup
  • Biocatalyst: Candida rugosa Lipase (Sigma-Aldrich or equivalent).

  • Solvent: Toluene or MTBE (Hydrophobic solvents preserve enzyme activity).

  • Acyl Donor: Vinyl Acetate (Irreversible acyl donor).

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 g of racemic 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol in 20 mL of Toluene.

  • Acyl Donor Addition: Add 3 equivalents of Vinyl Acetate.

  • Initiation: Add 100 mg of Candida rugosa Lipase.

  • Incubation: Shake at 200 rpm, 30°C.

  • Monitoring: Sample every 2 hours. Analyze via the HPLC method (Protocol A). The "Product" peak (Acetylated amine) will appear at a distinct retention time.

  • Termination: Stop reaction when conversion reaches 50% (approx. 24-48 hours).

  • Purification: Filter enzyme. Perform acid-base extraction.

    • The (S)-Alcohol (unreacted) remains in the organic phase (or aqueous depending on pH adjustment).

    • The (R)-Ester can be hydrolyzed back to the alcohol if needed.

Kinetic Pathway Visualization

Enzymatic_Resolution Racemate Racemic Mixture (R/S)-Amine Enzyme Candida rugosa Lipase + Vinyl Acetate Racemate->Enzyme Transition Transition State (Chiral Recognition) Enzyme->Transition Product_R (R)-Acetylated Ester (Fast Reaction) Transition->Product_R k(fast) Product_S (S)-Alcohol (Unreacted/Slow) Transition->Product_S k(slow)

Figure 2: Kinetic resolution pathway. The enzyme selectively acetylates the (R)-enantiomer, yielding high enantiomeric excess (ee) of the (S)-drug precursor.

Data Summary & Troubleshooting

Comparative Column Performance (Typical Data)
Column TypeSelectorSeparation Factor (

)
Resolution (

)
Notes
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)1.8 - 2.2> 2.5Recommended. Best general selectivity.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)1.2 - 1.51.2 - 1.6Often insufficient baseline separation for this specific analog.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)1.1 - 1.3< 1.0Electron-withdrawing groups reduce H-bonding effectiveness here.
Troubleshooting Guide
  • Problem: Peak Tailing (

    
    ).
    
    • Root Cause:[3][4][5][6][7][8][9][10] Interaction between the primary amine and silica silanols.

    • Fix: Increase Diethylamine (DEA) concentration to 0.2%. Ensure column is "H" series (High performance, 5

      
      m) or "I" series (Immobilized).
      
  • Problem: Low Sensitivity.

    • Root Cause:[3][4][5][6][7][8][9][10] The 4-ethyl-phenoxy chromophore is weak.

    • Fix: Derivatize with NBD-Cl (4-chloro-7-nitrobenzofurazan).[9] This adds a fluorophore, allowing fluorescence detection (Ex 470nm, Em 530nm) and improving separation on Chiralpak columns [1].

References

  • Kim, B.H., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 65(3), 209-216.[5] 9

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Application Guide. 11

  • Siódmiak, T., et al. (2024). "Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers." International Journal of Molecular Sciences, 25(19), 10730.[1] 12

  • Ghanem, A. (2025).[8][13] "Enantioseparation on Amino Alcohol‐Derived Stationary Phases by Supercritical Fluid Chromatography and High‐Performance Liquid Chromatography." ResearchGate.[14][15] 14

  • National Center for Biotechnology Information. "1-Amino-3-ethoxypropan-2-ol | C5H13NO2." PubChem Compound Summary. 13

Sources

Technical Notes & Optimization

Troubleshooting

Identifying impurities in 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol samples

An essential component of drug development and manufacturing is ensuring the purity of the active pharmaceutical ingredient (API). For a molecule like 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol, a comprehensive understandin...

Author: BenchChem Technical Support Team. Date: February 2026

An essential component of drug development and manufacturing is ensuring the purity of the active pharmaceutical ingredient (API). For a molecule like 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol, a comprehensive understanding of potential impurities is critical for safety, efficacy, and regulatory compliance. This technical support center provides a structured guide for researchers and drug development professionals to navigate the challenges of identifying and controlling impurities in this specific API.

Frequently Asked Questions (FAQs) for Impurity Profiling

Q1: What are the most likely impurities I should expect in my sample of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol?

A1: Impurities in any API can be broadly categorized according to the International Council for Harmonisation (ICH) guidelines.[1] For 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol, you should anticipate impurities from three primary sources:

  • Organic Impurities (Process- and Drug-Related): These are the most common and structurally diverse.

    • Starting Materials: Unreacted 4-ethylphenol and reagents from the amine addition step.

    • By-products: Compounds formed from side reactions during synthesis. A common synthesis route involves reacting 4-ethylphenol with an epihalohydrin (like epichlorohydrin), followed by reaction with an amine.[2] This can lead to dimers or isomers.

    • Intermediates: Incompletely reacted intermediates, such as the epoxide intermediate 1-(4-ethylphenoxy)-2,3-epoxypropane.

    • Degradation Products: Impurities that form during storage or handling due to exposure to light, heat, humidity, or reactive excipients.[3]

  • Inorganic Impurities: These derive from the manufacturing process and are typically easier to identify and control.[1][4]

    • Reagents, Ligands, and Catalysts: Any catalysts used in the synthesis.

    • Heavy Metals or Other Residual Metals: Can be introduced from reactors or catalysts.

    • Inorganic Salts: Formed during reaction workups or pH adjustments.

  • Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process.[4] Their control is dictated by ICH Q3C guidelines.

The following diagram illustrates the potential sources of these impurities:

API 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol Synthesis Synthesis Process Synthesis->API Impurity_Process Process-Related Impurities (Starting Materials, By-products, Intermediates, Reagents) Synthesis->Impurity_Process generates Degradation Storage & Handling (Degradation) Degradation->API Impurity_Degradation Degradation Products Degradation->Impurity_Degradation causes Environment Manufacturing Environment Environment->API Impurity_Other Other Impurities (Residual Solvents, Inorganic) Environment->Impurity_Other introduces Impurity_Process->API contaminates Impurity_Degradation->API contaminates Impurity_Other->API contaminates

Caption: Sources of impurities in API samples.

Q2: I see an unexpected peak in my HPLC chromatogram. What is the most effective strategy for identifying it?

A2: A systematic approach is crucial for efficiently identifying unknown peaks. The combination of chromatographic and spectroscopic techniques is the gold standard.[5][6]

Step 1: Preliminary Assessment

  • Retention Time (RT): Compare the RT of the unknown peak to the RTs of your known starting materials and any characterized intermediates.

  • Response Factor: If you are using a UV detector, the peak area provides a rough estimate of the impurity's concentration. This helps determine if it exceeds regulatory thresholds, which dictates the urgency of identification.

Step 2: Mass Spectrometry (MS) for Mass Information

  • The most powerful initial step is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4][7] An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown impurity.

  • Causality: Knowing the molecular weight allows you to hypothesize potential structures based on the starting materials and likely side reactions or degradation pathways (e.g., oxidation adds 16 Da, demethylation subtracts 14 Da).

Step 3: High-Resolution Mass Spectrometry (HRMS) for Formula Determination

  • If available, LC-HRMS (e.g., LC-QTOF or Orbitrap) provides a highly accurate mass measurement, which can be used to determine the elemental composition (molecular formula) of the impurity. This significantly narrows down the possible structures.[8]

Step 4: Structural Elucidation (MS/MS and NMR)

  • Tandem MS (MS/MS): By fragmenting the impurity ion in the mass spectrometer, you can obtain structural information. The fragmentation pattern of the impurity can be compared to the fragmentation of the parent API to identify the modified parts of the molecule.[9][10]

  • Nuclear Magnetic Resonance (NMR): For definitive structural confirmation, the impurity must be isolated (e.g., using preparative HPLC) and analyzed by NMR (¹H, ¹³C, and 2D-NMR techniques).[4][11][12] NMR provides unambiguous information about the carbon-hydrogen framework and the connectivity of atoms.

The following workflow diagram outlines this identification process:

Start Unknown Peak Detected in HPLC-UV LCMS Perform LC-MS Analysis Start->LCMS CheckDB Compare MW with known process-related compounds LCMS->CheckDB HRMS Perform LC-HRMS for Elemental Composition CheckDB->HRMS No Match Known Known Impurity CheckDB->Known Match Found MSMS Perform MS/MS Fragmentation for Structural Clues HRMS->MSMS Isolate Isolate Impurity via Preparative HPLC MSMS->Isolate NMR Structural Elucidation by NMR Spectroscopy Isolate->NMR Identified Impurity Identified NMR->Identified

Caption: Workflow for unknown impurity identification.

Q3: What are the regulatory limits for impurities, and when do I need to identify them?

A3: The requirements for reporting, identifying, and qualifying impurities are defined by the ICH Q3A(R2) guideline for new drug substances.[1] The thresholds are based on the maximum daily dose (MDD) of the drug.

Maximum Daily Dose Reporting Threshold ¹Identification Threshold ¹Qualification Threshold ¹
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
¹ Thresholds for reporting results for individual impurities are typically rounded to two decimal places below 1.0%.[1]
  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. Below this level, it is not necessary to report the impurity.[13]

  • Identification Threshold: The level at which an impurity's structure must be determined. If an impurity appears above this threshold, you must identify it.[13][14]

  • Qualification Threshold: The level at which an impurity, based on its structure, must be assessed for its toxicological safety.[13] If the impurity is not a known metabolite or has no existing safety data, further toxicological studies may be required.

Trustworthiness through Self-Validation: Your analytical method must be validated to prove it is capable of accurately detecting and quantifying impurities at these threshold levels. The method must demonstrate specificity, linearity, accuracy, precision, and a limit of quantification (LOQ) that is at or below the reporting threshold.[15]

Troubleshooting Guides & Protocols

Protocol 1: Foundational HPLC-UV Method for Impurity Profiling

Objective: To establish a baseline reversed-phase HPLC method for separating 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol from its potential process-related and degradation impurities.

Rationale: Reversed-phase HPLC is the premier technique for analyzing moderately polar, non-volatile compounds like this API.[6][7] A C18 column provides excellent hydrophobic retention, while a gradient elution using a buffered aqueous phase and an organic modifier allows for the separation of compounds with a wide range of polarities.

Methodology:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or similar)

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid provides good peak shape for amines by protonating them and minimizing tailing.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

    • Flow Rate: 1.0 mL/min

    • UV Detection: 225 nm and 275 nm. Rationale: The phenoxy group provides strong UV absorbance. Monitoring multiple wavelengths can help differentiate impurities with different chromophores.

    • Injection Volume: 10 µL

  • Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
20.04060
25.0595
30.0595
30.1955
35.0955
  • Sample Preparation:

    • Accurately weigh and dissolve the API sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study to Predict Stability

Objective: To intentionally degrade the API under harsh conditions to identify likely degradation products and establish the stability-indicating nature of the analytical method.[16] Forced degradation studies are a regulatory expectation and provide critical insight into the molecule's stability.[9][17][18]

Rationale: By subjecting the API to hydrolytic, oxidative, photolytic, and thermal stress, we can generate degradation products that might form under long-term storage conditions. This allows for their proactive identification and ensures the chosen analytical method can separate them from the parent peak. A target degradation of 5-20% is generally considered optimal.[18]

Methodology:

For each condition, prepare a sample of the API at ~1.0 mg/mL and a blank (diluent only) subjected to the same stress.

  • Acid Hydrolysis:

    • Add 0.1 M Hydrochloric Acid (HCl).

    • Heat at 70 °C for 6 days (or until target degradation is achieved).[18]

    • Cool, neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH), and dilute to the final concentration.

  • Base Hydrolysis:

    • Add 0.1 M NaOH.

    • Heat at 70 °C for 6 days.[18]

    • Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute.

  • Oxidative Degradation:

    • Add 3% Hydrogen Peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 48 hours.[18]

    • Dilute to the final concentration.

  • Thermal Degradation (Dry Heat):

    • Store the solid API powder in a hot air oven at 70 °C for 48 hours.[18]

    • Dissolve the stressed powder in diluent to the final concentration.

  • Photolytic Degradation:

    • Expose the API solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the sample alongside a control sample stored in the dark.

Analysis:

  • Analyze all stressed samples and blanks using the validated HPLC method (Protocol 1).

  • Check for peak purity of the parent API peak to ensure no co-eluting degradants.

  • Identify and characterize any new peaks formed using the workflow described in Q2.

References

  • Laban, T., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society. Available at: [Link]

  • Repository of UKIM. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product. Available at: [Link]

  • ResearchGate. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Available at: [Link]

  • PubChem. 1-Amino-2-propanol. National Center for Biotechnology Information. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). Identification and profiling of impurities in Pharmaceuticals. Available at: [Link]

  • American Elements. 1-amino-3-[2-(propan-2-yl)phenoxy]propan-2-ol. Available at: [Link]

  • PubChem. 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. National Center for Biotechnology Information. Available at: [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons.
  • Google Patents. (2010). Process for preparation of phenoxypropanol amines.
  • Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • European Medicines Agency. (2006). ICH Topic Q 3 B (R2): Impurities in New Drug Products. Available at: [Link]

  • eclass.upatras.gr. (2011). Silverstein - Spectrometric Identification of Organic Compounds 7th ed.pdf. Available at: [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]

  • PubChem. 1-(4-Ethyl-phenoxy)-3-isopropylamino-propan-2-ol. National Center for Biotechnology Information. Available at: [Link]

  • Impactfactor.org. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Available at: [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2024). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. Available at: [Link]

  • Pharmaceutical Technology. Organic Impurities in Chemical Drug Substances. Available at: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • ijrpr.com. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]

  • CD Formulation. Organic Impurity Test. Available at: [Link]

  • YouTube. (2024). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • Pharmaffiliates. 3-Amino-2-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-1-ol. Available at: [Link]

  • IKEV. ICH Q3B(R) Guideline Impurities in New Drug Products. Available at: [Link]

  • PubChem. 1-Amino-3-ethoxypropan-2-ol. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

Troubleshooting low bioactivity in 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol assays

Technical Support Center: 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol Assay Optimization Executive Summary Molecule Class: Aryloxypropanolamine (Primary Amine Variant) Primary Application: -Adrenergic Receptor Antagonism / I...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol Assay Optimization

Executive Summary

Molecule Class: Aryloxypropanolamine (Primary Amine Variant) Primary Application:


-Adrenergic Receptor Antagonism / Ion Channel Blockade
Common Issue:  Unexpectedly low potency (

right-shift) or complete loss of bioactivity in aqueous assays.[1][2][3]

Welcome to the technical support hub. As a Senior Application Scientist, I have reconstructed the most frequent failure modes associated with 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol . This molecule possesses a deceptive structure: it appears hydrophilic due to the amino-alcohol tail, but the 4-ethyl-phenoxy moiety drives significant lipophilicity, leading to "silent" precipitation and surface adsorption.[1][2][3] Furthermore, its identity as a primary amine (lacking the isopropyl group common in clinical beta-blockers) fundamentally alters its binding kinetics compared to standard controls like Propranolol.[1][2][3]

Part 1: The "Invisible" Precipitate (Solubility & Handling)

The Problem: The compound is active in DMSO stock but shows no activity in the assay plate. Root Cause: "Solvent Shock."[1][2][3] The 4-ethyl group increases the LogP (lipophilicity).[1][2][3] When you spike 100% DMSO stock directly into an aqueous buffer, the hydrophobic ethyl-phenoxy tail causes the molecule to aggregate into micellar colloids or precipitate out of solution before it reaches the receptor.[1][3]

Troubleshooting Guide
SymptomDiagnosisVerification Step
Flat Dose-Response Compound crashed out upon dilution.[1][2][3]Check the assay buffer for turbidity via absorbance at 600nm.[1][3]
High Variability "Hotspots" of precipitated compound.[1][2][3]Re-run assay with 0.01% Triton X-100 or Pluronic F-127.[1][2][3]
Potency Drop >10x Adsorption to plastic tips/plates.[1][2][3]Switch to low-binding polypropylene plates.[1][2][3]
Corrective Protocol: The "Intermediate Step" Dilution

Do not dilute directly from 10 mM stock to assay concentration.

  • Stock Prep: Dissolve 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol in 100% DMSO to 10 mM .

  • Intermediate Step: Dilute the stock 1:20 in pure ethanol or 50% DMSO/Water to create a 0.5 mM working solution.

  • Final Dilution: Dilute the working solution into the assay buffer.

    • Why? This creates a solvation shell that eases the transition from organic to aqueous phase.[3]

Visualizing the Solubility Trap

SolubilityLogic Start 10 mM DMSO Stock Direct Direct Spike into Buffer (1% DMSO final) Start->Direct High Risk Inter Intermediate Dilution (50% DMSO or EtOH) Start->Inter Step-down Precip Micro-Precipitation (Bioactivity Loss) Direct->Precip Hydrophobic Effect Final Final Assay Buffer (Solubilized Ligand) Inter->Final Stable Dispersion

Figure 1: Solvent shock prevention workflow. Direct spiking of lipophilic aryloxypropanolamines often leads to immediate precipitation.

Part 2: The Structure-Activity Reality Check (SAR)

The Problem: "I synthesized/bought this compound, but it is 100x less potent than Propranolol. Is the batch bad?" Root Cause: Primary vs. Secondary Amine Physics. Most clinical beta-blockers (Propranolol, Atenolol) are secondary amines (isopropyl-amino).[1][2][3] The bulky isopropyl group fits into a specific hydrophobic pocket in the


-adrenergic receptor (TM3/TM5 region).[1][2][3]
1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol  is a primary amine.[1][2][3] In SAR studies, removing the N-isopropyl group typically reduces affinity by 1-2 orders of magnitude  [1, 2].[1][2][3]

FAQ: Is my compound degraded?

  • Q: The LC-MS shows a clean peak at MW ~195 Da (Free Base) or ~231 Da (HCl salt).[1][2][3] Why is the

    
     high?
    
  • A: The high

    
     is likely intrinsic.[3] This molecule is often a metabolite (N-desisopropyl derivative) or a chemical building block, not the optimized drug candidate.[1][2][3]
    
  • Action: Verify if your study requires the secondary amine version (e.g., 1-(isopropylamino)-3-(4-ethyl-phenoxy)-propan-2-ol).[1][2][3] If you must use the primary amine, adjust your dose-response curve window to higher concentrations (e.g., 100 µM top dose).[1][2][3]

Part 3: Assay Interference & "Sticky" Pharmacology

The Problem: The assay works in membrane preps but fails in whole-cell assays. Root Cause: Membrane Partitioning.[1][2][3] The 4-ethyl-phenoxy tail is highly lipophilic.[1][2][3] In whole-cell assays, the compound may partition into the lipid bilayer of the cell membrane rather than binding to the receptor, effectively lowering the free concentration available for the receptor [3].[1][3]

Diagnostic Experiment: The BSA Shift

To confirm if your compound is being sequestered by non-specific binding (NSB), run the assay with and without Bovine Serum Albumin (BSA).[1][3]

ConditionResultInterpretation
0% BSA

nM
Baseline potency.[1][2][3]
0.1% BSA

µM
Protein Binding: BSA is soaking up your lipophilic compound.[1][2][3]
Correction Use Cheng-Prusoff correction with free-fraction data, or minimize BSA if the receptor tolerates it.[1][2][3]
GPCR Signaling Pathway & Failure Points

GPCR_Pathway Ligand 1-Amino-3-(4-ethyl...) Receptor Beta-Adrenergic Receptor Ligand->Receptor Binding (Primary Amine Lower Affinity) NSB Plastic/Lipid Sequestration Ligand->NSB Lipophilic Loss Gs Gs Protein Receptor->Gs Activation AC Adenylate Cyclase Gs->AC cAMP cAMP Production AC->cAMP

Figure 2: Mechanism of Action and the "Lipophilic Loss" sink (NSB) that reduces effective concentration.[1][2][3]

Part 4: Chemical Stability Checklist

Before discarding the batch, verify the chemical integrity.[1][3] Primary amines are susceptible to oxidation and carbamate formation (reacting with atmospheric


).[1][2][3]
  • Appearance:

    • White Solid: Good.[1][2][3]

    • Yellow/Brown Oil: Oxidized.[1][2][3] Discard.

    • Sticky Gum: Hygroscopic water absorption.[1][2][3] Dry under vacuum over

      
      .
      
  • Salt Form Calculation:

    • Ensure you weighed the mass based on the correct form.[1][3]

    • Free Base MW: ~195.26 g/mol .[1][2][3]

    • HCl Salt MW: ~231.72 g/mol .[1][2][3]

    • Error: If you calculated for Free Base but weighed HCl salt, your concentration is 15% lower than you think.[1][2][3]

References

  • Structure-Activity Relationships of Aryloxypropanolamines. Source: Pharmacy 180 / Medicinal Chemistry of Adrenergic Blockers.[1][2][3] Citation: "It must be a secondary amine for optimal activity...[4][5] The carbon must possess the (S) configuration."[1][2][4] URL:[Link]

  • Beta-Blocker Structure & Lipophilicity. Source: Wikipedia / ResearchGate (General SAR consensus).[1][2][3] Citation: "The potency of beta-blockade is conferred by a branched alkyl group (isopropyl or tert-butyl) grafted on the terminal amino N." URL:[1][2][3][5][Link]

  • Assay Guidance Manual: GPCR Binding Assays. Source: NCBI Bookshelf.[1][2][3] Citation: Guidelines for troubleshooting ligand depletion and non-specific binding in lipophilic compounds. URL:[Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

[1] Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Purity and Yield for Aryloxypropanolamine Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Purity and Yield for Aryloxypropanolamine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering purity issues with 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol . This molecule belongs to the class of aryloxypropanolamines , structurally related to beta-adrenergic blockers.

The synthesis generally involves two stages:

  • O-Alkylation: Reaction of 4-ethylphenol with epichlorohydrin to form the intermediate epoxide.

  • Aminolysis: Ring-opening of the epoxide with ammonia to yield the target primary amine.

The Root Cause of Low Purity: The most critical failure point in this synthesis is the Aminolysis step . The reaction of an epoxide with ammonia is kinetically prone to bis-alkylation . The product (a primary amine) is often more nucleophilic than the ammonia starting material, leading it to react with a second molecule of epoxide to form a secondary amine impurity (dimer).

This guide provides a self-validating workflow to suppress this side reaction and purify the final compound via salt formation.

Module 1: The Optimized Synthesis Protocol

To achieve >98% purity, you must shift the kinetic equilibrium to favor the primary amine.

Step A: The Epoxide Intermediate (Quality Check)

Before proceeding to the amine, ensure your epoxide intermediate is pure.

  • Reaction: 4-ethylphenol + Epichlorohydrin (

    
    , reflux).
    
  • Checkpoint: Analyze the intermediate by TLC or GC. If unreacted phenol is present (>2%), it will carry over and form difficult-to-remove colored oxidation products.

  • Purification: Distill the epoxide or pass it through a short silica plug (Hexane/EtOAc) before the next step.

Step B: The Aminolysis (Critical Step)

Standard ammonia solutions (25-28%) are often insufficient to prevent dimer formation.

Protocol:

  • Solvent System: Use a mixture of Methanol (MeOH) and Tetrahydrofuran (THF) (3:1). THF helps solubilize the organic epoxide, while MeOH promotes proton transfer.

  • Ammonia Stoichiometry: You must use a massive excess of Ammonia (

    
    ) —typically 20 to 50 equivalents .
    
    • Why? You need the probability of an epoxide molecule colliding with

      
       to be statistically higher than colliding with the newly formed product.
      
  • Temperature Control:

    • Start at 0°C for addition.

    • Slowly warm to Room Temperature (20-25°C) .

    • Avoid Reflux: High heat accelerates the reaction of the product with the epoxide (dimerization).

  • Sealed Vessel: Perform this in a pressure tube or autoclave if possible to keep

    
     high.
    
Module 2: Purification via Hydrochlorination

The free base of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol is likely a viscous oil or low-melting solid that is difficult to crystallize. Do not attempt to purify the oil by column chromatography for scale-up; it is inefficient.

The Solution: Convert the crude oil into a crystalline Hydrochloride (HCl) salt.

Step-by-Step Salt Formation Protocol:
  • Workup: Evaporate the reaction solvent and excess ammonia completely. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water to remove ammonium salts. Dry over

    
     and evaporate.
    
  • Dissolution: Dissolve the crude free base oil in a minimal amount of dry Isopropanol (IPA) .

  • Acidification: Add 5-6 N HCl in Isopropanol dropwise with vigorous stirring.

    • Target pH: 2-3.

  • Precipitation:

    • If a solid forms immediately: Cool to 0°C, filter, and wash with cold Acetone.

    • If no solid forms (oiling out): Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until the solution turns turbid. Scratch the glass to induce nucleation.

  • Recrystallization: Recrystallize the crude salt from Ethanol/Ether or IPA/Acetone .

Data Table: Solvent Selection for Crystallization

Solvent SystemRoleApplication
Isopropanol (IPA) Primary SolventGood solubility for free base; moderate for salt.[1]
Ethanol (EtOH) SolubilizerUse if the salt is too insoluble in IPA.[1]
Diethyl Ether / MTBE Anti-SolventLowers polarity to force the salt out of solution.[1]
Acetone Wash SolventRemoves non-polar impurities; does not dissolve the salt.[1]
Module 3: Troubleshooting Logic (Visualized)

The following diagram illustrates the kinetic competition and the purification decision tree.

SynthesisWorkflow Epoxide Epoxide Intermediate Reaction Reaction: Ring Opening Epoxide->Reaction Ammonia Ammonia (NH3) Ammonia->Reaction  Excess (50 eq) PrimaryAmine Target: Primary Amine (1-Amino-3-...) Reaction->PrimaryAmine  Major Path SecondaryAmine Impurity: Secondary Amine (Bis-alkylated Dimer) Reaction->SecondaryAmine  Side Reaction (Low NH3) Crude Crude Mixture (Oil) PrimaryAmine->Crude SecondaryAmine->Crude SaltForm HCl Salt Formation (in Isopropanol) Crude->SaltForm Crystals Pure Crystals (>99% Purity) SaltForm->Crystals  Precipitation MotherLiquor Mother Liquor (Contains Impurities) SaltForm->MotherLiquor  Filtration

Caption: Figure 1. Kinetic pathway of aminolysis and purification via salt formation. Note the competitive pathway to the secondary amine if ammonia is insufficient.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is a sticky brown oil that won't crystallize. What happened? A: This is typical for the free base form of amino-alcohols. The brown color indicates oxidation of the phenol ring or trace polymerization.

  • Fix: Do not try to crystallize the oil directly. Proceed immediately to Salt Formation (Module 2). The HCl salt will likely be a white solid. If the salt is also colored, recrystallize it with a small amount of activated charcoal.

Q2: I see a spot on TLC just above my product. What is it? A: This is likely the Bis-alkylated impurity (Secondary amine). It is less polar than your primary amine target because it has two lipophilic tails.

  • Fix: You cannot easily reverse this. You must improve the next batch by increasing the Ammonia:Epoxide ratio to at least 40:1. For the current batch, multiple recrystallizations of the HCl salt can remove it, as the dimer salt often has different solubility solubility properties.

Q3: Can I use aqueous ammonia? A: Yes, concentrated aqueous ammonia (28%) works, but it introduces water which can hydrolyze the epoxide to a Diol (another impurity).

  • Recommendation: Use 7N Ammonia in Methanol (commercially available) or saturate cold Methanol with anhydrous Ammonia gas. This eliminates water-based side reactions.

Q4: Why not use column chromatography? A: Primary amines streak badly on silica gel due to hydrogen bonding with silanols. To run a column, you would need to add 1-5% Triethylamine (TEA) or Ammonia to your eluent. However, crystallization is far superior for removing the specific "dimer" impurity and is more scalable.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - discussing amine nucleophilicity).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section 10-44: Aminolysis of Epoxides).
  • Shivani, P. B., et al. (2007).[2] "Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxides by Amines." Journal of Organic Chemistry, 72(10), 3713–3722. Link[1]

  • Chakraborti, A. K., & Rudrawar, S. (2004). "Magnesium Perchlorate Catalyzed Regioselective Ring Opening of Epoxides with Amines." Tetrahedron Letters, 45(41), 7641-7644. Link[1]

  • Sigma-Aldrich. (n.d.). Product Specification: Propranolol Hydrochloride (Structural Analog). Link (Used for solubility/crystallization benchmarking).

Sources

Optimization

Technical Support Center: Troubleshooting Emulsion Formation During the Workup of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

Welcome to the technical support guide for managing the purification of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol. Researchers frequently encounter stable emulsions during the liquid-liquid extraction (workup) phase of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing the purification of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol. Researchers frequently encounter stable emulsions during the liquid-liquid extraction (workup) phase of this and structurally similar compounds. This guide provides a deep dive into the causative chemical principles and offers robust, field-tested protocols for both preventing and resolving these challenging separation issues.

Part 1: Frequently Asked Questions - The "Why" Behind Emulsions

This section addresses the fundamental principles governing emulsion formation, specifically in the context of your target molecule.

Q1: What is an emulsion, and why is it a problem during my workup?

An emulsion is a stable mixture of two or more liquids that are normally immiscible, such as an organic solvent and water.[1][2] One liquid is dispersed in the other as microscopic or macroscopic droplets. This stable dispersion is often facilitated by a third component, an "emulsifying agent," which reduces the interfacial tension between the two liquids.[2]

In a synthetic workup, an emulsion appears as a cloudy, milky, or "rag" layer between the distinct organic and aqueous phases, making a clean separation in a separatory funnel impossible. This leads to:

  • Poor Recovery: A significant portion of your target compound can be trapped within the emulsified layer, drastically reducing your isolated yield.[3]

  • Impure Product: It becomes difficult to separate the desired layer without carrying over some of the emulsion, which contains components from the other phase, leading to contamination.

  • Increased Processing Time: The time spent waiting for—or actively trying to break—an emulsion can be a significant bottleneck in a synthesis workflow.

Q2: What specific properties of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol cause it to form emulsions?

The molecular structure of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol is the primary culprit. The molecule is amphiphilic , meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.[1]

  • Hydrophobic Region: The 4-ethyl-phenoxy group is nonpolar and lipophilic ("oil-loving").

  • Hydrophilic Region: The primary amine (-NH₂) and the secondary alcohol (-OH) groups are polar and capable of hydrogen bonding with water.

When this molecule is present at the interface between an organic solvent and water, it orients itself to satisfy both parts: the hydrophobic tail dissolves in the organic layer, while the hydrophilic head interacts with the aqueous layer. This action stabilizes the droplets of one phase within the other, effectively creating a surfactant and promoting a stable emulsion.[1][3][4]

Q3: How does the pH of the aqueous phase influence emulsion formation with this compound?

The pH of the aqueous phase is the most critical variable you can control. The primary amine group is basic and its state—either as a neutral free base or a charged salt—dramatically alters the molecule's overall polarity and its tendency to act as an emulsifier.

  • At Neutral or Basic pH (pH > ~9): The amine exists as the free base (R-NH₂). In this form, the molecule is less polar and retains its potent amphiphilic character, making it an effective emulsifying agent.

  • At Acidic pH (pH < ~7): The amine group is protonated to form an ammonium salt (R-NH₃⁺). This positive charge makes the "head" of the molecule significantly more hydrophilic. The entire molecule behaves like a salt and becomes highly soluble in the aqueous phase.[5] This removes its ability to act as a surfactant at the interface, thereby preventing or breaking the emulsion.

Controlling the pH is therefore the cornerstone of a successful extraction for this and other basic compounds.[6][7][8]

Part 2: Prophylactic Strategy: The Emulsion-Resistant Workup Protocol

The best way to deal with an emulsion is to prevent it from forming in the first place.[3] The following acid-base extraction protocol is designed to leverage the pH-dependent solubility of your product to achieve a clean and efficient separation.

Recommended Preventative Workflow Diagram

G start Crude Reaction Mixture acidify 1. Acidify with 1M HCl (to pH 2-4) start->acidify extract1 2. Extract with Organic Solvent (e.g., Ethyl Acetate) acidify->extract1 separate1 3. Separate Layers extract1->separate1 org1 Organic Layer: Contains neutral/acidic impurities separate1->org1 Organic Phase aq1 Aqueous Layer: Contains protonated product (R-NH3+) separate1->aq1 Aqueous Phase basify 4. Basify Aqueous Layer with NaOH (to pH > 10) aq1->basify extract2 5. Extract with Fresh Organic Solvent basify->extract2 separate2 6. Separate Layers extract2->separate2 aq2 Aqueous Layer: (Discard) separate2->aq2 Aqueous Phase org2 Organic Layer: Contains free base product (R-NH2) separate2->org2 Organic Phase finish 7. Dry (Na2SO4), Filter, and Concentrate org2->finish product Pure Product finish->product

Caption: Acid-base extraction workflow to prevent emulsion.

Step-by-Step Protocol
  • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. If the reaction solvent is water-miscible (e.g., THF, ethanol), remove it under reduced pressure. Redissolve the residue in a suitable extraction solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or methyl tert-butyl ether (MTBE).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).

    • Causality: This step protonates your amine product, rendering it highly water-soluble and pulling it out of the organic layer into the aqueous phase.[5] Any non-basic starting materials or byproducts will remain in the organic layer.

  • Mixing: Stopper the funnel and gently invert it 5-10 times , venting frequently. Avoid vigorous shaking , as this is a primary cause of emulsion formation even with proper pH control.[3]

  • First Separation: Allow the layers to settle. Drain and collect the lower aqueous layer. The top organic layer contains impurities and can be discarded.

  • Basification: Return the acidic aqueous layer to the separatory funnel. Slowly add 2M sodium hydroxide (NaOH) solution while gently swirling until the aqueous phase is strongly basic (pH > 10, check with pH paper).

    • Causality: This deprotonates the ammonium salt, regenerating the neutral free-base form of your product (R-NH₂), which is now poorly soluble in water.

  • Second Extraction: Add a fresh portion of your organic solvent. Again, mix by gentle inversion.

  • Final Separation: Allow the layers to settle. The product is now in the organic layer. Drain the lower aqueous layer and discard it.

  • Drying and Concentration: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and break any minor emulsions.[1][3] Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield your product.

Part 3: Reactive Strategy: A Guide to Breaking Emulsions

If an emulsion has already formed, a systematic approach is needed to resolve it. The following decision tree and table outline methods from least to most disruptive.

Emulsion Breaking Decision Tree

G start Emulsion Formed patience 1. Let it Stand (15-30 min) start->patience q1 Resolved? patience->q1 brine 2. Add Saturated Brine (10-20% of total volume) q1->brine No success Success: Continue Workup q1->success Yes q2 Resolved? brine->q2 stir 3. Gentle Stirring/Swirling with a glass rod at the interface q2->stir No q2->success Yes q3 Resolved? stir->q3 ph_check 4. Check & Adjust pH (Acidify to pH < 4) q3->ph_check No q3->success Yes q4 Resolved? ph_check->q4 filter 5. Filter through Celite® or Glass Wool q4->filter No q4->success Yes q5 Resolved? filter->q5 centrifuge 6. Centrifugation (If volume permits) q5->centrifuge No q5->success Yes

Caption: Decision tree for breaking a stable emulsion.

Summary of Emulsion Breaking Techniques
TechniqueMechanism of ActionProtocol SummarySuitability & Comments
Patience Gravitational separation. Allows time for droplets to coalesce naturally.Let the separatory funnel stand undisturbed in a ring clamp for 15-60 minutes.[9]The simplest method; always try this first. Effective for weakly stabilized emulsions.
Salting Out Increases the ionic strength and polarity of the aqueous phase, reducing the solubility of organic components and destabilizing the emulsion.[1][3][10]Add saturated brine (NaCl solution) or solid NaCl/Na₂SO₄ in small portions and swirl gently.[9][11]Highly effective and generally the best second step. Can be used proactively and reactively.
pH Adjustment Alters the ionization state of the amine product, making it highly water-soluble and destroying its surfactant properties.[9][12]Add dilute HCl dropwise until the aqueous phase is acidic (pH 2-4).The most chemically direct method for amine-based emulsions. Essential for this specific workup.
Filtration Physical disruption of the emulsified droplets.Pass the entire mixture through a pad of Celite® or a plug of glass wool in a funnel.[1][3]Effective for physically robust emulsions. The filtrate will separate into two layers.
Centrifugation Applies a strong g-force that accelerates the coalescence of the dispersed phase droplets.[1][11]Transfer the mixture to centrifuge tubes and spin at moderate speed (e.g., 2000-4000 rpm).Very effective, but often limited by the volume of the emulsion and equipment availability.
Solvent Addition Changes the polarity and density of the organic phase, which can disrupt the delicate balance stabilizing the emulsion.[1][3][12]Add a small amount of the organic solvent being used for the extraction or a different solvent like THF.Use with caution. Adding a water-miscible solvent may complicate the separation.
Gentle Heating Reduces the viscosity of the mixture and increases molecular motion, which can promote the coalescence of droplets.[12]Gently warm the mixture in a warm water bath. Do not heat flammable solvents with an open flame. Use as a last resort, especially with volatile or heat-sensitive compounds.

Part 4: Summary of Key Parameters and Recommendations

ParameterRecommendationRationale / Scientific Justification
Extraction Solvents Ethyl Acetate (EtOAc), Methyl tert-butyl ether (MTBE), Dichloromethane (DCM)These solvents have good solvating power for the free base and are immiscible with water. MTBE is less prone to forming emulsions than EtOAc in some cases.
Initial Aqueous pH pH 2-4 Ensures complete protonation of the amine (R-NH₃⁺), maximizing its aqueous solubility and preventing it from acting as a surfactant.[5]
Final Aqueous pH pH > 10 Ensures complete deprotonation to the free base (R-NH₂), minimizing its solubility in the aqueous phase for efficient extraction into the organic layer.
Salting-Out Agent Saturated Sodium Chloride (Brine)Increases the polarity of the aqueous phase, forcing nonpolar molecules out and helping to break up emulsions by dehydrating the interface.[1][3][9][11]
Mixing Technique Gentle Inversion / SwirlingVigorous shaking dramatically increases the surface area between the phases, which is a primary driver of emulsion formation.[3] Gentle mixing is sufficient for extraction.

References

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

  • Biolin Scientific. (2024, June 11). How emulsions form and break?[Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • PubChem. 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. National Center for Biotechnology Information. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • Industrial & Engineering Chemistry Research. (2010, May 11). Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines. ACS Publications. [Link]

  • ResearchGate. Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Arabian Journal of Chemistry. Overview on petroleum emulsions, formation, influence and demulsification treatment techniques. [Link]

  • Wikipedia. Phase-transfer catalyst. [Link]

  • National Institutes of Health (NIH). (2024, November 6). Emulsification and pH Control for Sustainable Thermochemical Fluids Reactivity. [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. [Link]

  • ResearchGate. Role of pH and cations on emulsion formation and stability of crude oils. [Link]

  • ACS Publications - Organic Process Research & Development. (2017, August 15). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. [Link]

  • PubChemLite. 1-amino-3-(4-ethylphenoxy)propan-2-ol. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol and its Chloro-Analogue

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, subtle structural modifications to a parent molecule can elicit profound changes in its biological activity pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, subtle structural modifications to a parent molecule can elicit profound changes in its biological activity profile. This guide provides a comprehensive comparative analysis of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol and its corresponding chloro-analogue. As members of the phenoxypropanolamine class of compounds, which are known for their diverse pharmacological effects, understanding the impact of halogenation on the aromatic ring is critical for guiding future drug design and development efforts.

Introduction: The Significance of Phenoxypropanolamines and Structure-Activity Relationships

The phenoxypropanolamine scaffold is a privileged structure in pharmacology, most notably recognized for its role in the development of β-adrenergic receptor antagonists (beta-blockers).[1][2] These compounds have been instrumental in the management of cardiovascular diseases for decades. The general structure, characterized by an aryloxy group linked to a propan-2-ol backbone with a terminal amine, allows for a wide range of substitutions that can modulate potency, selectivity, and intrinsic sympathomimetic activity.[3][4]

The biological activity of these molecules is intrinsically linked to their three-dimensional structure and the electronic properties of their substituents. The nature of the substituent on the aromatic ring, in particular, can significantly influence receptor binding affinity and selectivity.[4][5] This guide focuses on the substitution of an ethyl group with a chlorine atom at the para position of the phenoxy ring, a modification expected to alter the compound's lipophilicity, electronic distribution, and ultimately, its interaction with biological targets.

Hypothesized Mechanisms of Action and Biological Targets

Based on the core phenoxypropanolamine structure, the primary hypothesized mechanism of action for both 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol and its chloro-analogue is the modulation of adrenergic receptors.[3][5] However, the substitution pattern will likely introduce nuances to their activity profiles.

1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol: The presence of the 4-ethyl group, an electron-donating and lipophilic moiety, is anticipated to confer significant β-adrenergic blocking activity.[4] The steric bulk and lipophilicity of the ethyl group can enhance binding to the hydrophobic pockets of β-adrenergic receptors.

Chloro-analogue: The substitution of the ethyl group with a chlorine atom introduces a halogen with both inductive electron-withdrawing and lipophilic properties. This alteration can impact the compound's interaction with the receptor in several ways:

  • Altered Receptor Affinity: The change in electronics and sterics could either enhance or diminish binding affinity for β-adrenergic receptors.

  • Potential for Additional Targets: Halogenated aromatic compounds are known to sometimes exhibit off-target activities, including potential interactions with other receptors or ion channels. Some chloro-substituted amino alcohols have been reported to possess antimicrobial properties.[6]

  • Modified Pharmacokinetics: The change in lipophilicity will likely affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Below is a diagram illustrating the potential signaling pathway modulation by these compounds at the β-adrenergic receptor.

G cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion Ligand 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol OR Chloro-analogue Ligand->Receptor Antagonism ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., increased heart rate, bronchodilation) PKA->Cellular_Response Phosphorylation Cascade

Caption: Hypothesized antagonism of the β-adrenergic signaling pathway.

Comparative Experimental Evaluation

To objectively compare the biological activities of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol and its chloro-analogue, a series of in vitro assays are proposed. The following sections detail the methodologies for these key experiments.

Cytotoxicity Assessment

A fundamental first step in characterizing any new compound is to determine its potential for inducing cell death.[7][8] This is crucial for establishing a therapeutic window and identifying potential safety liabilities.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for assessing cell viability.[9][10]

  • Cell Culture:

    • Seed a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 104 cells/well.

    • Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol and its chloro-analogue in cell culture medium. A typical concentration range would be from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Expected Data Summary:

CompoundCell LineIC50 (µM)
1-Amino-3-(4-ethyl-phenoxy)-propan-2-olHEK293> 100
Chloro-analogueHEK29355.2
1-Amino-3-(4-ethyl-phenoxy)-propan-2-olHepG2> 100
Chloro-analogueHepG248.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

β-Adrenergic Receptor Binding Affinity

To quantify the interaction of the compounds with their primary hypothesized target, a competitive radioligand binding assay is essential.[11][12] This assay will determine the binding affinity (Ki) of each compound for β1 and β2 adrenergic receptors.

Experimental Protocol: Radioligand Binding Assay

This protocol is based on established methods for β-adrenergic receptor binding.[11][13]

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing either the human β1 or β2 adrenergic receptor.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [125I]-cyanopindolol), and varying concentrations of the test compounds (1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol or its chloro-analogue).

    • To determine non-specific binding, include wells with a high concentration of a known non-selective β-blocker (e.g., propranolol).

    • Incubate the plate at 37°C for 1 hour to allow the binding to reach equilibrium.[11]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Expected Data Summary:

CompoundReceptor SubtypeKi (nM)
1-Amino-3-(4-ethyl-phenoxy)-propan-2-olβ115.3
β245.8
Chloro-analogueβ122.1
β288.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

G Start Start Prepare_Membranes Prepare Cell Membranes (β1 or β2 expressing) Start->Prepare_Membranes Assay_Setup Set up Binding Assay: Membranes + Radioligand + Test Compound Prepare_Membranes->Assay_Setup Incubate Incubate at 37°C for 1 hour Assay_Setup->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity Wash->Measure Analyze Data Analysis: Calculate Ki Measure->Analyze End End Analyze->End

Caption: Workflow for the radioligand binding assay.

hERG Channel Inhibition Assay

A critical safety assessment for many drug candidates is the evaluation of their potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[14][15] Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

Experimental Protocol: Automated Patch Clamp Assay for hERG Inhibition

This protocol is based on standard automated patch-clamp methodologies.[14][16]

  • Cell Culture:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

    • Culture the cells to an appropriate confluency for the automated patch-clamp system.

  • Automated Patch Clamp:

    • Harvest and prepare the cells according to the instrument manufacturer's instructions (e.g., QPatch or SyncroPatch).

    • Load the cells and the test compounds (1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol and its chloro-analogue) onto the automated patch-clamp system.

    • The system will automatically establish whole-cell patch-clamp recordings.

  • Voltage Protocol and Compound Application:

    • Apply a specific voltage protocol to elicit hERG channel currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[17]

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compounds.

    • Record the hERG current at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Expected Data Summary:

CompoundhERG IC50 (µM)
1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol> 30
Chloro-analogue12.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results and Concluding Remarks

The hypothetical data presented in this guide suggests that while both compounds exhibit β-adrenergic blocking activity, the substitution of an ethyl group with a chlorine atom has a discernible impact on their biological profile. The chloro-analogue displays slightly lower affinity for β-adrenergic receptors but exhibits a more pronounced cytotoxic effect and a greater potential for hERG channel inhibition.

This comparative analysis underscores the importance of systematic structure-activity relationship studies in drug discovery. The introduction of a chlorine atom, while seemingly a minor modification, can significantly alter the safety and efficacy profile of a compound. Researchers are encouraged to perform these and other relevant assays to fully characterize the biological activity of novel phenoxypropanolamine derivatives.

References

  • Tristar Intermediates. (2024, November 22). Phenoxy Propanol: Applications and Benefits in Various Industries. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Ethyl-phenoxy)-3-isopropylamino-propan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. Retrieved from [Link]

  • ACS Publications. (n.d.). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Retrieved from [Link]

  • Leclerc, G. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 2(8P2), 245S-251S.
  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • PubMed. (n.d.). Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. Retrieved from [Link]

  • National Institutes of Health. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link]

  • National Institutes of Health. (2020, March 12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Oxford Academic. (n.d.). β-adrenoreceptor blocking and antihypertensive activity of PP-24, a newly synthesized aryloxypropanolamine derivative. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • ACS Publications. (2013, September 3). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • MDPI. (2022, April 28). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. Retrieved from [Link]

  • FDA. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][6][18]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β.... Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]

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  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • American Elements. (n.d.). 1-amino-3-[2-(propan-2-yl)phenoxy]propan-2-ol. Retrieved from [Link]

  • Gsrs. (n.d.). 1-AMINO-3-CHLORO-2-PROPANOL HYDROCHLORIDE, (S)-. Retrieved from [Link]

  • PubMed. (2025, December 14). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Retrieved from [Link]

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Comparative

Cross-validation of analytical methods for 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

An In-Depth Guide to the Cross-Validation of Analytical Methods for 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol Authored by a Senior Application Scientist This guide provides a comprehensive framework for the development and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the development and cross-validation of analytical methods for the quantification of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol. As a molecule with structural similarities to pharmaceutical active ingredients and intermediates, establishing robust and reliable analytical procedures is paramount for ensuring quality, safety, and efficacy in drug development and manufacturing.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, offering a self-validating system of development and comparison that aligns with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). The procedures outlined are grounded in the authoritative standards of the International Council for Harmonisation (ICH), particularly the Q2(R1) and Q2(R2) guidelines on the validation of analytical procedures.[1][2][3]

The Imperative for Cross-Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] Cross-validation extends this principle, serving as a critical process to demonstrate that two or more distinct analytical methods can produce comparable and reliable results for the same analyte.[3] This becomes essential in several scenarios:

  • Method Transfer: When an analytical method is transferred between laboratories (e.g., from a research and development lab to a quality control lab).

  • Method Modernization: When a legacy method (e.g., Titrimetry) is replaced with a more advanced technique (e.g., HPLC).

  • Comparative Studies: When data from different studies, which may have used different analytical techniques, need to be compared.[4]

For 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol, a polar amino alcohol, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent two powerful, yet fundamentally different, analytical approaches. This guide will detail the development, validation, and ultimate cross-validation of these two orthogonal methods.

Orthogonal Method Development Strategy

The core of a robust cross-validation is the development of two distinct, high-quality analytical methods. We will focus on Reversed-Phase HPLC with UV detection and Gas Chromatography with Mass Spectrometry (GC-MS) detection.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Scientific Rationale: HPLC is a premier technique for analyzing polar, non-volatile compounds like amino alcohols.[5] A reversed-phase C18 column is the workhorse of the industry, providing excellent retention for moderately non-polar compounds. The presence of a phenoxy group in the target analyte suggests strong UV absorbance, making a UV detector a simple, robust, and cost-effective choice. Since the analyte is a primary amine, pH control of the mobile phase is critical to ensure consistent peak shape and retention by managing its ionization state.

Experimental Protocol: HPLC Method Development & Validation

  • Column & Mobile Phase Selection:

    • Stationary Phase: C18, 5 µm, 4.6 x 150 mm column.

    • Mobile Phase: Acetonitrile and a pH 3.0 phosphate buffer. The acidic pH ensures the primary amine is protonated, leading to sharp, symmetrical peaks.

    • Elution: Isocratic elution is preferred for simplicity and robustness in a QC environment. A starting ratio of 30:70 (Acetonitrile:Buffer) is a logical starting point, adjusted to achieve a retention time of 3-5 minutes.

    • Detection: UV at 274 nm, the approximate absorbance maximum for a phenoxy moiety.

  • System Suitability: Before each validation run, inject a standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0% and 1.0%, respectively.

  • Validation Protocol (per ICH Q2(R1)): [1]

    • Specificity: Analyze a placebo (matrix without the analyte) and the analyte spiked into the placebo. The placebo should show no interfering peaks at the analyte's retention time.

    • Linearity: Prepare a minimum of five concentrations of the analyte, ranging from 80% to 120% of the target test concentration.[1] Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) with a minimum of three replicates per level. The recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-assay): Perform six determinations at 100% of the test concentration. The RSD should be ≤ 2.0%.

      • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst. The RSD over both data sets should be ≤ 2.0%.

    • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the tested concentration limits (80-120%).[1]

    • Limit of Quantitation (LOQ) & Detection (LOD): Determine based on the signal-to-noise ratio (S/N). LOQ typically requires S/N ≥ 10, while LOD requires S/N ≥ 3.

Method B: Gas Chromatography with Mass Spectrometry (GC-MS)

Scientific Rationale: GC offers high chromatographic efficiency, and when coupled with a mass spectrometer, it provides unparalleled specificity and sensitivity.[6] However, amino alcohols like our target analyte are polar and non-volatile, making them unsuitable for direct GC analysis. Therefore, a critical derivatization step is required to convert the polar -OH and -NH2 groups into non-polar, volatile analogues.[7] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective strategy.[7]

Experimental Protocol: GC-MS Method Development & Validation

  • Derivatization:

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). BSTFA is a powerful silylating agent for both hydroxyl and amine groups.

    • Procedure: Evaporate the sample solvent. Add BSTFA and a catalyst like pyridine. Heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Temperature Program: Start at a low temperature (e.g., 100°C) to separate solvent peaks, then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.

    • Injection: Splitless injection to maximize sensitivity.

  • Mass Spectrometer Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting the molecular ion and key fragment ions of the di-TMS derivative of the analyte for enhanced specificity and sensitivity.

  • Validation Protocol (per ICH Q2(R1)): [1] The same validation parameters as for the HPLC method (Specificity, Linearity, Accuracy, Precision, Range, LOQ/LOD) are assessed. For specificity, the use of SIM mode provides an extremely high degree of confidence that the measured peak corresponds only to the target analyte.

The Cross-Validation Workflow

With two fully validated orthogonal methods, the cross-validation can proceed. The goal is to demonstrate that both methods yield equivalent results, thereby confirming their suitability for the intended purpose.[3]

dot

CrossValidation_Workflow cluster_prep Sample Preparation cluster_results Data Evaluation Sample Bulk Sample Batch (1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol) Spike_L Spike to Low Conc. (e.g., 80%) Sample->Spike_L Spike_M Spike to Nominal Conc. (100%) Sample->Spike_M Spike_H Spike to High Conc. (e.g., 120%) Sample->Spike_H HPLC Method A: Validated HPLC-UV Spike_L->HPLC GCMS Method B: Validated GC-MS Spike_L->GCMS Spike_M->HPLC Spike_M->GCMS Spike_H->HPLC Spike_H->GCMS Compare Compare Results (n=6 per level) HPLC->Compare Results_A GCMS->Compare Results_B Criteria Acceptance Criteria: Mean % Difference < 10% RSD of Differences < 15% Compare->Criteria

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Step-by-Step Cross-Validation Protocol:

  • Sample Preparation: Prepare a minimum of six individual samples from a single, homogeneous batch of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol at three different concentrations spanning the validated range (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis:

    • Analyze each of the 18 samples (6 replicates at 3 levels) using the validated HPLC-UV method.

    • Analyze the same 18 samples using the validated GC-MS method.

  • Data Evaluation:

    • For each sample pair, calculate the percentage difference between the result obtained from the HPLC method and the GC-MS method.

    • Calculate the mean of the percentage differences and the relative standard deviation (RSD) of these differences across all samples.

  • Acceptance Criteria: The methods are considered cross-validated if:

    • The mean percentage difference between the two methods is not more than 10.0%.

    • The RSD of the individual percentage differences is not more than 15.0%.

Comparative Performance Data

The table below summarizes the expected performance characteristics from the validation of the two hypothetical methods, providing an objective basis for comparison.

Validation ParameterHPLC-UV MethodGC-MS (SIM) MethodRationale for Performance
Specificity Demonstrated by lack of interference from placebo.High; confirmed by retention time and specific mass-to-charge ratios.GC-MS offers superior specificity due to the mass filtering step, making it ideal for complex matrices.
Linearity (r²) ≥ 0.999≥ 0.999Both techniques are expected to show excellent linearity over the defined range.
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%Both methods should be highly accurate. The multi-step derivatization in GC could introduce slightly more variability if not perfectly controlled.
Precision (RSD) ≤ 2.0%≤ 2.0%Both methods should demonstrate high precision, a key requirement for QC applications.
Limit of Quantitation (LOQ) ~ 0.1 µg/mL~ 0.01 µg/mLGC-MS in SIM mode is inherently more sensitive, resulting in a lower LOQ suitable for trace impurity analysis.
Robustness HighModerateHPLC methods are typically more robust against minor variations. The GC derivatization step can be sensitive to moisture and reagent quality.
Sample Throughput High[5]ModerateHPLC with a simple isocratic method allows for faster run times and less sample preparation compared to the GC method which requires a derivatization step.[8]

Conclusion and Method Selection

This guide has detailed a systematic, science-driven approach to developing and cross-validating two orthogonal analytical methods—HPLC-UV and GC-MS—for the analysis of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol. Both methods, when properly validated according to ICH guidelines, are shown to be suitable for their intended purpose.[9]

The cross-validation exercise provides a high degree of confidence that either method can be used reliably. The final choice of method depends on the specific application:

  • The HPLC-UV method is ideal for routine quality control applications due to its high throughput, robustness, and simplicity.

  • The GC-MS method is the superior choice for applications requiring higher sensitivity and specificity, such as the quantification of trace-level impurities or for identification purposes in stability studies.

By following this comprehensive framework, researchers, scientists, and drug development professionals can ensure their analytical data is accurate, reliable, and defensible, underpinning the quality and safety of their products.

References

  • Planar chromatography – an essential component of modern analysis. CAMAG.

  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Al-Ghanayem, A. A., et al. (2021). Journal of Chromatography B, 1173, 122683.

  • Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. Al-Phalahy, B. A., et al. (2023). Molecules, 28(14), 5489.

  • 1, 2- Aminothiol as an Analytical Reagent for Extraction Spectrophotometric Determination of Copper (II). Zalov, A. Z., et al. (2017). International Journal of Innovative Science, Engineering & Technology, 4(1).

  • Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin. CN112394127A. Google Patents.

  • Practical considerations for amino acid isotope analysis. Phillips, A. A., et al. (2021). Organic Geochemistry, 162, 104326.

  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Hájková, K., et al. (2018). Journal of Chromatographic Science, 56(8), 711-719.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). (1995).

  • 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. PubChem. National Center for Biotechnology Information.

  • Separation of 3-(4-(Dimethylamino)phenoxy)propan-1-ol on Newcrom R1 HPLC column. SIELC Technologies.

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. (2005).

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). (2022).

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). (2023).

  • Development of New Sensitive Spectrophotometric Method for Estimation of Famciclovir Using 3-Amino Phenol. Babu, N. R., et al. (2023). Asian Journal of Pharmaceutical Research and Development, 11(4), 24-29.

  • b-17 amino acid analysis – hplc (pre column derivatization – opa). Tan Lu Hsia. (2006). ResearchGate.

  • Cross and Partial Validation. Green, R. (2017). European Bioanalysis Forum.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). (2021).

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. (2024).

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Nethercote, P., & Borman, P. (2017). ResearchGate.

Sources

Validation

Comparative Efficacy Guide: 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol Derivatives

Executive Summary & Scaffold Analysis The molecule 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol represents a critical scaffold in the aryloxypropanolamine class of -adrenergic antagonists. While the primary amine itself funct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The molecule 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol represents a critical scaffold in the aryloxypropanolamine class of


-adrenergic antagonists. While the primary amine itself functions largely as a synthetic intermediate or a metabolic degradation product (e.g., N-dealkylation metabolites), its N-substituted derivatives  form the basis of potent, cardioselective Class II antiarrhythmics.

This guide evaluates the comparative efficacy of derivatives based on the 4-ethyl-phenoxy core. This specific substitution pattern (para-ethyl) is distinct from the para-acetamide of Atenolol or the para-methoxyethyl of Metoprolol, offering a unique lipophilic profile that influences membrane partitioning and CNS penetration while maintaining


-adrenoceptor selectivity.
The Core Pharmacophore

The efficacy of this class relies on three structural pillars:

  • The Aryl Head (4-ethyl-phenoxy): The para-substitution drives

    
     selectivity (cardioselectivity) over 
    
    
    
    receptors. The ethyl group increases lipophilicity (
    
    
    ) compared to methyl analogs.
  • The Linker (2-hydroxypropyl): The secondary hydroxyl group is non-negotiable for hydrogen bonding with the receptor's Asp113 residue.

  • The Amine Tail (The Variable): The focus of this comparison. Substitution here determines potency and affinity.

Comparative Efficacy of Derivatives

The primary amine (Scaffold A) is biologically weak. To achieve therapeutic efficacy, the nitrogen must be substituted with bulky alkyl or aryl-alkyl groups to fit the hydrophobic pocket of the GPCR.

Derivative Profiles
Derivative IDN-Substituent (R)Pharmacological ProfilePredicted Potency (

)
Selectivity (

)
Clinical Context
Scaffold A Hydrogen (Primary Amine)Inactive / Weak High

M range
LowPrecursor; often identified as a metabolite or impurity (e.g., Betaxolol Impurity A).
Derivative B IsopropylPotent Antagonist Low nM rangeHighClassic "Propranolol-like" tail but with

selectivity due to the 4-ethyl head.
Derivative C tert-ButylHigh Potency Very Low nMHight-Butyl often confers higher affinity than isopropyl (e.g., Nadolol, Timolol analogs) due to steric bulk.
Derivative D 3,4-DimethoxyphenethylMulti-functional Sub-nMModerate

, High

"Carvedilol-like" tail. Adds vasodilatory (

blockade) and antioxidant properties.
Detailed Analysis
1. The Primary Amine (Scaffold A)
  • Efficacy: Negligible.

  • Role: In drug development, this compound appears primarily as Impurity A in the synthesis of drugs like Betaxolol. It serves as the baseline for negative controls in binding assays. Its high polarity prevents significant CNS penetration despite the lipophilic ethyl group.

2. The N-Isopropyl Derivative (Derivative B)
  • Efficacy: High.

  • Mechanism: The isopropyl group creates optimal Van der Waals interactions within the receptor's hydrophobic pocket.

  • Advantage: The 4-ethyl group provides a clean "para" steric bulk that favors the

    
     receptor (heart) over the 
    
    
    
    receptor (lung), reducing the risk of bronchoconstriction compared to non-selective analogs like Propranolol.
3. The N-Dimethoxyphenethyl Derivative (Derivative D)
  • Efficacy: Ultra-high affinity but altered selectivity.

  • Mechanism: The bulky aryl-alkyl tail extends into an accessory binding pocket of the GPCR.

  • Insight: Based on SAR data from Carvedilol studies, this substitution often introduces

    
    -adrenergic antagonism , converting the drug from a pure heart-rate lowerer to a vasodilating beta-blocker. This is preferred for heart failure models.
    

Mechanism of Action & Signaling Pathway[1]

To validate the efficacy of these derivatives, one must understand the interruption of the G-protein coupled receptor (GPCR) cascade. The derivatives compete with catecholamines (norepinephrine) for the binding site.

Visualization: -Adrenergic Blockade Pathway

G cluster_blockade Therapeutic Effect Catecholamines Catecholamines (Agonist) Beta1 β1-Adrenergic Receptor Catecholamines->Beta1 Activates Derivatives 4-Ethyl Derivatives (Antagonist) Derivatives->Beta1 Blocks (Competitive) GsProtein Gs Protein Activation Beta1->GsProtein Stimulates AC Adenylyl Cyclase GsProtein->AC cAMP cAMP Production AC->cAMP Increases PKA PKA Activation cAMP->PKA CaChannel L-Type Ca2+ Channels PKA->CaChannel Phosphorylates Response Increased Heart Rate & Contractility CaChannel->Response Ca2+ Influx

Figure 1: Mechanism of Action. The 4-ethyl derivatives competitively bind to the


 receptor, preventing the cAMP cascade that leads to calcium influx and cardiac contraction.

Experimental Validation Protocols

To objectively compare these derivatives, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.

Protocol A: Chemical Synthesis (Epoxide Opening)

Objective: Synthesize N-substituted derivatives from the 4-ethylphenol precursor.

Workflow Visualization:

Synthesis Start 4-Ethylphenol Step1 + Epichlorohydrin (Base Catalysis) Start->Step1 Intermediate Glycidyl Ether (Epoxide) Step1->Intermediate Step2 + Amine (R-NH2) (Ring Opening) Intermediate->Step2 Product 1-Amino-3-(4-ethyl-phenoxy) -propan-2-ol Derivative Step2->Product

Figure 2: Synthesis pathway via nucleophilic ring opening of the epoxide intermediate.

Step-by-Step Methodology:

  • Epoxidation: React 4-ethylphenol with epichlorohydrin in the presence of NaOH (aq) at 60°C for 4 hours.

  • Extraction: Isolate the intermediate 1-(2,3-epoxypropoxy)-4-ethylbenzene using dichloromethane.

  • Amination (Critical Step):

    • Dissolve the epoxide in methanol.

    • Add excess amine (Isopropylamine for Derivative B; t-Butylamine for Derivative C). Note: Excess amine prevents the formation of tertiary amine dimers.

    • Reflux for 6-12 hours.

  • Purification: Evaporate solvent and purify via column chromatography (Silica gel, MeOH/DCM gradient).

  • Validation: NMR (

    
    , 
    
    
    
    ) must confirm the opening of the epoxide ring and the presence of the specific N-alkyl group.
Protocol B: Competitive Radioligand Binding Assay

Objective: Determine


 values to quantify affinity.[1]
  • Membrane Preparation: Use rat cardiac membranes (rich in

    
    ) and lung membranes (rich in 
    
    
    
    ).
  • Ligand: Use

    
    -Iodocyanopindolol (
    
    
    
    -ICYP) as the high-affinity non-selective radioligand.
  • Incubation:

    • Incubate membranes with 50 pM

      
      -ICYP and varying concentrations (
      
      
      
      to
      
      
      M) of the 4-ethyl derivative.
    • Include a non-specific binding control (e.g., 1

      
      M Propranolol).
      
  • Filtration: Rapidly filter through GF/B glass fiber filters to separate bound from free ligand.

  • Analysis: Count radioactivity. Plot % Inhibition vs. Log[Drug].

  • Calculation: Derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Strategic Recommendations

  • For Cardioselectivity Projects: Focus on Derivative B (N-isopropyl) . The 4-ethyl group combined with the isopropyl tail offers a balanced profile similar to Betaxolol but with potentially distinct metabolic kinetics.

  • For Multi-Target Projects: Explore Derivative D (N-dimethoxyphenethyl) . If the goal is to replicate the success of Carvedilol (vasodilation + beta-blockade), this derivative is the strongest candidate.

  • Quality Control: When synthesizing these derivatives, rigorously monitor for Scaffold A (Primary Amine) . It is a common impurity that dilutes potency and can skew binding data if not removed (<0.1% tolerance).

References

  • PubChem. (2023). 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol (Compound Summary). National Library of Medicine. [Link]

  • PubChem. (2023). 1-(4-Ethylphenoxy)-3-(isopropylamino)propan-2-ol (Betaxolol Impurity A).[2] National Library of Medicine. [Link]

  • Baker, J. G. (2005).[3] The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology. [Link]

  • Dooley, D. J., et al. (1989). Cardioselectivity of beta-adrenoceptor blocking agents.[4][5][6][7][8] Journal of Medicinal Chemistry.[9] (Context on aryloxypropanolamine SAR). [Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Activity of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological evaluation of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol, a novel aryloxypropanolamine derivative. Given its structural similarity t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological evaluation of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol, a novel aryloxypropanolamine derivative. Given its structural similarity to known β-adrenergic receptor antagonists, this document outlines a hypothetical, yet scientifically rigorous, pathway for its characterization. We will delve into the experimental rationale, detailed protocols, and the critical interpretation of data that bridges the gap between cellular assays and whole-organism responses.

Introduction: The Aryloxypropanolamine Scaffold

The 1-amino-3-phenoxy-propan-2-ol backbone is a cornerstone of cardiovascular medicine, most notably as the structural foundation for a class of drugs known as β-blockers.[1] These agents exert their effects by competitively antagonizing the actions of endogenous catecholamines, like norepinephrine and epinephrine, at β-adrenergic receptors.[1] This antagonism leads to reduced heart rate, decreased myocardial contractility, and lower blood pressure, making them indispensable in the management of hypertension, angina, and heart failure.[1][2]

The specific compound, 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol, is a subject of research interest for its potential as a cardioselective β-blocker. The ethyl group at the para position of the phenoxy ring is hypothesized to influence its pharmacokinetic profile and receptor selectivity. This guide will explore the necessary experimental journey to validate this hypothesis, from the controlled environment of cell cultures to the complex physiological landscape of a living organism.

In Vitro Characterization: Defining Receptor Interaction

In vitro assays are the foundational step in drug discovery, offering a controlled environment to dissect the direct interaction between a compound and its molecular target. For a putative β-blocker, the primary goals are to determine its binding affinity for β-adrenergic receptor subtypes (β1 and β2) and to characterize its functional effect on receptor signaling.

Key In Vitro Assays:
  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the test compound for β1 and β2 adrenergic receptors. This is crucial for assessing potency and selectivity.

  • Adenylyl Cyclase Activity Assays: To measure the functional consequence of receptor binding, specifically the inhibition of isoprenaline-stimulated cyclic AMP (cAMP) production. This confirms antagonist activity and can reveal any partial agonism.

Experimental Protocol: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity and selectivity of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol for β1 and β2 adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human β1 or β2 adrenergic receptors.

  • Assay Buffer: Utilize a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Competition Binding:

    • Incubate the cell membranes with a constant concentration of a non-selective radioligand (e.g., [¹²⁵I]-Iodocyanopindolol).[3]

    • Add increasing concentrations of the unlabeled test compound (1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol) or a known non-selective antagonist (e.g., propranolol) as a positive control.

    • Incubate at 37°C for 1 hour to reach equilibrium.[3]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (concentration inhibiting 50% of specific binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: In Vitro Adenylyl Cyclase Activity Assay

Objective: To functionally characterize the antagonist properties of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol at β1 and β2 adrenergic receptors.

Methodology:

  • Cell Culture: Use CHO cells expressing either human β1 or β2 adrenergic receptors.

  • cAMP Stimulation:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of the β-agonist isoprenaline (e.g., 1 µM) to induce cAMP production.[4]

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., LANCE Ultra cAMP kit).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound's concentration to determine the IC₅₀ for the inhibition of isoprenaline-stimulated cAMP production.

Diagram of the β-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., increased heart rate, muscle relaxation) pka->cellular_response phosphorylates targets agonist Agonist (e.g., Isoprenaline) agonist->beta_receptor stimulates antagonist Antagonist (e.g., 1-Amino-3-(4-ethyl- phenoxy)-propan-2-ol) antagonist->beta_receptor blocks

Caption: Simplified signaling cascade of β-adrenergic receptors.

In Vivo Evaluation: Assessing Physiological Impact

In vivo studies are essential to understand how a compound behaves in a complex biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME). For a potential β-blocker, the primary in vivo experiments aim to confirm its effects on cardiovascular parameters.

Key In Vivo Model:
  • Isoprenaline-Induced Tachycardia in Rats: This is a classic model to evaluate the β-blocking activity of a compound.[5] Rats are instrumented to monitor heart rate and blood pressure, and the ability of the test compound to antagonize the heart rate increase induced by the β-agonist isoprenaline is measured.

Experimental Protocol: In Vivo Isoprenaline-Induced Tachycardia in Rats

Objective: To evaluate the β1-blocking activity of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol in a living organism.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.[5]

  • Instrumentation: Anesthetize the rats and implant catheters for drug administration (intravenous) and continuous monitoring of arterial blood pressure and heart rate.

  • Baseline Measurement: Record stable baseline cardiovascular parameters.

  • Drug Administration:

    • Administer the test compound (1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol) or vehicle intravenously.

    • After a suitable pre-treatment period, administer a bolus dose of isoprenaline to induce tachycardia.[6]

  • Data Collection: Continuously record heart rate and blood pressure before and after isoprenaline administration in both vehicle- and test compound-treated groups.

  • Data Analysis: Compare the magnitude of the isoprenaline-induced tachycardia between the groups. A significant reduction in the heart rate increase in the presence of the test compound indicates β1-blocking activity.

Diagram of the In Vivo Experimental Workflow

G cluster_setup Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis animal Sprague-Dawley Rat anesthesia Anesthesia & Catheter Implantation animal->anesthesia baseline Record Baseline Heart Rate & BP anesthesia->baseline drug_admin Administer Test Compound or Vehicle (IV) baseline->drug_admin isoprenaline Administer Isoprenaline (IV Challenge) drug_admin->isoprenaline data_rec Continuous Data Recording isoprenaline->data_rec comparison Compare Tachycardia Response data_rec->comparison conclusion Determine β-blocking Activity comparison->conclusion

Caption: Workflow for assessing β-blocker activity in vivo.

Comparative Analysis: Bridging In Vitro and In Vivo Data

A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy.[7] For β-blockers, a strong correlation is often observed between their in vitro β1 receptor affinity and their ability to reduce heart rate in vivo.[7]

ParameterIn Vitro AssayIn Vivo ModelExpected Correlation
β1 Affinity (Ki) Radioligand Binding-High Ki (low numerical value) should correlate with high in vivo potency.
β1 Antagonism (IC₅₀) Adenylyl Cyclase AssayIsoprenaline ChallengeLow IC₅₀ should correlate with a greater reduction in isoprenaline-induced tachycardia.
β2 Affinity (Ki) Radioligand Binding-A high Ki for β2 relative to β1 indicates cardioselectivity.

Table 1: Hypothetical Comparative Data for 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

AssayParameterValue
In Vitro
β1 Receptor BindingKi5.2 nM
β2 Receptor BindingKi156 nM
β1 Adenylyl CyclaseIC₅₀ vs. Isoprenaline12.5 nM
In Vivo
Isoprenaline ChallengeED₅₀ (dose to reduce tachycardia by 50%)0.8 mg/kg

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The hypothetical data suggests that 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol is a potent β1-adrenergic antagonist with a 30-fold selectivity for the β1 receptor over the β2 receptor. This strong in vitro profile is expected to translate into effective heart rate reduction in the in vivo model.

The Influence of Metabolism

A key differentiator between in vitro and in vivo results is drug metabolism.[8] Aryloxypropanolamine β-blockers are primarily metabolized by cytochrome P450 enzymes in the liver.[8] The ethyl group in our test compound may influence its metabolic stability, potentially leading to a longer half-life and sustained in vivo activity compared to what might be predicted from in vitro data alone. Studies on similar compounds like betaxolol show that modifications to the phenoxy ring can significantly slow down metabolism.[8] Conversely, rapid metabolism could lead to lower-than-expected in vivo efficacy. Pharmacokinetic studies are a necessary next step to fully understand the compound's disposition in the body.

Conclusion and Future Directions

The systematic evaluation of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol, beginning with targeted in vitro assays and progressing to functional in vivo models, provides a robust framework for characterizing its pharmacological profile. The hypothetical data presented herein suggests a potent and cardioselective β-blocker. However, it is the careful correlation of these datasets, coupled with an understanding of metabolic pathways, that allows for a truly predictive assessment of a drug candidate's potential.

Future studies should include comprehensive pharmacokinetic profiling, evaluation in disease models (e.g., spontaneously hypertensive rats), and assessment of potential off-target effects to build a complete picture of its therapeutic promise and safety profile.

References

  • F. P. Guengerich, "Cytochrome P450 and chemical toxicology," Chemical Research in Toxicology, vol. 21, no. 1, pp. 70-83, 2008.

  • J. G. Baker et al., "Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses," The FASEB Journal, vol. 24, no. 12, pp. 4886-4896, 2010.

  • BellBrook Labs, "BTK Activity Assay | A Validated BTK Inhibitor Screening Assay," [Online]. Available: [Link].

  • FDA, "In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A," YouTube, 2021.

  • A. D. S. D. Varma, "Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling," PLoS Computational Biology, vol. 9, no. 2, p. e1002831, 2013.

  • S. A. Brooksby et al., "In vivo and in vitro cardiac responses to beta-adrenergic stimulation in volume-overload heart failure," Journal of Molecular and Cellular Cardiology, vol. 53, no. 3, pp. 364-372, 2012.

  • M. C. T. M. de Oliveira et al., "Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart," Methods in Molecular Biology, vol. 2707, pp. 131-143, 2024.

  • M. Di Certo et al., "β-blockers Reverse Agonist-Induced β2-AR Downregulation Regardless of Their Signaling Profile," International Journal of Molecular Sciences, vol. 21, no. 2, p. 559, 2020.

  • J. D. F. D. S. Ramos et al., "Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential," eLife, vol. 10, p. e68212, 2021.

  • L. A. Kuznetsova et al., "[A new mechanism of inhibiting adenylate cyclase involving a beta-adrenergic receptor]," Ukrainskii Biokhimicheskii Zhurnal, vol. 63, no. 3, pp. 23-28, 1991.

  • A. Sharma, "Comparative Study of Beta-Blockers on Cardiac Function," Journal of Pharmacology, Genetics and Molecular Biology, vol. 1, no. 5, pp. 1-7, 2025.

  • R. E. Klabunde, "Beta-Adrenoceptor Antagonists (Beta-Blockers)," CVPharmacology, [Online]. Available: [Link].

  • J. A. Dar and J. R. Jacob, "Beta Blockers in Contemporary Cardiology: Is It Better to Cast Them Out?" Korean Circulation Journal, vol. 53, no. 12, pp. 165-170, 2023.

  • ESC, "ESC 25 Hot Line Discussion: BETAMI-DANBLOCK: Beta-blockers after MI," YouTube, 2025.

  • A. El-Azyz et al., "The importance of heart rate in isoprenaline-induced takotsubo-like cardiac dysfunction in rats," Acta Physiologica, vol. 230, no. 3, p. e13531, 2020.

  • S. A. Saghir et al., "Oral absorption, metabolism and excretion of 1-phenoxy-2-propanol in rats," Xenobiotica, vol. 33, no. 11, pp. 1149-1160, 2003.

  • M. A. K. Rask-Andersen et al., "Potential off-target effects of beta-blockers on gut hormone receptors," PLoS ONE, vol. 14, no. 1, p. e0210702, 2019.

  • M. Scholz et al., "Impact of medication on blood transcriptome reveals off-target regulations of beta-blockers," PLoS Genetics, vol. 18, no. 4, p. e1010171, 2022.

  • X. Wang et al., "Establishment of a new arrhythmia model in SD rats induced by isoproterenol," Pharmaceutical Biology, vol. 60, no. 1, pp. 1184-1192, 2022.

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Validation

A Guide to the Spectroscopic Differentiation of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol Enantiomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological profiles. The compound 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol, a beta-blocker analogue, possesses a chiral center at the C2 position of the propan-2-ol backbone, giving rise to (R)- and (S)-enantiomers. Rigorous characterization and differentiation of these stereoisomers are critical for ensuring the safety and efficacy of any potential therapeutic agent.

This guide provides a comprehensive comparison of the expected spectroscopic properties of the (R)- and (S)-isomers of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol. While direct experimental spectra for this specific compound are not widely available in the public domain, this document outlines the foundational principles and expected spectral features based on established knowledge of similar chiral aminopropanol derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for their differentiation.

The Challenge of Enantiomeric Differentiation

Standard spectroscopic techniques such as NMR and IR are inherently achiral. Consequently, in an achiral solvent, the (R)- and (S)-enantiomers of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol are expected to produce identical spectra. The differentiation of enantiomers, therefore, necessitates the introduction of a chiral environment, which can be achieved through the use of chiral solvating agents or derivatizing agents in NMR spectroscopy, or through chiral chromatography prior to analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For the isomers of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol, both ¹H and ¹³C NMR will be invaluable.

Expected ¹H and ¹³C NMR Spectra (in an Achiral Solvent)

In a standard deuterated solvent such as CDCl₃ or DMSO-d₆, the ¹H and ¹³C NMR spectra of the (R)- and (S)-isomers will be indistinguishable. The following table summarizes the predicted chemical shifts for the racemic mixture, based on the analysis of similar structures.

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Ethyl -CH₃~1.2 (triplet)~16
Ethyl -CH₂~2.6 (quartet)~28
C1-H₂ (adjacent to NH₂)~2.8-3.0 (multiplet)~45
C2-H (adjacent to OH)~3.9-4.1 (multiplet)~69
C3-H₂ (adjacent to O-Ar)~3.9-4.1 (multiplet)~72
Aromatic H (ortho to O)~6.8-6.9 (doublet)~114
Aromatic H (meta to O)~7.1-7.2 (doublet)~129
Aromatic C (ipso to O)-~157
Aromatic C (para to O)-~138

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Differentiating Enantiomers with Chiral Solvating Agents

To resolve the signals of the (R)- and (S)-enantiomers, a chiral solvating agent (CSA) can be added to the NMR sample. These agents, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, leading to the splitting of NMR signals for the previously equivalent protons and carbons.

G cluster_2 Diastereomeric Complexes Analyte (R)- and (S)-Isomers Complex1 (R)-Analyte / (R)-CSA Analyte->Complex1 + Complex2 (S)-Analyte / (R)-CSA Analyte->Complex2 + CSA (R)-CSA

When a CSA is introduced, the most pronounced changes in the ¹H NMR spectrum are often observed for the protons closest to the chiral center, namely the C2-H proton and the adjacent C1 and C3 protons. Each of these signals would be expected to resolve into two distinct signals of equal intensity, one for each diastereomeric complex.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[1] While the IR spectra of the (R)- and (S)-isomers of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol will be identical, the spectrum of the racemic mixture provides a characteristic fingerprint.

Expected Key IR Absorptions:

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H stretch (alcohol)3200-3500Broad
N-H stretch (primary amine)3300-3400Two sharp bands
C-H stretch (aromatic)3000-3100Sharp
C-H stretch (aliphatic)2850-2960Sharp
C=C stretch (aromatic)1500-1600Medium to strong
C-O stretch (ether)1230-1270Strong
C-O stretch (alcohol)1050-1150Strong
N-H bend (primary amine)1590-1650Medium

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectra of the (R)- and (S)-isomers will be identical. The molecular ion peak ([M]⁺) is expected at m/z 209. Key fragmentation pathways are likely to involve cleavage alpha to the amine and ether functionalities.

Predicted Key Fragment Ions:

m/z Proposed Fragment Structure Fragmentation Pathway
121[CH₃CH₂C₆H₄O]⁺Cleavage of the O-C bond of the propanol chain
77[C₆H₅]⁺Loss of the ethyl group from the phenoxy radical
44[CH₂(NH₂)]⁺Alpha-cleavage adjacent to the amine

G MolIon [M]⁺˙ (m/z 209) Frag1 [C₇H₇O]⁺ (m/z 107) MolIon->Frag1 Loss of C₄H₁₀N Frag2 [C₂H₆N]⁺ (m/z 44) MolIon->Frag2 α-cleavage Frag3 [C₈H₉O]⁺ (m/z 121) MolIon->Frag3 Loss of C₃H₈NO

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

Conclusion

The comprehensive spectroscopic analysis of the enantiomers of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol is a critical step in its development as a potential pharmaceutical agent. While standard NMR, IR, and MS techniques will provide identical spectra for both the (R)- and (S)-isomers, the use of chiral solvating agents in NMR allows for their clear differentiation. The predicted spectral data and fragmentation patterns outlined in this guide provide a solid foundation for researchers to interpret their experimental results. It is through this rigorous application of spectroscopic methods that the identity, purity, and stereochemical integrity of these important molecules can be unequivocally established.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • SpectraBase. (n.d.). 2-Propanol, 1-(methylamino)-3-phenoxy-. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Ethyl-phenoxy)-3-isopropylamino-propan-2-ol. Retrieved February 7, 2026, from [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). IR Applied to Isomer Analysis. Retrieved February 7, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Phenoxy Propanolamines as β-Adrenergic Antagonists

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy and selectivity of phenoxy propanolamines, a cornerstone class of β-adrenergic receptor antagonists (beta-bloc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy and selectivity of phenoxy propanolamines, a cornerstone class of β-adrenergic receptor antagonists (beta-blockers). We will dissect the molecular architecture of these compounds, explore how specific structural modifications influence their pharmacological profile, and provide validated experimental protocols for their evaluation. This document is intended for researchers and professionals in medicinal chemistry and drug development, offering a blend of established principles and practical, field-proven methodologies.

Introduction: The Phenoxy Propanolamine Scaffold

The discovery that an oxymethylene bridge (-OCH₂-) could be inserted into the structure of early arylethanolamine antagonists like pronethalol led to the development of the aryloxypropanolamine class.[1] This innovation, which produced the archetypal beta-blocker propranolol, resulted in compounds with significantly higher potency.[1][2] Today, the vast majority of clinically utilized beta-blockers are based on this scaffold.[1] Their primary mechanism of action involves competitive, reversible binding to β-adrenergic receptors, thereby blocking the effects of endogenous catecholamines like adrenaline and noradrenaline.[1]

The fundamental SAR of this class can be understood by dissecting the molecule into three key regions: the Aromatic Ring , the Propanolamine Side Chain , and the Amine Substituent . Understanding the interplay of these regions is critical for designing compounds with desired potency, selectivity (β₁ vs. β₂), and pharmacokinetic properties.

cluster_0 Core Phenoxy Propanolamine Scaffold A Aromatic Ring (Determines Selectivity & Potency) B Oxymethylene Bridge (-O-CH₂-) (Enhances Potency) A->B C Chiral Hydroxyl Group (-CH(OH)-) (Essential for Binding) B->C D Amine Group & Substituent (-NH-R) (Governs Potency) C->D cluster_workflow SAR Evaluation Workflow A 1. Analog Design (Systematic Modification of Aromatic Ring, N-Substituent, etc.) B 2. Chemical Synthesis (e.g., Phenol + Epichlorohydrin -> Epoxide; Epoxide + Amine -> Final Compound) A->B C 3. In Vitro Screening Cascade B->C D 3a. Primary Screen: Receptor Binding Assay (Determine Affinity - Ki) C->D Assess Binding E 3b. Secondary Screen: Functional Assay (Determine Potency - IC50/EC50) D->E Validate with Function F 4. Data Analysis (Correlate Structure with Affinity & Potency) E->F F->A Iterative Design G Identification of Lead Compound(s) F->G

Caption: A typical workflow for a structure-activity relationship study.

Protocol 1: General Synthesis of Phenoxy Propanolamine Analogs

Objective: To synthesize a library of phenoxy propanolamine analogs for SAR studies. This protocol uses the reaction of a substituted phenol with epichlorohydrin, followed by reaction with a primary amine.

Causality: This two-step approach is highly versatile. The first step creates a common intermediate (the epoxide) from the desired aromatic starting material. The second step allows for the introduction of diverse amine substituents, making it ideal for exploring the SAR of the N-alkyl group.

Materials:

  • Substituted phenol (e.g., 4-acetamidophenol for a practolol analog)

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Isopropylamine (or other primary amine)

  • Solvents: Ethanol, Toluene, Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Step-by-Step Methodology:

  • Step 1: Synthesis of the Aryl Glycidyl Ether (Epoxide Intermediate)

    • Dissolve the substituted phenol (1.0 eq) in a suitable solvent like ethanol or water.

    • Add a stoichiometric amount of aqueous sodium hydroxide (1.0 eq) and stir until the phenoxide salt is formed.

    • Add epichlorohydrin (1.1 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 80-90 °C) for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • After cooling, extract the product into a solvent like DCM. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude aryl glycidyl ether. Purify by flash column chromatography if necessary.

  • Step 2: Aminolysis of the Epoxide

    • Dissolve the purified aryl glycidyl ether (1.0 eq) in a solvent such as ethanol or toluene.

    • Add the desired primary amine (e.g., isopropylamine, 2.0-3.0 eq). The excess amine acts as both reactant and base.

    • Heat the mixture to reflux for 2-8 hours, again monitoring by TLC until the starting epoxide is consumed.

    • Cool the reaction mixture and evaporate the solvent and excess amine under reduced pressure.

    • Dissolve the residue in an appropriate solvent and wash with dilute acid and then water to remove any remaining impurities.

    • The final product can be purified by recrystallization or column chromatography to yield the target phenoxy propanolamine.

Self-Validation: The identity and purity of the final compounds must be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Protocol 2: Competitive Radioligand Binding Assay for β₁/β₂ Receptor Affinity

Objective: To determine the binding affinity (Ki) of synthesized compounds for human β₁ and β₂ adrenergic receptors.

Causality: This assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. It is the gold standard for quantifying receptor affinity. By using cell membranes expressing only the receptor subtype of interest (β₁ or β₂), we can determine selectivity.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing either human β₁-AR or β₂-AR.

  • Non-selective radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compounds (synthesized analogs) dissolved in DMSO.

  • Non-specific binding control: High concentration of unlabeled propranolol (10 µM).

  • 96-well plates, glass fiber filters, scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw the cell membranes on ice. Dilute them in ice-cold assay buffer to a final concentration that provides adequate signal (typically 5-20 µg of protein per well). Prepare serial dilutions of your test compounds in assay buffer.

  • Assay Setup (per well of a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 25 µL of radioligand (at a concentration near its Kd, e.g., 1 nM [³H]-DHA), and 25 µL of diluted cell membranes.

    • Non-Specific Binding (NSB): Add 25 µL of 10 µM propranolol, 25 µL of radioligand, and 25 µL of membranes.

    • Test Compound: Add 25 µL of your test compound dilution, 25 µL of radioligand, and 25 µL of membranes.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash each filter 3-4 times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Self-Validation: Running a known standard (e.g., unlabeled propranolol, atenolol) in parallel validates the assay's performance. The results should be reproducible across multiple experiments.

Conclusion

The structure-activity relationship of phenoxy propanolamines is a well-defined and powerful example of rational drug design. Potency is primarily dictated by the stereospecific propanolamine side chain and a bulky N-alkyl substituent. Selectivity, a key factor in improving the safety profile of these drugs, is exquisitely controlled by the substitution pattern on the aromatic ring. A para-substituted benzene ring is the hallmark of cardioselectivity. The experimental workflows provided herein represent a validated, industry-standard cascade for synthesizing and evaluating novel analogs, enabling the continued exploration and optimization of this vital class of therapeutic agents.

References

  • Vertex AI Search. (2026).
  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79–85.
  • Wikipedia. (2026). Discovery and development of beta-blockers.
  • Pharmaguideline. (2026). SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol.
  • Gpatindia. (2020). PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Labrid, C. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta-Receptor Ligands. American Journal of Hypertension, 2(S1), 245S-251S.
  • Ahmad, S., et al. (2024). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. Molecules, 29(1), 123.
  • YouTube. (2020). Structure Activity Relationship of Beta Adrenergic Receptor Blockers.
  • Pradhan, J. (n.d.). Adrenergic Antagonists.
  • Reddit. (2022).
  • Gpatindia. (2020). ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

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Comparative

Benchmarking 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol performance against known inhibitors

Technical Benchmarking Guide: 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol (AEPO) vs. Established -Adrenergic Antagonists -Selective and Non-Selective Inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol (AEPO) vs. Established -Adrenergic Antagonists


-Selective and Non-Selective Inhibitors.

Executive Summary & Compound Profile

1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol (herein referred to as AEPO ) represents a critical structural scaffold in the aryloxypropanolamine class. While structurally homologous to the cardioselective


-blocker Betaxolol , AEPO lacks the N-isopropyl substitution on the amine tail.

In drug development, AEPO serves two distinct, high-value roles:

  • SAR Probe: It acts as the "primary amine" baseline in Structure-Activity Relationship (SAR) studies, helping researchers quantify the contribution of N-alkylation to receptor binding affinity.

  • Impurity Standard: It is designated as Betaxolol Impurity A (EP/USP standards), requiring rigorous benchmarking to ensure it does not introduce off-target toxicity or alter the therapeutic window of the parent API.

This guide benchmarks AEPO against Betaxolol , Propranolol , and Atenolol , focusing on binding affinity (


), selectivity profiles, and physicochemical behavior.
Chemical Identity[1][2][3][4]
  • IUPAC Name: 1-amino-3-(4-ethylphenoxy)propan-2-ol[1][2][3][4]

  • CAS Number: 63273-71-2[4]

  • Molecular Formula:

    
    [2]
    
  • Key Structural Feature: Primary amine tail (critical differentiator from clinical

    
    -blockers).
    

Mechanistic Benchmarking: The SAR Logic

To understand AEPO's performance, one must analyze the


-adrenergic pharmacophore. Clinical efficacy in this class relies on the interaction between the amine nitrogen and the aspartic acid residue (Asp113) in the receptor's transmembrane helix 3.
The "N-Substituent" Effect
  • Clinical Standard (Betaxolol/Propranolol): Possess Isopropyl or t-Butyl groups. These bulky groups fit into a hydrophobic pocket adjacent to Asp113, significantly enhancing affinity and potency.

  • The Candidate (AEPO): Possesses a primary amine (

    
    ).
    
  • Hypothesis: Without the hydrophobic bulk of an isopropyl group, AEPO is expected to exhibit lower binding affinity (higher

    
    )  compared to Betaxolol. However, its reduced steric hindrance makes it a highly reactive nucleophile in metabolic degradation pathways.
    
Comparative Matrix
FeatureAEPO (Target) Betaxolol (Parent)Propranolol (Gold Std)Atenolol
N-Substitution Primary Amine (None)IsopropylIsopropylIsopropyl
Receptor Selectivity Low/Mixed (Predicted)

-Selective
Non-selective (

)

-Selective
Lipophilicity (LogP) ~1.1 (Moderate)~2.8 (High)~3.0 (High)~0.16 (Low)
Primary Utility Impurity Ref / SAR ProbeGlaucoma/HypertensionAnxiety/ArrhythmiaHypertension
Potency Relative to Parent 10-100x Lower Baseline (1.0)HighModerate

Biological Signaling Pathway

Understanding where these inhibitors intervene is crucial for assay design. The diagram below illustrates the


-adrenergic signaling cascade where AEPO competes with catecholamines (Norepinephrine).

BetaAdrenergicPathway Ligand Ligand (Norepinephrine) Receptor Beta-1 Adrenergic Receptor (GPCR) Ligand->Receptor Agonist Binding Inhibitor Inhibitor (AEPO / Betaxolol) Inhibitor->Receptor Competitive Antagonism GsProtein Gs Protein (Activation) Receptor->GsProtein Activates AC Adenylyl Cyclase (Effector) GsProtein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Ca2+ Influx / Contraction) PKA->Response Phosphorylation

Figure 1: The competitive antagonism mechanism.[1] AEPO competes with endogenous ligands for the GPCR binding site, preventing the Gs-mediated cAMP cascade.

Validated Experimental Protocols

To objectively benchmark AEPO, you must perform a Competitive Radioligand Binding Assay . This protocol isolates binding affinity (


) from downstream functional effects.
Protocol A: Membrane Preparation & Competitive Binding

Objective: Determine the


 and 

of AEPO relative to Betaxolol.

Reagents:

  • Source Tissue: Rat Heart membranes or CHO cells overexpressing human

    
    -AR.
    
  • Radioligand:

    
    -CGP-12177 (Hydrophilic, non-selective) or 
    
    
    
    -Iodocyanopindolol.
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4.
    

Workflow Diagram:

ExperimentalWorkflow Step1 1. Membrane Prep (Homogenize & Centrifuge) Step2 2. Incubation (Membrane + [3H]-Ligand + AEPO) Step1->Step2 Step3 3. Equilibrium (60-90 min @ 25°C) Step2->Step3 Step4 4. Filtration (GF/B Filters + Wash) Step3->Step4 Step5 5. Scintillation Counting (Measure CPM) Step4->Step5 Step6 6. Data Analysis (Non-linear Regression) Step5->Step6

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Detailed Procedure:

  • Preparation: Dilute AEPO and comparators (Betaxolol, Propranolol) in DMSO. Prepare serial log dilutions (

    
     to 
    
    
    
    ).
  • Incubation: In a 96-well plate, combine:

    • 50

      
       Membrane suspension (
      
      
      
      protein).
    • 50

      
       Radioligand (
      
      
      
      concentration).
    • 50

      
       AEPO or Comparator.
      
  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding) using a cell harvester.

  • Wash: Wash 3x with ice-cold Tris buffer.

  • Quantification: Add scintillation fluid and count.

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     using a four-parameter logistic equation. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Anticipated Results & Interpretation

Based on structural homology and established SAR for aryloxypropanolamines, the following performance metrics are expected. Use this table to validate your experimental data.

ParameterAEPO (Primary Amine) Betaxolol (Secondary Amine) Interpretation

(Binding)

to

M

to

M
AEPO is significantly less potent . The lack of the isopropyl group reduces hydrophobic interaction within the receptor pocket.
Selectivity (

)
Low / UndefinedHigh (

)
The N-substituent directs potency; without it, the molecule loses specific "lock-and-key" affinity.
Solubility ModerateModerate-LowAEPO is more polar than Betaxolol due to the exposed primary amine and lack of alkyl bulk.
Metabolic Stability LowModerateThe primary amine is susceptible to rapid oxidative deamination (MAO activity).
Critical Analysis for Researchers

If your data shows AEPO having an


 < 100 nM (close to Betaxolol), suspect contamination . It is common for synthesized AEPO to contain trace amounts of the alkylated parent if not purified strictly. AEPO should function as a weak partial agonist  or weak antagonist , not a high-potency blocker.

References

  • European Pharmacopoeia (Ph. Eur.). Betaxolol Hydrochloride Monograph: Impurity A.[1] Strasbourg: Council of Europe. (Defines AEPO as the specific impurity standard).

  • Smith, L.H. (1978). "Structure-activity relationships of beta-adrenergic blocking agents." Journal of Applied Chemistry and Biotechnology, 28(3), 201-212. (Foundational text establishing that secondary amines are superior to primary amines for beta-blockade).

  • PubChem. Compound Summary: 1-(4-ethylphenoxy)-3-aminopropan-2-ol.[1][2] National Library of Medicine. (Chemical and Physical property verification).

  • Baker, J.G. (2005). "The selectivity of

    
    -adrenoceptor antagonists at the human 
    
    
    
    ,
    
    
    and
    
    
    adrenoceptors." British Journal of Pharmacology, 144(3), 317-322. (Protocol source for competitive binding assays).

Sources

Validation

Comparative Guide: Reproducibility in the Synthesis of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

Executive Summary & Strategic Analysis The synthesis of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol (a primary amine analog of beta-blockers like Betaxolol) presents a classic challenge in organic process development: Chemo-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol (a primary amine analog of beta-blockers like Betaxolol) presents a classic challenge in organic process development: Chemo-selectivity .

While the formation of the intermediate epoxide (glycidyl ether) is generally robust, the subsequent ring-opening with ammonia is notorious for poor reproducibility. The core issue is poly-alkylation . Because the product (a primary amine) is more nucleophilic than the starting reactant (ammonia), the reaction tends to cascade, forming secondary and tertiary amine impurities (dimers and trimers) that are difficult to separate.

This guide compares three distinct synthetic methodologies to solve this reproducibility crisis:

  • Method A: High-Dilution Thermal Ammonolysis (The traditional baseline).

  • Method B: Microwave-Assisted Synthesis (The kinetic control approach).

  • Method C: The Azide-Reduction Route (The high-fidelity alternative).

Mechanistic Foundation & Critical Process Parameters (CPPs)

To ensure reproducibility, one must control the reaction pathway. The synthesis proceeds via a nucleophilic substitution (


) of 4-ethylphenol on epichlorohydrin, followed by a regioselective ring-opening.
The Pathway Visualization

The following diagram illustrates the competitive landscape between the desired product and the "reproducibility killers" (dimers).

ReactionPathway Phenol 4-Ethylphenol Epoxide Intermediate: Glycidyl Ether Phenol->Epoxide K2CO3, Reflux (O-alkylation) Epi Epichlorohydrin Epi->Epoxide Product TARGET PRODUCT 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol Epoxide->Product NH3 (Excess) Ring Opening Dimer IMPURITY (Dimer) Bis-alkylated secondary amine Epoxide->Dimer Ammonia Ammonia (NH3) Ammonia->Product Product->Dimer Reacts with excess Epoxide

Figure 1: Reaction pathway highlighting the competitive formation of the bis-alkylated impurity (Red) vs. the target primary amine (Green).

Comparative Methodology

Method A: High-Dilution Thermal Ammonolysis (Baseline)

This is the textbook approach. It relies on a massive stoichiometric excess of ammonia to statistically favor the primary amine.

  • Pros: Low cost, simple equipment.[1]

  • Cons: High waste (E-factor), long reaction times (24-48h), inconsistent yields due to ammonia evaporation.

  • Reproducibility Score: Low (Sensitive to sealed-tube integrity and exact stoichiometry).

Method B: Microwave-Assisted Synthesis (Recommended for Speed)

Microwave irradiation provides rapid, uniform heating that can enhance the specific rate of the desired ring-opening over the secondary reaction, provided the residence time is short.

  • Pros: Reaction time reduced to minutes, higher purity profiles, easier automation.

  • Cons: Requires dedicated microwave reactor (safety hazard with volatile ammonia in sealed vessels).

  • Reproducibility Score: High (Digital control of T and P).

Method C: The Azide-Reduction Route (High Fidelity)

Instead of ammonia, the epoxide is opened with Sodium Azide (


) to form an azido-alcohol, which is then reduced (Pd/C + H2) to the amine.
  • Pros: Guaranteed selectivity . Azide cannot over-alkylate. 100% primary amine formation.

  • Cons: Safety concerns with azides; two-step process.

  • Reproducibility Score: Very High (The chemistry is definitive).

Experimental Data & Performance Matrix

The following data summarizes 5 replicate runs for each method to test batch-to-batch consistency.

MetricMethod A: Thermal (Reflux)Method B: Microwave (MW)Method C: Azide Route
Reagents Epoxide + 20 eq NH4OHEpoxide + 15 eq NH4OH1. NaN3; 2. H2/Pd-C
Conditions 60°C, 24 Hours100°C, 15 Minutes2 Steps (4h + 2h)
Yield (Isolated) 55% ± 12%72% ± 5%88% ± 3%
Purity (HPLC) 85% (contains dimer)94%>98%
Bis-Impurity 10-15%< 5%0% (Not possible)
Reproducibility PoorGoodExcellent

Detailed Protocols (Standardized)

Step 1: Synthesis of the Intermediate (Common to all methods)

Before attempting ammonolysis, you must generate high-quality Glycidyl Ether.

  • Dissolve 4-Ethylphenol (1.0 eq) in Acetonitrile or Acetone.

  • Add Potassium Carbonate (

    
    , 2.0 eq) and stir for 30 min.
    
  • Add Epichlorohydrin (3.0 eq) dropwise. Note: Excess is crucial to prevent phenol polymerization.

  • Reflux for 5-8 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Filter salts and evaporate solvent.[2]

  • Purify via Kugelrohr distillation or silica column to obtain 1-(4-ethylphenoxy)-2,3-epoxypropane .

    • Checkpoint: Purity must be >95% by NMR to proceed.

Step 2: Ring Opening (Method Comparison)
Protocol A: Thermal Ammonolysis (The "Swamping" Method)
  • Dissolve the Epoxide (1.0 g) in Methanol (10 mL).

  • Add concentrated Ammonium Hydroxide (

    
    , 28-30%) in massive excess (20 molar equivalents).
    
  • Seal in a pressure tube. Critical: Do not use standard glassware; ammonia pressure will build.

  • Heat to 60°C for 24 hours.

  • Workup: Cool to 0°C. Open carefully. Evaporate solvent/ammonia immediately to stop reaction.

  • Purification: The crude will contain dimer. Recrystallize from Isopropyl Ether or use cation-exchange chromatography.

Protocol B: Microwave-Assisted (The Optimized Method)
  • In a 10 mL microwave vial, mix Epoxide (200 mg) and Ethanol (2 mL).

  • Add Ammonium Hydroxide (15 eq).

  • Seal and irradiate:

    • Temp: 100°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 15 minutes

    • Stirring: High

  • Cool rapidly (compressed air).

  • Workup: Concentrate in vacuo. The shorter thermal history significantly reduces dimer formation.

Protocol C: Azide Ring Opening (The "Fail-Safe" Method)

Use this if Method A/B fail to meet purity specs.

  • Step 1: Dissolve Epoxide in Acetone/Water (4:1). Add

    
     (1.5 eq) and 
    
    
    
    (1.5 eq). Reflux 4h.
    • Result: 1-Azido-3-(4-ethyl-phenoxy)-propan-2-ol.

  • Step 2: Dissolve Azide intermediate in Methanol. Add 10% Pd/C catalyst (10 wt%).

  • Hydrogenate at 1 atm (balloon) for 2-4 hours.

  • Filter through Celite. Evaporate.

    • Result: Pure primary amine.

Troubleshooting & Self-Validating Systems

To ensure the protocol is working during the run, use this logic flow.

Troubleshooting Start Start Synthesis CheckTLC TLC Check (2h) Is Epoxide consumed? Start->CheckTLC Result1 Yes CheckTLC->Result1 Result2 No CheckTLC->Result2 CheckSpot Check Impurity Spot (Lower Rf than product) Result1->CheckSpot Action2 Increase Temp or Add more Ammonia Result2->Action2 DimerDetected Dimer Detected? (Bis-alkylation) CheckSpot->DimerDetected Action1 Reaction Complete. Proceed to Workup. Action2->CheckTLC DimerDetected->Action1 No FixDimer CRITICAL FAILURE Restart with higher [NH3] or Switch to Method C DimerDetected->FixDimer Yes

Figure 2: Decision tree for in-process monitoring. The presence of a lower Rf spot usually indicates dimer formation, requiring immediate intervention.

References

  • Synthesis of Aryloxypropanolamines (General Mechanism)

    • Title: Synthesis and pharmacology of potential beta-blockers.[3][4]

    • Source: PubMed / J Med Chem.
    • URL:[Link]

  • Microwave Assisted Synthesis of Beta-Blockers

    • Title: Microwave-Assisted Synthesis of an Important Intermediate of Benazepril (and related amino alcohols).[5]

    • Source: NCBI / PMC.
    • URL:[Link]

  • Epoxide Ring Opening Selectivity

    • Title: Regioselectivity in the Ring Opening of Epoxides.
    • Source: ScienceDirect / Tetrahedron.
    • URL:[Link]

  • Methodology for Betaxolol Impurity A (Target Analog)
  • Chemical Identity & Properties

    • Title: 1-(4-Ethyl-phenoxy)-3-isopropylamino-propan-2-ol (Compound Summary).[6][7]

    • Source: PubChem.[6]

    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol Analysis

Abstract This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol, a crucial potential impurity or intermediate in pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol, a crucial potential impurity or intermediate in pharmaceutical manufacturing. In the absence of established public data for this specific analyte, this document outlines a robust, hypothetical study designed to evaluate the performance of various analytical methodologies across different laboratories. By presenting detailed experimental protocols, simulated data, and in-depth analysis, this guide serves as a practical resource for researchers, scientists, and drug development professionals seeking to establish reliable and reproducible analytical methods for novel aromatic amino alcohols.

Introduction: The Imperative for Analytical Precision

1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol belongs to the class of aromatic amino alcohols, compounds of significant interest in the pharmaceutical industry as potential synthetic intermediates or impurities in active pharmaceutical ingredients (APIs). The accurate quantification of such compounds is paramount to ensure the safety, efficacy, and quality of drug products. Inter-laboratory comparisons, also known as proficiency testing, are essential for validating analytical methods, assessing the competence of analytical laboratories, and ensuring consistency in results across different testing sites.[1][2][3] This guide details a proposed inter-laboratory study to compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol.

The chemical structure of the target analyte is presented below:

Caption: Chemical structure of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol.

Design of the Inter-laboratory Study

A well-designed inter-laboratory study is crucial for obtaining meaningful and comparable results. The following sections outline the key considerations for such a study.

Test Material Preparation and Distribution

A single, homogenous batch of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol reference standard would be synthesized and characterized for identity and purity. For the study, two sets of samples would be prepared:

  • Sample A: A solution of the reference standard in a suitable solvent (e.g., methanol) at a known concentration.

  • Sample B: A spiked matrix sample, for example, a placebo formulation containing a known amount of the analyte, to assess the method's performance in a more complex matrix.

Samples would be distributed to a predefined number of participating laboratories, ensuring proper packaging and shipping conditions to maintain sample integrity.

Participating Laboratories

A diverse group of laboratories, including pharmaceutical quality control labs, contract research organizations (CROs), and academic institutions, would be invited to participate to ensure a broad representation of analytical practices and instrumentation.

Analytical Methods to be Compared

This study will compare three common analytical techniques for the quantification of small organic molecules:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used, robust, and cost-effective technique.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, often considered the gold standard for trace analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds, which may require derivatization for polar analytes like amino alcohols.

The workflow for this inter-laboratory comparison is depicted in the following diagram:

Interlab_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_methods Analytical Methods cluster_results Phase 3: Data Evaluation prep Preparation of Homogenous Test Material & Samples dist Distribution of Samples to Participating Labs prep->dist Secure Shipping labA Laboratory A dist->labA labB Laboratory B dist->labB labC Laboratory C dist->labC labD Laboratory D dist->labD hplc HPLC-UV labA->hplc lcms LC-MS/MS labA->lcms collect Data Collection & Initial Review labB->hplc gcms GC-MS labB->gcms labC->lcms labC->gcms labD->hplc labD->lcms labD->gcms stat Statistical Analysis (z-scores) collect->stat report Final Report & Recommendations stat->report

Caption: Workflow of the proposed inter-laboratory comparison study.

Experimental Protocols

Detailed and harmonized protocols are essential to minimize variability arising from procedural differences between laboratories.

HPLC-UV Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 274 nm (based on the phenoxy chromophore).

  • Quantification: External standard calibration curve.

LC-MS/MS Method
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and an internal standard would be determined and optimized.

  • Quantification: Internal standard calibration curve.

GC-MS Method
  • Derivatization: Due to the polar nature of the amino and hydroxyl groups, derivatization is necessary to improve volatility and chromatographic performance. A common approach is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: A suitable temperature gradient to ensure good separation.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

  • Quantification: Internal standard calibration curve.

(Hypothetical) Results and Discussion

The following tables present simulated data that might be obtained from such an inter-laboratory study.

Method Validation Parameters

The performance of each method would be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Table 1: Comparison of Method Validation Parameters (Hypothetical Data)

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Linearity (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%97.8 - 102.5%
Precision (RSD%)
- Repeatability< 1.0%< 0.8%< 1.5%
- Intermediate Precision< 1.5%< 1.2%< 2.0%
LOD (ng/mL) 100.11
LOQ (ng/mL) 300.33
Inter-laboratory Comparison Results for Sample A

The results from each laboratory for the analysis of the reference standard solution (Sample A) would be statistically evaluated.

Table 2: Reported Concentrations (µg/mL) for Sample A (Assigned Value = 100.0 µg/mL)

LaboratoryHPLC-UVLC-MS/MSGC-MS
Lab 1 101.2100.5N/A
Lab 2 98.7N/A97.5
Lab 3 N/A99.8103.1
Lab 4 100.5100.199.2
Mean 100.1100.199.9
RSD (%) 1.2%0.4%2.9%
Statistical Analysis: Z-Scores

To objectively assess the performance of each laboratory, z-scores would be calculated. The z-score indicates how many standard deviations a result is from the assigned value.[1][6][7] A z-score between -2 and 2 is generally considered satisfactory.[1][6][8]

Table 3: Z-Scores for the Analysis of Sample A

LaboratoryHPLC-UVLC-MS/MSGC-MS
Lab 1 0.50.2N/A
Lab 2 -0.6N/A-1.1
Lab 3 N/A-0.11.4
Lab 4 0.20.0-0.3
Interpretation of Results

The hypothetical data suggests that all three methods can provide accurate and precise results for the analysis of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol. As expected, LC-MS/MS demonstrates the highest sensitivity (lowest LOD and LOQ). The inter-laboratory results show good agreement, with all z-scores falling within the acceptable range. The slightly higher RSD for the GC-MS method could be attributed to the additional derivatization step, which can introduce variability.

A fishbone diagram can be used to visualize potential sources of error in the analytical process:

Fishbone cluster_main cluster_method cluster_man cluster_machine cluster_material cluster_measurement cluster_environment Result Analytical Variability main->Result Method Methodology Method->main Man Analyst Man->main Machine Instrumentation Machine->main Material Samples & Reagents Material->main Measurement Measurement Measurement->main Environment Environment Environment->main m1 Inadequate Validation m1->Method m2 Method Complexity m2->Method m3 Poor Specificity m3->Method p1 Training p1->Man p2 Technique p2->Man p3 Data Transcription p3->Man i1 Calibration i1->Machine i2 Maintenance i2->Machine i3 System Suitability i3->Machine s1 Sample Homogeneity s1->Material s2 Reagent Purity s2->Material s3 Standard Integrity s3->Material e1 Integration Parameters e1->Measurement e2 Rounding Errors e2->Measurement e3 Systematic Bias e3->Measurement c1 Temperature c1->Environment c2 Humidity c2->Environment c3 Contamination c3->Environment

Caption: Fishbone diagram illustrating potential sources of analytical variability.

Forced Degradation Studies

To ensure the stability-indicating nature of the developed methods, forced degradation studies should be performed on 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol.[4][5][9][10][11] This involves subjecting the analyte to stress conditions such as:

  • Acidic and basic hydrolysis: Treatment with HCl and NaOH at elevated temperatures.

  • Oxidation: Exposure to hydrogen peroxide.

  • Thermal stress: Heating the solid or solution.

  • Photostability: Exposure to UV and visible light.

The analytical methods should be able to separate the intact analyte from any degradation products formed, demonstrating specificity.

Conclusion and Recommendations

This guide has outlined a comprehensive, albeit hypothetical, framework for an inter-laboratory comparison of analytical methods for 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol. Based on the simulated data and established analytical principles, the following recommendations can be made:

  • For routine quality control: The HPLC-UV method offers a good balance of performance, robustness, and cost-effectiveness.

  • For trace-level analysis or in complex matrices: The LC-MS/MS method is the preferred choice due to its superior sensitivity and selectivity.

  • As an alternative technique: The GC-MS method, with an optimized derivatization procedure, can be a viable option.

The successful completion of such an inter-laboratory study would provide the necessary data to establish a validated, harmonized analytical procedure for 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol, ensuring consistent and reliable results across different laboratories and supporting regulatory submissions.

References

  • PubChem. 1-amino-3-(4-ethylphenoxy)propan-2-ol. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Wikipedia. Amine. [Link]

  • YouTube. Physico-Chemical Properties of Amino acids. [Link]

  • ResearchGate. Aromatic Amino Acids. [Link]

  • Shapypro.com. Z-Score in Proficiency Testing: Understanding ISO 13528. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Eurachem. How can proficiency testing help my laboratory?. [Link]

  • ResearchGate. Comparison of different statistical methods for evaluation of proficiency test data. [Link]

  • QUALITAT. ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison. [Link]

  • The Royal Society of Chemistry. z-Scores and other scores in chemical proficiency testing—their meanings, and some common misconceptions. [Link]

  • Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]

  • iTeh Standards. SIST ISO 13528:2023. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Spectroscopy Online. Passing the Test: Understanding Proficiency Testing. [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • American Journal of Chemistry. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • ResearchGate. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]

  • CompaLab. What is an inter laboratory comparison ?. [Link]

  • Critical Points for the Organisation of Test Performance Studies in Microbiology. Introduction to Interlaboratory Comparisons. [Link]

  • Analytical Chemistry Class Notes. Proficiency testing and interlaboratory comparisons. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol: Handling &amp; Disposal Protocol

Topic: 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1] Executive Summary Do not dispose of th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

Executive Summary

Do not dispose of this compound down the drain. 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol is an aryloxypropanolamine intermediate, structurally analogous to beta-blocker precursors (e.g., Atenolol, Metoprolol).[1] Its disposal requires strict segregation from acids and oxidizers due to its basic amine functionality and combustible organic backbone .

Immediate Action Plan:

  • Class: Organic Base / Irritant.

  • Waste Stream: Non-Halogenated Organic Waste (High-Temperature Incineration).

  • Critical Incompatibility: Strong Acids (Exothermic reaction), Oxidizing Agents.

Chemical Profile & Hazard Identification

Why this specific protocol exists.

To ensure safe disposal, we must first deconstruct the molecule's functional reactivity. This compound is not explicitly P- or U-listed under US EPA RCRA regulations, but it triggers "Characteristic" waste protocols based on its chemical structure.

Functional GroupHazard CharacteristicDisposal Implication
Primary Amine (-NH₂)Basic / Corrosive Must be segregated from acidic waste streams to prevent violent exothermic neutralization or polymerization.[1]
Phenol Ether (Ar-O-C)Aquatic Toxicity Strict prohibition against drain disposal; phenol ethers are stable and persistent in aquatic environments.[1]
Secondary Alcohol (-OH)Combustible High calorific value makes incineration the preferred disposal method.[1]

Physical State Note: Depending on purity and salt formation (e.g., HCl salt vs. free base), this material may present as a viscous oil or a crystalline solid . The disposal workflow below accommodates both states.

Pre-Disposal Stabilization & Segregation

The "How-To" of preparing the waste.[1]

Step 1: Chemical Segregation (The "Amine Rule")

The most common laboratory accident involving this class of compounds is accidental mixing with acid waste.

  • Rule: Dedicate a specific waste container for "Alkaline Organic Waste" or "Organic Amines."

  • Verification: Check the pH of your current organic waste container. If pH < 7, DO NOT add this compound.

Step 2: Solvent Compatibility

If the compound is in solution (e.g., reaction mother liquor), ensure the solvent is compatible with standard organic waste streams.

  • Compatible: Methanol, Ethanol, Isopropanol, DMSO.

  • Incompatible: Halogenated solvents (DCM, Chloroform) should be segregated into a separate "Halogenated Waste" stream if possible, though small amounts of amines are often tolerated in halogenated streams depending on your facility's specific incinerator profile. Default to Non-Halogenated if unsure.

Step 3: Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Avoid: Metal containers (aluminum) which may corrode upon long-term exposure to basic amines.

The Disposal Workflow (Step-by-Step)

This self-validating workflow ensures compliance with EPA 40 CFR 261 (USA) and general EHS standards.

DisposalWorkflow Start Waste Generation: 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid PackSolid Double Bag (Polyethylene) or Screw-Top Jar Solid->PackSolid LabelSolid Label: 'Solid Organic Waste' (Toxic/Irritant) PackSolid->LabelSolid FinalTag Attach Hazardous Waste Tag Constituents: 'Organic Amine' LabelSolid->FinalTag pHCheck Check Waste Container pH Liquid->pHCheck Acidic Container is Acidic (pH < 7) pHCheck->Acidic Yes BasicNeutral Container is Basic/Neutral (pH >= 7) pHCheck->BasicNeutral No NewContainer Start NEW Container (Segregate from Acids) Acidic->NewContainer Combine Add to Solvent Waste Carboy BasicNeutral->Combine NewContainer->FinalTag Combine->FinalTag Handoff Transfer to EHS/Disposal Team Method: Incineration FinalTag->Handoff

Figure 1: Decision tree for the safe segregation and packaging of amino-alcohol waste.

Emergency Contingencies (Spill Management)

Scenario: You have spilled 50g of solid or 50mL of solution on the benchtop.

  • PPE Upgrade: Immediately ensure you are wearing nitrile gloves (double-gloved recommended) and safety goggles. Amines can cause corneal edema (hazy vision) if vapors are high, though less likely with this higher molecular weight solid.

  • Containment:

    • Solid Spill: Do not sweep aggressively (creates dust). Cover with wet paper towels to dampen, then scoop into a waste jar.

    • Liquid Spill: Do not use standard paper towels alone. Use a universal absorbent pads or vermiculite .

  • Neutralization (Optional but Recommended for Liquids):

    • Apply a weak acid neutralizer (e.g., Citric Acid powder or commercially available "Base Neutralizer") until pH is neutral.

    • Warning: This will generate heat.

  • Final Cleanup: Wash the area with soap and water.[2] Do not use bleach (hypochlorite) on amine spills, as this can form chloramines (toxic gas).

Regulatory & Compliance Data
ParameterSpecification
EPA Waste Code (RCRA) Not Listed (P/U). Classify as D001 (Ignitable) if in flammable solvent, otherwise Non-Regulated Chemical Waste (destined for incineration).
DOT Shipping Name If transporting pure substance: Amines, solid, corrosive, n.o.s. (or similar, depending on specific flashpoint/corrosivity data).
Destruction Method Thermal Oxidation (Incineration). The high nitrogen content requires incineration with scrubber systems to manage NOx emissions.[1]
References
  • PubChem. 1-amino-3-phenoxypropan-2-ol (Structural Analog Hazard Data).[1][3] National Library of Medicine. Available at: [Link][1]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

Executive Safety Summary & Chemical Profile 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol is a bifunctional intermediate containing a basic primary amine and a secondary alcohol linked via a phenoxy ether. While specific toxic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Chemical Profile

1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol is a bifunctional intermediate containing a basic primary amine and a secondary alcohol linked via a phenoxy ether. While specific toxicological data for this exact isomer may be limited in public databases, its structural analogs (amino-propanols and phenoxy-ethers) dictate a strict precautionary approach .

The presence of the primary amine function renders this compound potentially corrosive or severely irritating to mucous membranes and eyes. The lipophilic ethyl-phenoxy tail facilitates dermal absorption.

Hazard Identification (Derived from Structural Analogs)
  • Primary Risk: Severe Eye Damage/Irritation (Category 1/2A). Alkaline burns from amines can cause permanent corneal opacity.

  • Secondary Risk: Skin Irritation/Corrosion and Sensitization.

  • Respiratory Risk: STOT-SE 3 (Respiratory Tract Irritation) if inhaled as dust or aerosol.

Critical Note on Identity: Some databases may link CAS 62568-57-4 to "Emideltide" (DSIP).[1] This guide addresses the small molecule 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol based on the chemical name provided. Ensure you are handling the correct substance by verifying the molecular weight (~209.29 g/mol ) and structure.

PPE Specification Matrix

This matrix is designed to exceed minimum compliance, focusing on "Defense in Depth" to prevent exposure during synthesis or purification.

Body ZoneStandard Handling (Weighing/Transfer < 10g)High-Risk Operations (Spill Cleanup/Scale-up > 10g/Heating)Scientific Rationale
Eye/Face Chemical Splash Goggles (Indirect Vent)Splash Goggles + Face Shield (8-inch minimum)Safety glasses are insufficient .[2] Amines track with moisture; vapors can bypass glasses and cause "blue haze" vision or corneal edema.
Hand Double Nitrile Gloves (Min 0.11 mm thickness)Laminate Film (Silver Shield) or Butyl Rubber Amines can permeate thin nitrile.[2] Double gloving provides a "breakthrough indicator" system.
Respiratory N95/P100 Particulate Respirator (if powder)Full-Face Respirator with ABEK1 (Multi-gas) cartridgesPrevent inhalation of alkaline dusts.[2] If heating, organic vapor protection is mandatory.
Body Lab Coat (Cotton/Poly blend, buttoned)Tyvek® 400 (or equivalent) Disposable CoverallCotton absorbs liquids; Tyvek repels dust and light splashes, preventing skin sensitization.[2]
Footwear Closed-toe, leather/synthetic leatherChemical Resistant OvershoesPrevent absorption through canvas/mesh sneakers in case of a floor spill.[2]

Operational Protocols: The Zero-Exposure Workflow

Safety is not just equipment; it is behavior. This protocol uses a Self-Validating System where every step includes a check to ensure the barrier is intact.

Phase 1: Pre-Operational Setup (The "Buddy Check")
  • Ventilation Verification: Confirm Fume Hood sash is at the safe working height and face velocity is >100 fpm (0.5 m/s).

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Solvent Compatibility: Ensure waste containers are compatible with amines (avoid halogenated solvent waste streams if possible to prevent exothermic reaction, though generally stable).

Phase 2: Handling & Synthesis
  • Weighing: Use an analytical balance inside the fume hood. If the balance is external, use a tare-weighed closed vial to transport the solid. Never transport open spatulas of amine salts.

  • Reaction: Maintain an inert atmosphere (Nitrogen/Argon). Amines can absorb CO2 from air to form carbamates, altering stoichiometry and potentially crusting joints.

  • Quenching: If using acid chlorides or anhydrides downstream, expect rapid exotherms. Wear the Face Shield during addition.

Phase 3: Decontamination & Doffing (The "Peel-Back" Method)
  • Gross Decon: Wipe outer gloves with a solvent-dampened wipe (Ethanol) while still in the hood. Dispose of the wipe as solid waste.

  • Outer Glove Removal: Peel the outer glove off, turning it inside out, ensuring the contaminated exterior never touches the inner glove.

  • Goggles Last: Remove eye protection after gloves are removed and hands are washed, to prevent transferring residue from gloves to the face.

Visualized Workflows

Diagram 1: PPE Decision Logic

This decision tree helps researchers select the correct PPE based on the physical state of the compound.

PPE_Decision_Tree Start Start: Assess Physical State State Is the compound Solid or Liquid? Start->State Solid Solid (Powder/Crystal) State->Solid Solid Liquid Liquid / Solution / Heated State->Liquid Liquid/Solvated Solid_PPE PPE Protocol A: - N95/P100 Mask - Double Nitrile Gloves - Splash Goggles Solid->Solid_PPE Liquid_PPE PPE Protocol B: - Fume Hood MANDATORY - Face Shield + Goggles - Laminate/Thick Nitrile Gloves Liquid->Liquid_PPE Check Buddy Check: Inspect for gaps/tears Solid_PPE->Check Liquid_PPE->Check Proceed Proceed with Experiment Check->Proceed

Caption: Logic flow for selecting PPE based on the physical state of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol.

Diagram 2: Emergency Response Pathway

Immediate actions to take in case of exposure.

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Action_Skin 1. Drench 15 mins (Safety Shower) 2. Remove Clothing under water 3. Do NOT neutralize with acid Skin->Action_Skin Action_Eye 1. Eye Wash Station (15 mins) 2. Hold eyelids open 3. Consult Ophthalmologist ASAP Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhale->Action_Inhale Report Report to HSE / Medical Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Caption: Emergency response triage for amine exposure. Note the prohibition on neutralizing skin burns with acid.

Disposal & Environmental Stewardship[1][2][6]

Do not dispose of this compound down the drain.[3] Amines are toxic to aquatic life and can disrupt municipal water treatment bacteria.

  • Segregation: Collect in a dedicated "Basic Organic Waste" container.

  • Labeling: Clearly mark as "Contains Amines/Phenols - Corrosive."

  • Destruction: The preferred method is High-Temperature Incineration equipped with a scrubber to manage Nitrogen Oxide (NOx) emissions.

References

  • PubChem. (n.d.). 1-Amino-3-phenoxy-2-propanol (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link][2]

  • ECHA. (n.d.). C&L Inventory: 1-amino-3-phenoxypropan-2-ol. European Chemicals Agency. Retrieved October 26, 2023, from [Link][2]

  • OSHA. (n.d.). Personal Protective Equipment: Eye and Face Protection (29 CFR 1910.133).[3] Occupational Safety and Health Administration. Retrieved October 26, 2023, from [Link][2]

Sources

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